Labetuzumab Govitecan
説明
特性
CAS番号 |
1469876-18-3 |
|---|---|
分子式 |
C75H102N12O24S |
分子量 |
1587.7 g/mol |
IUPAC名 |
(2R)-2-amino-3-[1-[[4-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-5-amino-1-[4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxycarbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methylcarbamoyl]cyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C75H102N12O24S/c1-3-54-55-36-53(88)15-16-60(55)82-67-56(54)42-86-62(67)37-58-57(70(86)94)44-109-73(98)75(58,4-2)111-74(99)110-43-49-9-13-51(14-10-49)80-69(93)61(6-5-17-76)81-65(90)46-108-45-64(89)78-18-20-100-22-24-102-26-28-104-30-32-106-34-35-107-33-31-105-29-27-103-25-23-101-21-19-85-41-52(83-84-85)39-79-68(92)50-11-7-48(8-12-50)40-87-66(91)38-63(71(87)95)112-47-59(77)72(96)97/h9-10,13-16,36-37,41,48,50,59,61,63,88H,3-8,11-12,17-35,38-40,42-47,76-77H2,1-2H3,(H,78,89)(H,79,92)(H,80,93)(H,81,90)(H,96,97)/t48?,50?,59-,61-,63?,75-/m0/s1 |
InChIキー |
CBNAAKBWBABMBY-LQCKLLCCSA-N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Labetuzumab govitecan; hMN14-SN38; IMMU 130; IMMU-130; IMMU130; Labetuzumab-SN38; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Labetuzumab Govitecan in Colorectal Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Labetuzumab govitecan is an antibody-drug conjugate (ADC) designed for the targeted treatment of metastatic colorectal cancer (mCRC). It leverages the specificity of a monoclonal antibody, labetuzumab, to deliver a potent cytotoxic payload, SN-38, directly to tumor cells overexpressing the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). This document provides a comprehensive technical overview of the molecular mechanisms underpinning its therapeutic action, summarizes key clinical data, outlines relevant experimental methodologies, and visualizes the critical pathways involved.
The Core Components of this compound
This compound is a complex molecule comprising three key components:
-
The Antibody: Labetuzumab, a humanized IgG1 monoclonal antibody that selectively binds to CEACAM5.[1][2]
-
The Target Antigen: CEACAM5, a cell-surface glycoprotein (B1211001) highly expressed in over 80% of colorectal cancers.[3]
-
The Payload: SN-38, the highly potent active metabolite of irinotecan (B1672180), a topoisomerase I inhibitor.[2][3]
These components are joined by a cleavable linker, engineered to remain stable in circulation and release the SN-38 payload within the tumor microenvironment.
The Target: CEACAM5 in Colorectal Cancer
CEACAM5 is a well-established tumor-associated antigen.[4] In normal physiology, its expression is limited, but it becomes significantly overexpressed in various adenocarcinomas, particularly colorectal cancer.[3][5] Its role in malignancy is multifaceted:
-
Cell Adhesion and Metastasis: As a cell adhesion molecule, CEACAM5 is implicated in the loss of normal cellular architecture and promotes the metastatic spread of cancer cells.[6]
-
Signaling Pathway Modulation: High CEACAM5 expression is associated with the dysregulation of key signaling pathways that promote cancer progression. In non-small-cell lung cancer, it has been shown to stimulate proliferation and migration via the p38-SMAD2/3 signaling pathway.[5] In colorectal cancer, an inverse correlation has been observed between the expression of CEACAM genes and genes in the Transforming Growth Factor Beta (TGF-β) signaling pathway, which is critical for controlling cell growth.[7]
The Payload: SN-38 Mechanism of Action
SN-38 is the biologically active metabolite of irinotecan and is up to 1,000 times more cytotoxic in vitro than its parent compound.[8] Its mechanism centers on the inhibition of DNA Topoisomerase I (Top1), an essential nuclear enzyme that resolves DNA topological stress during replication and transcription.[9][10]
The key steps are:
-
Top1-DNA Complex Formation: Top1 creates a transient single-strand break in the DNA, forming a covalent "cleavable complex" to allow the DNA to unwind.[9]
-
SN-38 Stabilization: SN-38 intercalates into this complex, trapping Top1 on the DNA and preventing the re-ligation of the single-strand break.[10][11]
-
Replication Fork Collision: During the S-phase of the cell cycle, an advancing DNA replication fork collides with the trapped Top1-DNA-SN-38 ternary complex.[9]
-
Double-Strand Break Formation: This collision converts the transient single-strand break into a permanent and highly lethal DNA double-strand break (DSB).[9][11]
-
Cell Death Cascade: The accumulation of DSBs triggers cell cycle arrest (primarily in the S and G2 phases) and ultimately induces apoptosis, mediated by the activation of caspases and cleavage of PARP.[9][12]
Integrated Mechanism of this compound
The therapeutic strategy of this compound is to combine the tumor-targeting precision of the antibody with the potent, localized delivery of the SN-38 payload.
-
Targeting and Binding: this compound is administered intravenously and circulates throughout the body. The labetuzumab component specifically recognizes and binds to CEACAM5 expressed on the surface of colorectal cancer cells.[2]
-
Internalization: Following binding, the ADC-CEACAM5 complex is internalized by the cancer cell, likely via endocytosis.
-
Payload Release: Inside the cell, the environmentally sensitive linker is cleaved by intracellular enzymes (e.g., lysosomal proteases), releasing free SN-38 into the cytoplasm.
-
Nuclear Translocation and Cytotoxicity: The released SN-38 translocates to the nucleus, where it inhibits Topoisomerase I as described above, leading to cancer cell death.
-
Bystander Effect: A key advantage of this ADC design is the potential for a "bystander effect." The released SN-38 is cell-membrane permeable and can diffuse out of the targeted CEACAM5-positive cell to kill adjacent cancer cells, including those that may not express the target antigen.[3] This enhances the anti-tumor effect, especially in heterogeneous tumors.
Quantitative Data from Clinical Studies
A key Phase I/II clinical trial (NCT01605318) evaluated the safety and efficacy of this compound in heavily pretreated patients with mCRC.[13][14]
Table 1: Clinical Trial Design Overview (NCT01605318) [13][14][15]
| Parameter | Description |
|---|---|
| Study Phase | Phase I/II |
| Patient Population | 86 patients with refractory or relapsing metastatic colorectal cancer. |
| Prior Therapies | All patients had received prior irinotecan-containing therapy; median of 5 prior therapies (range: 1-13). |
| Dosing Cohorts | - 8 mg/kg once weekly- 10 mg/kg once weekly- 4 mg/kg twice weekly (weeks 1&2 of a 3-week cycle)- 6 mg/kg twice weekly (weeks 1&2 of a 3-week cycle) |
| Primary Endpoints | Safety and tolerability, determination of recommended phase II dose. |
| Secondary Endpoints | Objective response rate, progression-free survival (PFS), overall survival (OS), pharmacokinetics, immunogenicity. |
Table 2: Clinical Efficacy in Metastatic Colorectal Cancer [13][15][16]
| Efficacy Metric | Result (N=86) |
|---|---|
| Partial Response (PR) | 1 patient (sustained >2 years) |
| Stable Disease (SD) | 42 patients |
| Tumor Reduction from Baseline | 38% of patients |
| Median Progression-Free Survival (PFS) | 3.6 months |
| Median Overall Survival (OS) | 6.9 months |
| Pharmacokinetics (Mean Half-life) | 16.5 hours |
Table 3: Safety Profile - Grade ≥ 3 Adverse Events [13][15]
| Adverse Event | Incidence (%) |
|---|---|
| Neutropenia | 16% |
| Leukopenia | 11% |
| Anemia | 9% |
| Diarrhea | 7% |
Experimental Protocols
Clinical Trial Methodology (NCT01605318)
The Phase I/II study provided the primary clinical evidence for this compound.[13][15]
-
Patient Eligibility: Key inclusion criteria were adults with metastatic colorectal cancer who had progressed after at least one prior irinotecan-containing regimen. Patients were required to have measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
-
Drug Administration: this compound was administered as a slow intravenous (IV) infusion.[14] The study explored four different dosing schedules to evaluate safety and efficacy, with the two once-weekly schedules ultimately chosen for further study.[13][15]
-
Efficacy Evaluation: Tumor responses were assessed using computed tomography (CT) scans according to RECIST 1.1 criteria. Plasma carcinoembryonic antigen (CEA) levels were also monitored as a biomarker of treatment activity.[13]
-
Safety Monitoring: Patients were monitored for adverse events, which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Blood counts and chemistry panels were assessed regularly.
Preclinical Assays for SN-38 Mechanism
The cytotoxic mechanism of SN-38 has been elucidated through a series of standard in vitro and in vivo experiments. While specific protocols are often proprietary, the general methodologies are well-established.[12]
-
Cell Viability and Growth Assays (e.g., MTT Assay): Used to determine the concentration of SN-38 that inhibits cancer cell growth by 50% (IC50). This involves treating cancer cell lines with varying concentrations of the drug and measuring metabolic activity as a proxy for cell viability.
-
Anchorage-Independent Growth (e.g., Soft Agar Colony Assay): Assesses the ability of a drug to inhibit a key hallmark of cancer: the ability of cells to grow without being attached to a solid surface. Cells are cultured in a semi-solid medium with the drug, and colony formation is quantified.
-
Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide): Determines the phase of the cell cycle in which the drug exerts its effects. Cells are treated with SN-38, stained with a DNA-binding dye, and analyzed by flow cytometry to quantify the proportion of cells in the G1, S, and G2/M phases. This confirms the S and G2 arrest induced by SN-38.[12]
-
Apoptosis Assays (e.g., Acridine Orange/Ethidium Bromide Staining, Caspase Activation): These methods confirm that cell death occurs via apoptosis. Staining methods can visually distinguish between live, apoptotic, and necrotic cells. Biochemical assays can measure the activity of executioner caspases (e.g., caspase-3) or the cleavage of substrates like PARP, which are hallmarks of apoptosis.[12]
-
Mitochondrial Membrane Potential (MMP) Assay: The collapse of MMP is an early event in apoptosis. This is measured using fluorescent dyes that accumulate in mitochondria based on their membrane potential, allowing for quantification of apoptosis induction.[12]
Conclusion
This compound exemplifies a rational ADC design, targeting the highly expressed CEACAM5 antigen to deliver the potent topoisomerase I inhibitor SN-38 to colorectal tumors. Its mechanism of action involves targeted binding, internalization, and intracellular release of its cytotoxic payload, which induces lethal DNA double-strand breaks and subsequent apoptosis. The potential for a bystander effect may further enhance its anti-tumor activity in heterogeneous tumors. Clinical data from a Phase I/II trial in a heavily pretreated mCRC patient population demonstrated a manageable safety profile and encouraging signs of therapeutic activity, including a median overall survival of 6.9 months.[13] These findings validate the core mechanism and support further investigation of this compound in the treatment of CEACAM5-expressing malignancies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. ascopubs.org [ascopubs.org]
- 4. What are CEACAM5 antagonists and how do they work? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Mutated CEACAMs Disrupt Transforming Growth Factor Beta Signaling and Alter the Intestinal Microbiome to Promote Colorectal Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomedics Announces Publication Of Phase II Results With this compound (IMMU-130) That Demonstrate Promising Efficacy As A Single Agent In Patients With Metastatic Colorectal Cancer - BioSpace [biospace.com]
Labetuzumab Govitecan: An In-depth Technical Guide on CEACAM5 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of labetuzumab govitecan for its target, Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). This compound is an antibody-drug conjugate (ADC) composed of a humanized anti-CEACAM5 monoclonal antibody, labetuzumab (hMN-14), linked to SN-38, the active metabolite of irinotecan.[1][2] Understanding the binding characteristics of labetuzumab to CEACAM5 is critical for elucidating its mechanism of action and optimizing its therapeutic application.
Quantitative Data on Binding Affinity
| Parameter | Value | Method | Source |
| K_d (Dissociation Constant) | Not explicitly reported. Described as "similar to unmodified labetuzumab" for the ADC. | Surface Plasmon Resonance (implied) | [3] |
| EC50 | 11.79 ng/mL | ELISA | Not specified in search results |
| Affinity of F4 anti-CEACAM5 Ab | 7.7 nM | Surface Plasmon Resonance | [4] |
Experimental Protocols
A detailed, specific experimental protocol for determining the binding affinity and kinetics of this compound to CEACAM5 via Surface Plasmon Resonance (SPR) is not publicly available. However, a representative protocol can be constructed based on established methodologies for analyzing antibody-antigen and ADC-target interactions.
Representative Surface Plasmon Resonance (SPR) Protocol for this compound-CEACAM5 Binding Analysis
This protocol outlines the general steps for assessing the binding kinetics of this compound to human CEACAM5 using a Biacore instrument or a similar SPR-based platform.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Recombinant human CEACAM5 protein (ligand)
-
This compound (analyte)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
2. Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS and EDC.
-
Inject the recombinant human CEACAM5 protein diluted in immobilization buffer over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
3. Kinetic Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Inject the this compound dilutions sequentially over the immobilized CEACAM5 surface, starting with the lowest concentration. Each injection cycle consists of:
-
Association Phase: Flow the analyte over the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding event.
-
Dissociation Phase: Flow running buffer over the surface for a defined period (e.g., 600 seconds) to monitor the dissociation of the analyte-ligand complex.
-
-
Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound this compound.
4. Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (K_on), the dissociation rate constant (K_off), and the equilibrium dissociation constant (K_d = K_off / K_on).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for SPR Analysis
Caption: Workflow for determining the binding kinetics of this compound to CEACAM5 using SPR.
CEACAM5 Signaling Pathway in Cancer
CEACAM5 is a cell surface glycoprotein (B1211001) that is overexpressed in various cancers, including colorectal cancer.[5][6] Its signaling is implicated in promoting cell proliferation, migration, and resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix).[7][8] The binding of this compound to CEACAM5 leads to the internalization of the ADC and subsequent release of the cytotoxic payload, SN-38, resulting in DNA damage and cell death.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Live Cell Integrated Surface Plasmon Resonance Biosensing Approach to Mimic the Regulation of Angiogenic Switch upon Anti-Cancer Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. uniprot.org [uniprot.org]
- 8. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of CEACAM5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
An In-depth Technical Guide on Labetuzumab Govitecan and the Cytotoxic Effects of its SN-38 Payload
For Researchers, Scientists, and Drug Development Professionals
Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It is composed of three key components: a humanized monoclonal antibody (labetuzumab), a cytotoxic payload (SN-38), and a proprietary linker that connects them.[1][2][3] This ADC specifically targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), an antigen expressed on the surface of many solid tumors, including a high percentage of colorectal cancers.[1][4][5] The primary goal of this compound is to selectively deliver a potent chemotherapeutic agent, SN-38, to tumor cells, thereby increasing its therapeutic index while minimizing systemic toxicity.[6][7]
The Target: Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5)
CEACAM5, also known as CEA or CD66e, is a glycoprotein (B1211001) that is overexpressed in a variety of epithelial cancers, including colorectal, pancreatic, lung, and breast cancers.[4][5][8] In colorectal cancer, CEACAM5 is expressed in over 80% of cases, making it a valuable target for directed therapies.[1][9] While its expression is limited in most normal tissues, it is a well-established tumor-associated antigen.[8][10] The high level of expression on tumor cells and limited presence on normal cells provide a therapeutic window for targeted agents like this compound.
The Cytotoxic Payload: SN-38
SN-38, or 7-ethyl-10-hydroxycamptothecin, is the active metabolite of irinotecan (B1672180), a widely used chemotherapeutic agent.[11][12] It is a potent topoisomerase I inhibitor, estimated to be 200 to 2,000 times more cytotoxic than irinotecan itself.[12][13]
The cytotoxic activity of SN-38 is exerted through its interaction with the nuclear enzyme DNA topoisomerase I.[14][15] Topoisomerase I plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. It achieves this by creating transient single-strand breaks.[15] SN-38 interferes with this process by stabilizing the covalent complex between topoisomerase I and DNA, known as the "cleavable complex".[11][14] This stabilization prevents the re-ligation of the single-strand break. When a DNA replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand breaks.[11][15] These double-strand breaks trigger cell cycle arrest, primarily in the S-phase, and ultimately induce apoptosis (programmed cell death).[11][14]
The double-strand breaks induced by SN-38 activate the DNA Damage Response (DDR) pathway.[15] This complex signaling network attempts to repair the damaged DNA. Key kinases such as Ataxia Telangiectasia and Rad3-related (ATR) are activated by stalled replication forks, which in turn phosphorylate and activate downstream effectors like Checkpoint Kinase 1 (Chk1).[15] The ATR-Chk1 cascade aims to stabilize the replication fork and halt the cell cycle to allow for repair.[15] However, if the damage is too extensive, this signaling cascade, along with the activation of p53, will ultimately lead to the initiation of apoptosis.[11]
A significant aspect of SN-38's efficacy, particularly in the context of ADCs, is its ability to induce a "bystander effect".[16][17] This phenomenon occurs when the payload, after being released inside the target cancer cell, diffuses out and kills neighboring tumor cells, even if those cells do not express the target antigen (e.g., CEACAM5).[16][18] The ability of SN-38 to permeate cell membranes allows it to exert its cytotoxic effects on adjacent cells within the tumor microenvironment.[17][19] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. The acidic tumor microenvironment may also help to stabilize the active form of SN-38, facilitating this bystander activity.[16][19]
This compound: Tying It All Together
This compound is engineered to maximize the delivery of SN-38 to tumors while mitigating the side effects associated with systemic chemotherapy.[1][6]
The ADC employs a proprietary pH-sensitive linker that connects the SN-38 payload to the labetuzumab antibody.[2][3] This linker is designed to be stable in the bloodstream (at physiological pH) but to release the SN-38 payload in the acidic environment of the tumor cell, specifically within endosomes and lysosomes, following internalization of the ADC.[19][20] This targeted release mechanism is crucial for the ADC's function, ensuring that the highly potent payload is unleashed primarily within the cancer cells.[20]
The therapeutic action of this compound follows a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream. The labetuzumab antibody component specifically recognizes and binds to CEACAM5 on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-CEACAM5 complex is internalized by the cancer cell.[21][22]
-
Payload Release: Inside the cell's acidic compartments (lysosomes), the linker is cleaved, releasing the active SN-38 payload.[19][20]
-
Cytotoxicity: The freed SN-38 then acts on topoisomerase I, causing DNA damage and inducing apoptosis in the target cell.[21]
-
Bystander Killing: Released SN-38 can also diffuse out of the target cell and kill nearby cancer cells, regardless of their CEACAM5 expression status.[19]
Quantitative Data Summary
Preclinical Data
Preclinical studies have demonstrated the superior tumor-targeting capability of this compound compared to systemic irinotecan.
| Parameter | This compound (IMMU-130) | Irinotecan | Fold-Advantage for IMMU-130 | Reference |
| SN-38 Equivalents Injected | ~16 µg | ~500 µg | N/A | [6][23] |
| SN-38 Tumor Levels (AUC) | ~11- to 16-fold higher | Lower | ~11-16x | [6][23] |
| Normalized SN-38 Tumor Delivery | >300-fold more SN-38 delivered | Lower | >300x | [6][23] |
| SN-38/SN-38G in Normal Tissues | Appreciably lower | Higher | N/A | [6][23] |
SN-38G refers to the glucuronidated, inactive form of SN-38.
In vitro cytotoxicity assays have established the potency of SN-38 across various cancer cell lines.
| Cell Line | IC50 of Free SN-38 (nM) | Reference |
| SKOV-3 (Ovarian) | 10.7 | [24] |
| BT474 HerDR (Breast) | 7.3 | [24] |
| MDA-MB-231 (Breast) | 38.9 | [24] |
| MCF-7 (Breast) | 14.4 | [24] |
Clinical Data (Phase I/II Trial in mCRC)
A Phase I/II trial evaluated this compound in heavily pretreated patients with metastatic colorectal cancer (mCRC), all of whom had prior irinotecan therapy.
| Endpoint | All Cohorts (N=86) | 8 mg/kg Once-Weekly (N=21) | 10 mg/kg Once-Weekly (N=22) |
| Median Prior Therapies | 5 (range 1-13) | N/A | N/A |
| Partial Response (PR) | 1 patient | N/A | N/A |
| Stable Disease (SD) | 42 patients (49%) | N/A | N/A |
| Tumor/CEA Reduction | 38% of patients | N/A | N/A |
| Median PFS | 3.6 months | 4.6 months | 3.6 months |
| Median OS | 6.9 months | 7.5 months | 6.4 months |
PFS: Progression-Free Survival; OS: Overall Survival; CEA: Carcinoembryonic Antigen.
Safety and Pharmacokinetics [1][4][25]
| Parameter | Finding |
| Grade ≥3 Neutropenia | 16% |
| Grade ≥3 Leukopenia | 11% |
| Grade ≥3 Anemia | 9% |
| Grade ≥3 Diarrhea | 7% |
| Mean Half-life of ADC | 16.5 hours |
| Immunogenicity | No anti-drug/anti-antibody antibodies detected |
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol is a standard method to determine the concentration of a cytotoxic agent required to inhibit the growth of 50% of a cancer cell population (IC50).[27]
-
Cell Plating: Seed cancer cells (e.g., HCT116, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.[28]
-
Compound Treatment: Prepare serial dilutions of this compound, free SN-38, and relevant controls. Replace the cell culture medium with medium containing the diluted compounds. Include untreated cells as a negative control and wells with medium only as a blank.[27]
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[27]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[27]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[27][28]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[24]
Bystander Effect Co-Culture Assay
This assay quantifies the ability of a payload to kill antigen-negative cells when they are cultured alongside antigen-positive cells treated with an ADC.[16]
-
Cell Line Preparation: Prepare two cell lines: one that expresses the target antigen (e.g., CEACAM5-positive) and another that does not (CEACAM5-negative). The bystander (negative) cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-Culture Plating: Plate the two cell lines together in the same wells. Also, plate each cell line individually as controls.
-
ADC Treatment: Treat the co-cultures and control wells with the ADC (this compound) and relevant controls (e.g., an isotype control ADC).
-
Incubation: Incubate the plates for a standard duration (e.g., 72-96 hours).
-
Flow Cytometry Analysis: Harvest the cells and stain them with a viability dye (e.g., Propidium Iodide, PI). Use a flow cytometer to analyze the cell populations.
-
Data Interpretation: Gate on the GFP-positive (bystander) cells and quantify their viability (PI-negative population). The bystander effect is measured as the decrease in viability of the GFP-positive cells in the co-culture wells compared to the control wells containing only bystander cells treated with the ADC.[16]
Topoisomerase I Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of topoisomerase I.
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (as a substrate), purified human topoisomerase I enzyme, and the test compound (SN-38) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K to digest the enzyme).
-
Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled vs. relaxed) on an agarose (B213101) gel.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize it under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it. The degree of inhibition can be quantified by densitometry.
References
- 1. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. medinews.it [medinews.it]
- 8. Expression of CEACAM5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 14. ClinPGx [clinpgx.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 19. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Facebook [cancer.gov]
- 22. This compound | C75H102N12O24S | CID 91668184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Selective and Concentrated Accretion of SN-38 with a CEACAM5-Targeting Antibody-Drug Conjugate (ADC), this compound (IMMU-130) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. adcreview.com [adcreview.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
The Pivotal Role of the CL2A Linker in the Design of Labetuzumab Govitecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors, particularly metastatic colorectal cancer.[1][2] Its design incorporates three key components: the humanized anti-CEACAM5 monoclonal antibody, labetuzumab; the potent topoisomerase I inhibitor, SN-38; and a sophisticated, pH-sensitive cleavable linker known as CL2A.[3][4] This technical guide provides an in-depth examination of the critical role of the CL2A linker in the therapeutic strategy of this compound. We will explore its chemical architecture, mechanism of action, and its profound impact on the ADC's stability, efficacy, and safety profile. This document will also present a compilation of quantitative data, detailed experimental protocols for key analytical methods, and visualizations to elucidate the intricate interplay between the linker and the overall functionality of the ADC.
Introduction to this compound and the Significance of the Linker
Antibody-drug conjugates represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[5] The linker, which connects the antibody to the cytotoxic payload, is a critical determinant of an ADC's success.[5] An ideal linker must maintain a stable connection between the antibody and the payload in the systemic circulation to prevent premature drug release and then facilitate the efficient and selective release of the active drug within the tumor microenvironment.[5]
This compound was developed to target the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), which is overexpressed in a variety of solid tumors.[6] The cytotoxic payload, SN-38, is the active metabolite of irinotecan (B1672180) and is approximately 100 to 1,000 times more potent than its parent drug.[7] The proprietary CL2A linker was engineered to address the challenges associated with delivering SN-38, including its hydrophobicity and the instability of its active lactone ring.[8][9]
The CL2A Linker: Structure and Rationale for its Design
The CL2A linker is a sophisticated chemical entity designed to optimize the therapeutic index of this compound. Its structure incorporates several key features:
-
A Maleimide Group: This functional group facilitates the covalent conjugation of the linker to the sulfhydryl groups of reduced cysteine residues on the labetuzumab antibody, forming a stable thioether bond.[9]
-
A Polyethylene Glycol (PEG) Spacer: A short PEG8 moiety is included to enhance the water solubility of the hydrophobic SN-38 payload.[3][10] This is crucial for preventing aggregation of the ADC and improving its pharmacokinetic properties.
-
A pH-Sensitive Carbonate Bond: The lynchpin of the linker's release mechanism is a benzyl (B1604629) carbonate bond that connects the linker to the 20-hydroxyl group of SN-38's lactone ring.[8][9] This bond is susceptible to hydrolysis under acidic conditions.[8]
-
Attachment at the C20 Position of SN-38: This specific conjugation site is critical for two reasons. Firstly, it stabilizes the active lactone form of SN-38, preventing its hydrolysis to the less active carboxylate form at physiological pH.[9] Secondly, it protects the 10-hydroxyl group of SN-38 from glucuronidation, a major pathway of its inactivation in the liver.[8]
Mechanism of Action: A pH-Dependent Release Strategy
The CL2A linker employs a pH-sensitive cleavage mechanism to ensure the targeted release of SN-38.
Stability in Systemic Circulation
At the physiological pH of the bloodstream (pH 7.4), the carbonate bond of the CL2A linker is relatively stable, minimizing the premature release of SN-38.[11] This stability is crucial for reducing off-target toxicity and ensuring that a sufficient concentration of the intact ADC reaches the tumor site.
Cleavage in the Tumor Microenvironment
The tumor microenvironment is often characterized by a lower pH compared to healthy tissues, a phenomenon known as the Warburg effect.[11] As this compound extravasates into the tumor tissue, the acidic environment can initiate the hydrolysis of the carbonate linker, leading to the extracellular release of SN-38.
Internalization and Lysosomal Cleavage
Upon binding to CEACAM5 on the surface of cancer cells, this compound is internalized via endocytosis.[5] The endosomal and lysosomal compartments have progressively lower pH values (pH 5.0-6.0 and pH ~4.8, respectively).[11] This acidic environment potently triggers the hydrolysis of the CL2A linker, releasing SN-38 directly inside the target cancer cell.
Caption: Mechanism of action of this compound.
The Bystander Effect: Amplifying Therapeutic Efficacy
A key advantage of the CL2A linker's design is its ability to mediate a "bystander effect."[12] Because the released SN-38 is a small, membrane-permeable molecule, it can diffuse out of the targeted CEACAM5-positive cancer cell and kill neighboring cancer cells, regardless of their CEACAM5 expression status.[7][12] This is particularly important in heterogeneous tumors where not all cells express the target antigen.
Caption: The bystander effect of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its CL2A linker.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~7.6 | [13] |
| Mean Half-life of ADC | 16.5 hours | [2][14] |
| Clearance | 0.002 L/h/kg | [13] |
Table 2: In Vitro Stability and Cleavage of the CL2A Linker
| Condition | Half-life (t1/2) | Reference |
| Human Serum | ~1 day | [8] |
| Acidic Buffer (pH 5.0) | ~10 hours | [11] |
| Acidic Buffer (pH 4.58) | ~120 hours | [7] |
Note: The conflicting data on the half-life in acidic buffer may be due to different experimental conditions and ADC constructs used in the respective studies.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize ADCs like this compound.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of ADCs. The principle is that the addition of the hydrophobic SN-38 payload increases the overall hydrophobicity of the antibody.
Protocol:
-
Sample Preparation: The ADC sample is diluted in a mobile phase containing a high concentration of salt (e.g., ammonium (B1175870) sulfate).
-
Chromatography: The sample is injected onto a HIC column (e.g., Tosoh Butyl-NPR). A decreasing salt gradient is applied to elute the different ADC species.
-
Detection: The eluting species are detected by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The average DAR is calculated as the weighted average of the peak areas.[4][15][16]
Caption: Workflow for DAR determination by HIC.
In Vitro Linker Stability Assay
This assay evaluates the stability of the ADC in plasma to assess premature drug release.
Protocol:
-
Incubation: The ADC is incubated in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Cleanup: At each time point, an aliquot is taken, and the ADC is captured using an affinity resin (e.g., Protein A).
-
Analysis: The captured ADC is analyzed by HIC or LC-MS to determine the average DAR.
-
Data Analysis: The decrease in the average DAR over time is used to calculate the stability of the linker.
In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.[7][17]
Protocol:
-
Cell Seeding: Antigen-positive (e.g., CEACAM5-positive) and antigen-negative (e.g., CEACAM5-negative, labeled with a fluorescent marker like GFP) cells are co-cultured in a 96-well plate.
-
Treatment: The co-culture is treated with varying concentrations of the ADC or a control antibody.
-
Incubation: The cells are incubated for a period sufficient for the bystander effect to occur (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a method that can distinguish between the two cell populations (e.g., flow cytometry to quantify the percentage of viable GFP-positive cells).[7][17]
Conclusion
The CL2A linker is a testament to the intricate chemical engineering required for the successful design of antibody-drug conjugates. Its pH-sensitive cleavage mechanism, coupled with its ability to stabilize the potent SN-38 payload, underscores its pivotal role in the therapeutic strategy of this compound. The linker's capacity to mediate a bystander effect further enhances the potential of this ADC to overcome tumor heterogeneity. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of next-generation ADCs with optimized linker technologies for improved cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 13. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 14. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Preclinical Evaluation of Labetuzumab Govitecan in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that has demonstrated significant preclinical and clinical activity in various solid tumors. This document provides a comprehensive technical overview of its preclinical evaluation, focusing on its mechanism of action, efficacy in different tumor models, and the experimental methodologies employed in its assessment.
This compound is composed of three key components:
-
Labetuzumab: A humanized monoclonal antibody that targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). CEACAM5 is a glycoprotein (B1211001) overexpressed in a variety of epithelial cancers, including colorectal, pancreatic, and neuroendocrine prostate cancer, making it an attractive target for targeted therapy.[1][2]
-
SN-38: The active metabolite of irinotecan (B1672180), a potent topoisomerase I inhibitor. SN-38 induces cytotoxic DNA damage in rapidly dividing cancer cells.
-
A proprietary hydrolysable linker (CL2A): This linker stably connects labetuzumab to SN-38 in circulation and is designed to release the cytotoxic payload in the tumor microenvironment.[1]
This guide will delve into the preclinical data that forms the basis for the clinical development of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts with diagrams.
Mechanism of Action
This compound's mechanism of action is a multi-step process designed to selectively deliver a potent cytotoxic agent to CEACAM5-expressing tumor cells.
-
Targeting: The labetuzumab antibody component of the ADC binds with high affinity to CEACAM5 on the surface of tumor cells.
-
Internalization: While labetuzumab is described as a slowly internalizing antibody, the ADC is internalized by the tumor cell.
-
Payload Release: Within the tumor microenvironment, the pH-sensitive linker is cleaved, releasing the SN-38 payload.
-
Cytotoxicity: Once released, SN-38, a potent topoisomerase I inhibitor, enters the nucleus and binds to the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of DNA double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.
-
Bystander Effect: A key feature of SN-38-based ADCs with cleavable linkers is the "bystander effect." The released, membrane-permeable SN-38 can diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their CEACAM5 expression level. This is particularly advantageous in tumors with heterogeneous antigen expression.
Caption: Mechanism of action of this compound.
Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in a range of solid tumor models, demonstrating significant anti-tumor activity.
In Vitro Cytotoxicity
This compound has shown potent cytotoxicity against various CEACAM5-positive cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H660 | Neuroendocrine Prostate Cancer | Data not specified, but demonstrated binding specificity and cytotoxicity |
| CEACAM5-overexpressing prostate cancer cell lines | Prostate Cancer | Data not specified, but demonstrated cytotoxicity compared to CEACAM5-negative counterparts |
In Vivo Xenograft Studies
In preclinical studies using human colorectal cancer xenograft models, this compound demonstrated superior SN-38 delivery to tumors compared to systemic irinotecan.
| Xenograft Model | Treatment | Key Findings |
| LS174T and GW-39 | This compound vs. Irinotecan | This compound delivered approximately 11- and 16-fold higher levels of SN-38 to LS174T and GW-39 tumors, respectively, based on AUC analysis. When normalized to the injected SN-38 equivalents, this represents a >300-fold delivery advantage. Levels of SN-38 and its glucuronidated form (SN-38G) were lower in the liver and small intestine with this compound, suggesting a better safety profile. |
This compound has shown remarkable efficacy in preclinical models of NEPC, an aggressive and treatment-resistant form of prostate cancer.
| Xenograft Model | Treatment | Key Findings |
| LuCaP Patient-Derived Xenografts (CEACAM5-expressing) | This compound (12.5 mg/kg, once weekly) | Complete tumor responses were observed in all mice bearing CEACAM5-expressing LuCaP49 xenografts within 24 days. Significant tumor reduction was seen in 50% of LuCaP176 tumor-bearing mice within 28 days.[3] |
| NCI-H660 NEPC xenografts | This compound (25 mg/kg, i.p. weekly) | Complete tumor responses were observed within two weeks. After treatment withdrawal, tumors took significantly longer to recur compared to a non-targeting ADC control.[4] |
Pharmacokinetics and Biodistribution
Preclinical pharmacokinetic studies have been crucial in understanding the distribution and metabolism of this compound.
| Parameter | Value | Species | Notes |
| Mean Half-life (ADC) | 16.5 hours | Human (clinical trial data) | [1][5] |
| SN-38 Delivery Advantage vs. Irinotecan | >300-fold | Mice (xenograft models) | Based on AUC analysis normalized to SN-38 equivalents injected. |
| SN-38 and SN-38G Levels in Normal Tissues | Appreciably lower | Mice (xenograft models) | Observed in liver and small intestinal contents compared to irinotecan administration. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with this compound or SN-38.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or free SN-38 for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: Plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration.
Caption: Workflow for an in vitro cytotoxicity MTT assay.
In Vivo Xenograft Efficacy Study
These studies are critical for evaluating the anti-tumor activity of this compound in a living organism.
-
Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse. For patient-derived xenografts (PDXs), tumor fragments are implanted.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses, irinotecan control). The drug is administered via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., once or twice weekly for a set number of weeks).
-
Monitoring: Mice are monitored for tumor growth, body weight (as an indicator of toxicity), and overall health.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves may be generated.
Caption: Workflow for an in vivo xenograft efficacy study.
Pharmacokinetic Analysis by HPLC
High-performance liquid chromatography (HPLC) is used to quantify the levels of SN-38 and its metabolites in biological matrices.
-
Sample Collection: Blood and tissue samples are collected from treated animals at various time points. Plasma is separated from blood by centrifugation. Tissues are homogenized.
-
Sample Preparation: Proteins are precipitated from plasma and tissue homogenates using a solvent like acetonitrile (B52724). The supernatant is then collected for analysis.
-
Chromatographic Separation: The samples are injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase gradient (e.g., a mixture of acetonitrile and a buffer) is used to separate SN-38 and its metabolites.
-
Detection: The separated compounds are detected using a fluorescence or mass spectrometry detector. For SN-38, fluorescence detection is highly sensitive.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a standard.
Conclusion
The preclinical evaluation of this compound has provided a strong rationale for its clinical development in solid tumors. Its targeted delivery of the potent cytotoxic agent SN-38 to CEACAM5-expressing cancer cells, coupled with a demonstrated bystander effect, has resulted in significant anti-tumor efficacy in various preclinical models, including those resistant to conventional therapies. The favorable pharmacokinetic profile, with enhanced tumor delivery and reduced systemic exposure to the payload compared to irinotecan, underscores its potential for an improved therapeutic window. The detailed experimental protocols outlined in this guide provide a framework for further research and a deeper understanding of the promising therapeutic potential of this compound.
References
- 1. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of CEACAM5 and therapeutic efficacy of an anti-CEACAM5-SN38 antibody-drug conjugate in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
Labetuzumab Govitecan: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors, particularly metastatic colorectal cancer.[][2][3] It represents a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a topoisomerase I inhibitor. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its components, mechanism of action, and the experimental methodologies used in its evaluation.
Core Components and Structure
This compound is a complex biomolecule comprising three key components: a humanized monoclonal antibody (labetuzumab), a cytotoxic payload (SN-38), and a proprietary linker system that connects them.[4][5][6]
-
Labetuzumab: A humanized IgG1 monoclonal antibody that specifically targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5).[][] CEACAM5 is a glycoprotein (B1211001) that is overexpressed on the surface of various cancer cells, including more than 80% of colorectal cancers, making it an attractive target for directed therapy.[][8] Labetuzumab itself is a slowly internalizing antibody.[]
-
SN-38: The active metabolite of the chemotherapeutic drug irinotecan.[][10] SN-38 is a potent topoisomerase I inhibitor, exhibiting up to 1,000-fold greater cytotoxicity in vitro compared to irinotecan.[] Its use as a direct therapeutic agent is limited by its poor solubility.[][10]
-
Linker: this compound utilizes a proprietary, pH-sensitive linker to conjugate SN-38 to labetuzumab.[5][11][12] This linker is designed to be stable in the bloodstream and release the SN-38 payload under the acidic conditions of the tumor microenvironment and within the lysosomes of cancer cells following internalization.[11][13] The conjugation is site-specific, resulting in a defined drug-to-antibody ratio (DAR).[4][6]
The overall structure facilitates the targeted delivery of SN-38 to CEACAM5-expressing tumor cells, thereby increasing the therapeutic index and potentially reducing systemic toxicity compared to the unconjugated cytotoxic drug.[]
Structure-Activity Relationship Studies
The efficacy and safety of this compound are intrinsically linked to the interplay between its three core components. While detailed comparative studies on various structural iterations of this compound are not extensively available in the public domain due to the proprietary nature of its development, key SAR principles can be elucidated from the available data.
Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio is a critical parameter for ADCs, influencing both potency and toxicity. This compound has been reported to have an average DAR of approximately 7.6.[8][] A higher DAR can lead to increased potency but may also result in greater toxicity and faster clearance from circulation.[15] The site-specific conjugation method employed for this compound allows for a consistent and high DAR, which is crucial for delivering a therapeutic dose of SN-38 to the tumor.[4][6]
Linker Chemistry
The linker plays a pivotal role in the stability and release of the payload. The proprietary linker in this compound is described as pH-sensitive.[5][12] This characteristic is designed to ensure that the ADC remains intact in the neutral pH of the bloodstream, minimizing off-target toxicity. Upon reaching the tumor microenvironment, which is often more acidic, or after internalization into the acidic lysosomes of cancer cells, the linker is cleaved, releasing the active SN-38 payload.[11][13] This controlled release mechanism is a key aspect of its design to maximize on-target efficacy.
Conjugation Site
Site-specific conjugation, as used for this compound, offers several advantages over random conjugation methods.[4][6] It produces a more homogeneous ADC product with a defined DAR, which simplifies manufacturing and characterization.[15] Furthermore, by avoiding conjugation at sites critical for antigen binding, the antibody's affinity and specificity for CEACAM5 are preserved.[15]
Quantitative Data Summary
While comprehensive comparative SAR data is limited, the following table summarizes key quantitative parameters for this compound based on available preclinical and clinical studies.
| Parameter | Value/Range | Context | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | ~7.6 | Average number of SN-38 molecules per antibody. | [8][] |
| Mean Half-life (ADC) | 16.5 hours | In patients with metastatic colorectal cancer. | [2][16] |
| Maximum Tolerated Dose (MTD) | 16 mg/kg | When administered every 14 days. | [] |
| Recommended Phase II Doses | 8 or 10 mg/kg | Administered once weekly. | [][2] |
| Median Progression-Free Survival (PFS) | 3.6 - 4.6 months | In heavily pretreated metastatic colorectal cancer patients. | [] |
| Median Overall Survival (OS) | 6.4 - 7.5 months | In heavily pretreated metastatic colorectal cancer patients. | [] |
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that begins with targeted binding and culminates in cancer cell death.
-
Target Binding: this compound circulates in the bloodstream and selectively binds to CEACAM5 on the surface of tumor cells.[]
-
Internalization: Following binding, the ADC-CEACAM5 complex is internalized by the cancer cell.[13]
-
Payload Release: Inside the cell, within the acidic environment of the endosomes and lysosomes, the pH-sensitive linker is cleaved, releasing the SN-38 payload.[11][13]
-
Topoisomerase I Inhibition: The released SN-38 inhibits topoisomerase I, an enzyme essential for DNA replication and repair.[17][18] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks.[17][18]
-
DNA Damage and Apoptosis: The collision of the DNA replication machinery with these stabilized complexes results in irreversible double-strand DNA breaks, which triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[17][18]
Signaling Pathways
The therapeutic effect of this compound is mediated through its impact on key cellular signaling pathways.
CEACAM5 Signaling Pathway
CEACAM5 is not merely a passive docking site for this compound; it is also involved in cell signaling pathways that promote cancer progression.[8][19] Overexpression of CEACAM5 has been linked to increased cell proliferation, migration, and invasion.[19][20] It can also inhibit anoikis (a form of apoptosis that occurs when cells detach from the extracellular matrix), thereby promoting metastasis.[21] By targeting CEACAM5, labetuzumab may not only deliver a cytotoxic payload but also potentially interfere with these pro-tumorigenic signaling cascades.
Caption: CEACAM5 signaling promotes key aspects of cancer progression.
SN-38 Induced DNA Damage Response Pathway
The cytotoxicity of SN-38 is primarily mediated through the induction of a DNA damage response.
Caption: SN-38's mechanism of action leading to apoptosis.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are proprietary. However, this section outlines the general methodologies for key experiments cited in the evaluation of such ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of the ADC against cancer cell lines.
General Protocol:
-
Cell Culture: Culture CEACAM5-positive and CEACAM5-negative cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed a known number of cells per well in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, unconjugated labetuzumab, free SN-38, and a non-targeting control ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy Studies
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
General Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., colorectal cancer cell lines) that express CEACAM5.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound, control ADC, vehicle, and other relevant controls intravenously at specified doses and schedules.
-
Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall health of the mice regularly.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.
General Protocol:
-
Animal Model: Typically conducted in mice or rats.
-
Dosing: Administer a single intravenous dose of this compound.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody and the ADC. Liquid chromatography-mass spectrometry (LC-MS) can be used to measure the concentration of free SN-38 and its metabolites.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).
Experimental Workflow Visualization
Caption: A typical preclinical to clinical workflow for an ADC.
Conclusion
This compound exemplifies a rational approach to ADC design, leveraging a specific tumor-associated antigen, a potent cytotoxic payload, and a tailored linker system. The structure-activity relationship of this ADC is governed by the interplay of its antibody, linker, and payload, with the drug-to-antibody ratio and site-specific conjugation being key determinants of its therapeutic potential. While detailed comparative SAR data remains largely proprietary, the available information underscores the importance of these parameters in optimizing the efficacy and safety of antibody-drug conjugates. Further research and clinical evaluation are necessary to fully elucidate the therapeutic role of this compound and similar CEACAM5-targeting ADCs in the treatment of cancer.
References
- 2. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 4. njbio.com [njbio.com]
- 5. lcms.cz [lcms.cz]
- 6. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 10. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmiweb.com [pharmiweb.com]
- 16. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 17. ClinPGx [clinpgx.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. hpst.cz [hpst.cz]
- 21. aacrjournals.org [aacrjournals.org]
Early-Phase Clinical Trial Results of Labetuzumab Govitecan: A Technical Overview
This technical guide provides an in-depth analysis of the early-phase clinical trial results for labetuzumab govitecan (IMMU-130), an antibody-drug conjugate (ADC) targeting the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to this compound
This compound is an ADC composed of a humanized anti-CEACAM5 monoclonal antibody, labetuzumab, conjugated to SN-38, the active metabolite of irinotecan.[1][2][3] CEACAM5 is a glycoprotein (B1211001) that is highly expressed on the surface of various solid tumors, including a majority of colorectal cancers.[1] The ADC is designed to selectively deliver the potent topoisomerase I inhibitor, SN-38, to tumor cells expressing CEACAM5, thereby increasing the therapeutic index and minimizing systemic toxicity associated with conventional chemotherapy.[4][5]
Quantitative Data Summary
The primary source of early-phase clinical data for this compound is a Phase I/II multicenter, open-label study (NCT01605318) involving patients with heavily pretreated, relapsed or refractory metastatic colorectal cancer (mCRC).[1][6][7]
Efficacy Data
The efficacy of this compound was evaluated in 86 patients with mCRC who had received a median of five prior therapies.[1][7] The key efficacy endpoints are summarized in the tables below.
Table 1: Overall Response Rates in the Intent-to-Treat Population (n=86) [1][7]
| Response Category | Number of Patients | Percentage |
| Partial Response (PR) | 1 | 1.2% |
| Stable Disease (SD) | 42 | 48.8% |
| Progressive Disease (PD) | 35 | 40.7% |
| Not Evaluable | 8 | 9.3% |
| Objective Response Rate (ORR) | 1 | 1.2% |
| Disease Control Rate (DCR) | 43 | 50.0% |
ORR = (Complete Response + Partial Response) / Total Patients DCR = (Complete Response + Partial Response + Stable Disease) / Total Patients
Table 2: Survival Outcomes [1][7]
| Endpoint | Median Duration (Months) |
| Progression-Free Survival (PFS) | 3.6 |
| Overall Survival (OS) | 6.9 |
Safety Data
The safety profile of this compound was assessed in all 86 patients enrolled in the Phase I/II study. The most common grade ≥ 3 treatment-related adverse events are detailed in the following table.
Table 3: Grade ≥ 3 Treatment-Related Adverse Events [1][7]
| Adverse Event | Percentage of Patients (n=86) |
| Neutropenia | 16% |
| Leukopenia | 11% |
| Anemia | 9% |
| Diarrhea | 7% |
Experimental Protocols
Clinical Trial Design (NCT01605318)
The Phase I/II study was a single-arm, open-label, dose-escalation and expansion trial.[7]
-
Patient Population: Patients with metastatic colorectal cancer who had been previously treated with at least one irinotecan-containing regimen and had a plasma carcinoembryonic antigen (CEA) level > 5 ng/mL.[1]
-
Dosing Regimens: this compound was administered intravenously. The study evaluated both once-weekly and twice-weekly dosing schedules.
-
Primary Endpoints:
-
Phase I: Maximum tolerated dose (MTD) and recommended Phase II dose.
-
Phase II: Objective response rate (ORR) according to RECIST 1.1.[1]
-
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response, safety, pharmacokinetics, and immunogenicity.[1]
Pharmacokinetic Analysis
While the specific, detailed laboratory protocols for the pharmacokinetic (PK) analysis of this compound in the Phase I/II trial are not publicly available, the general methodology for ADCs involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the quantification of the ADC, the total antibody, and the unconjugated payload (SN-38) in biological matrices such as plasma.
A representative LC-MS/MS protocol for the quantification of SN-38 would typically involve:
-
Sample Preparation: Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile) to remove larger molecules.
-
Chromatographic Separation: Separation of the analyte of interest (SN-38) from other components in the sample using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
Mass Spectrometric Detection: Ionization of the analyte and detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Immunogenicity Assessment
The immunogenicity of this compound was assessed by measuring the presence of anti-drug antibodies (ADAs). The specific protocol used in the clinical trial has not been published. However, a common method for ADA detection is a bridging electrochemiluminescence (ECL)-based immunoassay.
The general steps for a bridging ECL assay are:
-
Incubation: Patient serum is incubated with biotinylated and ruthenylated this compound. If ADAs are present, they will form a "bridge" between the two labeled forms of the drug.
-
Capture: The mixture is added to a streptavidin-coated plate, which captures the biotinylated drug and any bridged complexes.
-
Detection: After washing away unbound material, a voltage is applied to the plate, and the ruthenium label emits light, which is measured. The intensity of the light is proportional to the amount of ADAs present.
Carcinoembryonic Antigen (CEA) Measurement
Plasma CEA levels were measured at baseline and throughout the study. The exact immunoassay used is not specified in the primary publications. Commercially available immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) or chemiluminescent immunoassays (CLIAs), are standard methods for quantifying CEA in clinical settings.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effect through a targeted delivery mechanism.
The process begins with the binding of the labetuzumab component of the ADC to the CEACAM5 receptor on the surface of a cancer cell. This is followed by internalization of the ADC-receptor complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and enzymatic activity cleave the linker, releasing the SN-38 payload. SN-38 then inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis, or programmed cell death.
Conclusion
The early-phase clinical trial of this compound demonstrated a manageable safety profile and modest anti-tumor activity in a heavily pretreated metastatic colorectal cancer patient population.[1][7] The data suggest that targeting CEACAM5 to deliver SN-38 is a viable therapeutic strategy. Further investigation in combination with other anti-cancer agents or in earlier lines of therapy may be warranted to enhance the clinical benefit of this ADC.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Labetuzumab Govitecan's Impact on DNA Topoisomerase I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labetuzumab govitecan is an antibody-drug conjugate (ADC) that represents a targeted therapeutic strategy for cancers overexpressing the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). This technical guide provides an in-depth examination of the core mechanism of action of this compound, focusing on its impact on DNA topoisomerase I. The document details the molecular interactions, cellular consequences, and the critical signaling pathways involved. Furthermore, it presents a compilation of quantitative data from preclinical and clinical studies, alongside detailed protocols for key experimental assays, to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound is an investigational antibody-drug conjugate comprised of three key components:
-
Labetuzumab: A humanized monoclonal antibody that specifically targets CEACAM5, a glycoprotein (B1211001) overexpressed on the surface of various solid tumors, including colorectal cancer.[1][2]
-
SN-38: The active metabolite of the chemotherapeutic agent irinotecan, a potent inhibitor of DNA topoisomerase I.[3][4]
-
A cleavable linker: A proprietary linker that covalently attaches SN-38 to the labetuzumab antibody, designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells.[3]
The therapeutic rationale behind this compound is to leverage the specificity of the antibody to deliver the highly potent SN-38 directly to CEACAM5-expressing tumor cells, thereby increasing the therapeutic index and minimizing systemic toxicity associated with conventional chemotherapy.[2]
Mechanism of Action
The primary mechanism of action of this compound involves the targeted delivery of SN-38 to CEACAM5-positive cancer cells, leading to the inhibition of DNA topoisomerase I and subsequent cell death. This process can be broken down into several key steps:
2.1. Targeting and Internalization
This compound circulates in the bloodstream and selectively binds to CEACAM5 on the surface of tumor cells.[1] Following binding, the ADC-CEACAM5 complex is internalized by the cancer cell through endocytosis.
2.2. Payload Release
Once inside the cell, the linker is cleaved, releasing the SN-38 payload into the cytoplasm. The released SN-38 then translocates to the nucleus.
2.3. Inhibition of DNA Topoisomerase I
DNA topoisomerase I is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[5] SN-38 exerts its cytotoxic effect by binding to the covalent binary complex formed between topoisomerase I and DNA.[5] This interaction stabilizes the complex, preventing the re-ligation of the single-strand break.[6]
2.4. Induction of DNA Damage and Cell Death
The stabilization of the topoisomerase I-DNA complex by SN-38 leads to the accumulation of single-strand DNA breaks.[7] When the DNA replication fork collides with these stabilized complexes, the single-strand breaks are converted into highly cytotoxic double-strand DNA breaks.[6] The accumulation of these double-strand breaks triggers a DNA damage response (DDR), leading to cell cycle arrest, typically in the S and G2/M phases, and ultimately, apoptosis (programmed cell death).[7][8]
Data Presentation
3.1. In Vitro Cytotoxicity
While specific IC50 values for this compound in CEACAM5-positive versus CEACAM5-negative cell lines were not found in the provided search results, a study demonstrated that this compound induces DNA damage, as measured by γH2AX staining, in a CEACAM5-specific manner in prostate cancer cell lines.[4][7] SN-38, the payload, has shown potent in vitro activity across various cell lines.
Table 1: In Vitro Activity of SN-38
| Parameter | Cell Line(s) | Value | Citation |
| DNA Synthesis Inhibition (IC50) | Not specified | 77 nM | [7] |
| RNA Synthesis Inhibition (IC50) | Not specified | 1.3 µM | [7] |
3.2. Clinical Trial Data: NCT01605318
A phase I/II clinical trial (NCT01605318) evaluated the safety and efficacy of this compound in patients with heavily pretreated metastatic colorectal cancer.[9][10]
Table 2: Patient Demographics and Baseline Characteristics (N=86)
| Characteristic | Value | Citation |
| Median Age (range) | 57 years (30-82) | [3] |
| Gender (Male) | 58% | [3] |
| ECOG Performance Status 1 | 55% | [3] |
| Median Prior Therapies (range) | 5 (1-13) | [9][10] |
| Prior Irinotecan Therapy | 100% | [3] |
Table 3: Efficacy Results from the NCT01605318 Trial
| Endpoint | All Patients (N=86) | 10 mg/kg Once Weekly (n=19) | Citation |
| Objective Response Rate (ORR) | 1.2% (1 PR) | - | [9][10] |
| Stable Disease (SD) | 49% | 78% | [3][9] |
| Median Progression-Free Survival (PFS) | 3.6 months | 4.6 months | [3][9] |
| Median Overall Survival (OS) | 6.9 months | 9.3 months | [3][9] |
Table 4: Grade ≥3 Treatment-Related Adverse Events (N=86)
| Adverse Event | Percentage of Patients | Citation |
| Neutropenia | 16% | [9][10] |
| Leukopenia | 11% | [9][10] |
| Anemia | 9% | [9][10] |
| Diarrhea | 7% | [9][10] |
Experimental Protocols
4.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of this compound against CEACAM5-positive and CEACAM5-negative cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, a non-targeting ADC control, and free SN-38 for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
4.2. DNA Topoisomerase I Relaxation Assay
This assay assesses the ability of SN-38 (the payload of this compound) to inhibit topoisomerase I-mediated DNA relaxation.
-
Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of SN-38.
-
Enzyme Addition: Add purified human topoisomerase I enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[5]
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the gel to separate the supercoiled and relaxed DNA forms.[11][12]
-
Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize the DNA bands under UV light.[11][12] Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.
4.3. Antibody Internalization Assay
This protocol describes a method to confirm the internalization of this compound into CEACAM5-positive cells using a pH-sensitive dye.
-
Antibody Labeling: Label this compound with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Incubate CEACAM5-positive and CEACAM5-negative cells with the labeled this compound at 37°C for various time points.
-
Flow Cytometry Analysis: Harvest the cells, wash them to remove unbound antibody, and analyze them by flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of internalized ADC.[6]
-
Confocal Microscopy: Alternatively, visualize the internalization and subcellular localization of the labeled ADC using confocal microscopy.[13]
Signaling Pathways and Visualizations
5.1. This compound Mechanism of Action
The following diagram illustrates the sequential steps of this compound's mechanism of action, from binding to the cancer cell to the induction of apoptosis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of CEACAM5 and therapeutic efficacy of an anti-CEACAM5-SN38 antibody-drug conjugate in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Distinct effects of sacituzumab govitecan and berzosertib on DNA damage response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. ebiohippo.com [ebiohippo.com]
- 13. creative-biolabs.com [creative-biolabs.com]
In Vitro Characterization of Labetuzumab Govitecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that represents a targeted approach to cancer therapy. It is composed of three key components: a humanized monoclonal antibody, labetuzumab, which specifically targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5); the potent topoisomerase I inhibitor SN-38, the active metabolite of irinotecan, as its cytotoxic payload; and a pH-sensitive linker that connects the antibody to the payload.[1][2][3] CEACAM5 is a well-established tumor-associated antigen overexpressed in a variety of solid tumors, including colorectal, gastric, and lung cancers, making it an attractive target for ADC-mediated drug delivery.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinity, cytotoxicity, and the bystander effect.
Mechanism of Action
The therapeutic strategy of this compound is predicated on the targeted delivery of SN-38 to CEACAM5-expressing cancer cells.[6] Upon administration, the labetuzumab component of the ADC binds to CEACAM5 on the surface of tumor cells. Although labetuzumab is a slowly internalizing antibody, upon binding, the ADC is internalized by the cancer cell.[7][8] The acidic environment within the cell's lysosomes is believed to facilitate the cleavage of the pH-sensitive linker, releasing the SN-38 payload directly into the tumor cell.[1][2]
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and repair.[9] The inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[4][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative in vitro characteristics of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) of Labetuzumab | 2.2 nM | Not Specified | [11] |
| Drug-to-Antibody Ratio (DAR) | ~6-7.6 | Not Specified | [3][7] |
| Cell Line Type | Potency (EC50) | Reference |
| CEACAM5-Positive Cancer Cell Lines | Low Nanomolar Range | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for similar antibody-drug conjugates and are intended to serve as a comprehensive guide for researchers.
Binding Affinity Assessment
The binding affinity of the labetuzumab antibody to its target, CEACAM5, is a critical parameter. While the conjugation of SN-38 is not expected to significantly alter the binding properties of the antibody, it is essential to verify this.
Representative Protocol: Bead-Binding Assay
-
Bead Preparation: Nickel-nitrilotriacetic acid beads are washed with a phosphate-buffered saline solution containing Tween 20 (PBST).
-
Target Coating: The washed beads are incubated with His-tagged recombinant CEACAM5 protein to coat the beads with the target antigen.
-
ADC Incubation: The CEACAM5-coated beads are then incubated with varying concentrations of this compound.
-
Washing: Unbound ADC is removed by washing the beads with PBST.
-
Detection: The amount of bound this compound is quantified. If the ADC is radiolabeled, a gamma counter can be used. Alternatively, a secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) that recognizes the human IgG portion of the ADC can be used, with quantification performed using a flow cytometer or a plate reader, respectively.
-
Data Analysis: The binding data is analyzed to determine the equilibrium dissociation constant (KD), a measure of binding affinity.
In Vitro Cytotoxicity Assay
The cytotoxic potential of this compound against cancer cells is a primary measure of its efficacy. This is typically assessed by determining the concentration of the ADC required to inhibit cell growth by 50% (EC50 or IC50).
Representative Protocol: MTS-Based Cell Viability Assay
-
Cell Seeding: CEACAM5-positive and CEACAM5-negative (as a control) cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[12][13][14]
-
ADC Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound, a non-targeting control ADC, and free SN-38. Wells with untreated cells serve as a positive control for cell viability, and wells with medium only serve as a background control.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTS Reagent Addition: Following incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[12][13][14]
-
Incubation with MTS: The plates are incubated for 1-4 hours, during which viable cells with active metabolism convert MTS into a purple formazan (B1609692) product.[12][13][14]
-
Absorbance Reading: The absorbance of the formazan product is measured at approximately 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are corrected for background and normalized to the untreated control wells to determine the percentage of cell viability. The EC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.
Bystander Effect Assay
A key feature of some ADCs, including those with membrane-permeable payloads like SN-38, is the "bystander effect," where the cytotoxic agent can kill neighboring antigen-negative tumor cells.[9][15]
Representative Protocol: Co-Culture Bystander Assay
-
Cell Labeling: The antigen-negative cell line is labeled with a fluorescent marker (e.g., Green Fluorescent Protein - GFP) to distinguish it from the antigen-positive cell line.
-
Co-Culture Seeding: The fluorescently labeled antigen-negative cells are co-cultured with unlabeled antigen-positive cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Monocultures of each cell line are also prepared as controls.
-
ADC Treatment: The co-cultures and monocultures are treated with this compound at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture. A non-targeting ADC should be used as a control.
-
Incubation: The plates are incubated for an appropriate duration (e.g., 72-96 hours).
-
Imaging and Analysis: The viability of the fluorescently labeled antigen-negative cells in the co-cultures is assessed using fluorescence microscopy or flow cytometry. A reduction in the number of fluorescent cells in the presence of the antigen-positive cells and this compound, compared to controls, indicates a bystander effect.
Conclusion
The in vitro characterization of this compound demonstrates its potential as a targeted therapeutic agent. Its specific binding to CEACAM5, coupled with the potent cytotoxic activity of its SN-38 payload, provides a strong rationale for its development. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of this and other similar antibody-drug conjugates, which are a promising class of anti-cancer drugs. Further studies to fully elucidate the nuances of its bystander effect and to identify biomarkers of response will be crucial for its successful clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DrugMapper [drugmapper.helsinki.fi]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Labetuzumab Govitecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of labetuzumab govitecan, an antibody-drug conjugate (ADC) that was investigated for the treatment of solid tumors, particularly metastatic colorectal cancer. This document synthesizes available preclinical and clinical data, details the experimental methodologies employed in its evaluation, and visualizes the key mechanistic pathways.
Introduction to this compound
This compound is an ADC composed of three key components:
-
Labetuzumab: A humanized monoclonal antibody that targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). CEACAM5 is a glycoprotein (B1211001) overexpressed on the surface of various cancer cells, including a high percentage of colorectal carcinomas, but has limited expression in healthy tissues.[1][2]
-
SN-38: The active metabolite of the topoisomerase I inhibitor irinotecan. SN-38 is a potent cytotoxic agent that induces DNA damage and apoptosis in rapidly dividing cells.[3][4]
-
A cleavable linker: This proprietary linker connects SN-38 to the labetuzumab antibody. It is designed to be stable in circulation and to release the SN-38 payload upon internalization into the target cancer cells.[2][4]
The rationale behind this ADC is to selectively deliver the potent cytotoxic payload, SN-38, to CEACAM5-expressing tumor cells, thereby increasing the therapeutic index and reducing the systemic toxicity associated with conventional chemotherapy.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical models and clinical trials. The primary goal of these studies was to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC, the total antibody, and the released SN-38 payload.
Preclinical Pharmacokinetics
Preclinical studies in xenograft mouse models provided initial insights into the pharmacokinetic behavior of this compound. These studies demonstrated that the ADC could deliver significantly higher concentrations of SN-38 to tumors compared to systemic administration of irinotecan.[5]
| Parameter | Value | Species/Model | Reference |
| Half-life (t½) | 112.5 hours | Nude mice with LS174T tumor xenografts | [4] |
| Maximum Concentration (Cmax) | 115 µg/mL | Nude mice with LS174T tumor xenografts | [4] |
| Mean Residence Time (MRT) | 147 hours | Nude mice with LS174T tumor xenografts | [4] |
| Tumor vs. Blood Ratio of SN-38 | ~11-16 fold higher with this compound vs. irinotecan | Mice with LS174T or GW-39 human colonic tumor xenografts | [5] |
Clinical Pharmacokinetics
A phase I/II clinical trial (NCT01605318) in patients with refractory or relapsing metastatic colorectal cancer provided key pharmacokinetic data in humans.[2][6][7][8][9][10][11] The study evaluated different dosing schedules, including once-weekly and twice-weekly administrations.
| Parameter | Value | Patient Population | Dosing Regimen | Reference |
| Mean Half-life (t½) of ADC | 16.5 ± 4.0 hours | Metastatic Colorectal Cancer | 8 or 10 mg/kg once weekly; 4 or 6 mg/kg twice weekly | [2][7][8][9][10] |
| Half-life (t½) of IgG | 84.5 ± 23.6 hours | Metastatic Colorectal Cancer | Not specified | [9] |
Experimental Protocols
The pharmacokinetic and pharmacodynamic evaluation of this compound relies on a suite of specialized bioanalytical assays.
Pharmacokinetic Assays
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and ADC Quantification:
-
Principle: A sandwich ELISA is typically used to measure the concentration of the total labetuzumab antibody (both conjugated and unconjugated) and the ADC in plasma samples.[12][13]
-
Protocol Outline:
-
Coating: Microtiter plates are coated with a capture antibody, either a CEACAM5 antigen or an anti-idiotypic antibody specific to labetuzumab.
-
Blocking: Non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).
-
Sample Incubation: Patient plasma samples, along with calibration standards and quality controls, are added to the wells.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. For total antibody measurement, an anti-human IgG antibody can be used. For ADC-specific measurement, an antibody targeting SN-38 or the linker can be employed.
-
Substrate Addition: A chromogenic or chemiluminescent substrate is added, and the resulting signal is measured using a plate reader.
-
Quantification: The concentration of the analyte in the samples is determined by interpolating from the standard curve.
-
High-Performance Liquid Chromatography (HPLC) for SN-38 Quantification:
-
Principle: Reversed-phase HPLC with fluorescence detection is a sensitive method for quantifying the concentration of free SN-38 in plasma.[1][5][14][15][16]
-
Protocol Outline:
-
Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent like acetonitrile (B52724) or methanol. This is often followed by solid-phase extraction for sample clean-up and concentration.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reversed-phase column. A mobile phase gradient is used to separate SN-38 from other plasma components.
-
Fluorescence Detection: SN-38 is a fluorescent molecule, and its emission is monitored at a specific wavelength (e.g., excitation at ~370 nm and emission at ~530-560 nm) for sensitive detection.
-
Quantification: The concentration of SN-38 is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of SN-38.
-
Pharmacodynamic Assays
Plasma Carcinoembryonic Antigen (CEA) Measurement:
-
Principle: A sandwich immunoassay is used to measure the levels of soluble CEA in patient plasma. This serves as a pharmacodynamic biomarker, as a decrease in plasma CEA can reflect the antitumor activity of this compound.[13][17][18][19][20][21][22]
-
Protocol Outline:
-
Sample Collection: Patient blood samples are collected in appropriate tubes (e.g., EDTA or heparin).
-
Immunoassay: A commercially available or in-house developed ELISA or chemiluminescent immunoassay is used. The assay typically involves capturing plasma CEA with a monoclonal anti-CEA antibody and detecting it with a second, labeled anti-CEA antibody.
-
Quantification: CEA levels are quantified by comparison to a standard curve. Changes from baseline are monitored over the course of treatment.
-
Tumor Response Assessment:
-
Principle: Tumor size is assessed using imaging techniques to evaluate the clinical response to treatment.
-
Methodology: Tumor measurements are performed at baseline and at specified intervals during treatment using computed tomography (CT) or magnetic resonance imaging (MRI). Responses are categorized according to standardized criteria, such as the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[2][6]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, leading to measurable antitumor activity.
Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process:
-
Target Binding: this compound circulates in the bloodstream and selectively binds to CEACAM5 expressed on the surface of tumor cells.
-
Internalization: Following binding, the ADC-CEACAM5 complex is internalized by the tumor cell, likely through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved by intracellular enzymes (e.g., lysosomal proteases), releasing the active SN-38 payload into the cytoplasm.
-
Topoisomerase I Inhibition: SN-38 diffuses into the nucleus and binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks.
-
DNA Damage and Apoptosis: The accumulation of DNA double-strand breaks during DNA replication triggers cell cycle arrest and initiates the apoptotic cascade, leading to tumor cell death.
Signaling Pathways
CEACAM5-Mediated Signaling:
CEACAM5 is not merely a passive docking site but is also involved in intracellular signaling that can promote tumor growth and survival. CEACAM5 has been shown to interact with the TGF-β signaling pathway and can activate the p38 MAPK pathway, which in turn can influence the SMAD2/3 signaling cascade.[1][7][12][23][24][25][26][27][28][29][30][31] This can lead to increased cell proliferation and migration. By binding to CEACAM5, labetuzumab may also interfere with these pro-tumorigenic signals.
SN-38-Induced Apoptotic Pathway:
The cytotoxic effect of SN-38 is primarily mediated through the induction of apoptosis following DNA damage. This process involves the activation of a cascade of intracellular signaling molecules.[2][14][17]
Clinical Pharmacodynamics
In the phase I/II clinical trial (NCT01605318), several pharmacodynamic endpoints were assessed to evaluate the biological activity of this compound in patients with metastatic colorectal cancer.[2][6][7][8][9][10][11]
| Pharmacodynamic Endpoint | Key Findings | Patient Population | Reference |
| Tumor Size Reduction | 38% of patients showed a reduction in tumor size from baseline. | Metastatic Colorectal Cancer | [2][6][7][8][9][10] |
| Plasma CEA Reduction | 38% of patients experienced a decrease in plasma CEA levels from baseline. | Metastatic Colorectal Cancer | [2][6][7][8][9][10] |
| Best Overall Response | One patient achieved a partial response, and 42 patients had stable disease. | Metastatic Colorectal Cancer | [2][6][7][8][9][10] |
| Median Progression-Free Survival (PFS) | 3.6 months (overall); 4.6 months (8 mg/kg once weekly); 3.6 months (10 mg/kg once weekly) | Metastatic Colorectal Cancer | [2][6][7][8][9][10][11] |
| Median Overall Survival (OS) | 6.9 months (overall); 7.5 months (8 mg/kg once weekly); 6.4 months (10 mg/kg once weekly) | Metastatic Colorectal Cancer | [2][6][7][8][9][10][11] |
The observed reductions in both tumor size and plasma CEA levels provide evidence of the biological activity of this compound in patients with CEACAM5-expressing tumors.
Safety and Tolerability
The safety profile of this compound was evaluated in the phase I/II clinical trial. The major dose-limiting toxicity was neutropenia.[2][7][8][9][10][11]
| Adverse Event (Grade ≥ 3) | Incidence (%) | Patient Population | Reference |
| Neutropenia | 16 | Metastatic Colorectal Cancer | [2][7][8][9][10][11] |
| Leukopenia | 11 | Metastatic Colorectal Cancer | [2][7][8][9][10][11] |
| Anemia | 9 | Metastatic Colorectal Cancer | [2][7][8][9][10][11] |
| Diarrhea | 7 | Metastatic Colorectal Cancer | [2][7][8][9][10][11] |
Importantly, no anti-drug antibodies against labetuzumab or SN-38 were detected in the clinical trial, suggesting low immunogenicity.[2][7][8][9][10]
Conclusion
This compound demonstrated a manageable safety profile and evidence of antitumor activity in heavily pretreated patients with metastatic colorectal cancer. The pharmacokinetic data support the targeted delivery of SN-38 to CEACAM5-expressing tumors, and the pharmacodynamic findings, including tumor shrinkage and reductions in plasma CEA, confirm its biological effect. While the development of this compound has been discontinued, the insights gained from its preclinical and clinical evaluation have contributed valuable knowledge to the field of antibody-drug conjugates and the targeting of CEACAM5 in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Immunomedics Announces Publication Of Phase II Results With this compound (IMMU-130) That Demonstrate Promising Efficacy As A Single Agent In Patients With Metastatic Colorectal Cancer - BioSpace [biospace.com]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ClinPGx [clinpgx.org]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. ibl-international.com [ibl-international.com]
- 19. Carcinoembryonic Antigen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. CEACAM5 exacerbates asthma by inducing ferroptosis and autophagy in airway epithelial cells through the JAK/STAT6-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cusabio.com [cusabio.com]
- 25. What are CEACAM5 agonists and how do they work? [synapse.patsnap.com]
- 26. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. This compound in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 30. researchgate.net [researchgate.net]
- 31. scbt.com [scbt.com]
Rationale for Developing a CEACAM5-Targeting Antibody-Drug Conjugate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) has emerged as a compelling target for the development of antibody-drug conjugates (ADCs) for cancer therapy.[1][2][3][4] This is predicated on its high expression across a range of solid tumors, including colorectal, non-small cell lung, gastric, and breast cancers, coupled with its limited expression in healthy adult tissues.[5][][7][8][9] This differential expression profile provides a therapeutic window for the targeted delivery of potent cytotoxic agents to malignant cells while minimizing off-target toxicity. This guide delineates the scientific rationale for targeting CEACAM5, presents key preclinical and clinical data, and provides detailed experimental protocols relevant to the development of CEACAM5-targeting ADCs.
The Scientific Rationale for Targeting CEACAM5
CEACAM5, also known as CEA or CD66e, is a glycoprotein (B1211001) involved in cell adhesion, differentiation, and signaling.[2][10] Its role in oncology is multifaceted, contributing to tumor progression through various mechanisms:
-
Inhibition of Anoikis: Overexpression of CEACAM5 can protect cancer cells from anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix, thereby promoting metastasis.[11]
-
Tumorigenesis and Invasion: CEACAM5 is implicated in tumorigenesis, invasion, and metastasis.[2][5]
-
Signaling Pathways: CEACAM5 can modulate signaling pathways that drive cancer cell proliferation and survival, such as the p38-SMAD2/3 and TGF-β pathways.[10][12][13]
The development of ADCs targeting CEACAM5 is a promising strategy to exploit its tumor-associated expression. The ADC construct allows for the selective delivery of a highly potent cytotoxic payload to CEACAM5-expressing cancer cells. Upon binding to CEACAM5 on the tumor cell surface, the ADC is internalized, and the cytotoxic agent is released, leading to cell death.[1][14] This targeted approach aims to enhance the therapeutic index compared to traditional chemotherapy.
Quantitative Data on CEACAM5 Expression and ADC Efficacy
The successful development of a CEACAM5-targeting ADC relies on quantitative data to support target validation and demonstrate preclinical proof-of-concept.
Table 1: Expression of CEACAM5 in Various Cancers
| Cancer Type | Percentage of Patients with High/Medium Expression | Reference |
| Colorectal Cancer | Strong positivity observed | [7][8] |
| Stomach Cancer | Strong positivity observed | [7][8] |
| Pancreatic Cancer | Strong positivity observed | [7][8] |
| Lung Cancer | Strong positivity in some cases | [7][8] |
| Breast Cancer | Moderate to strong positivity in some cases | [7][8] |
| Ovarian Cancer | Strong positivity in mucinous cystadenocarcinomas | [7][8] |
| Cervical Cancer | Strong positivity observed | [7][8] |
| Urothelial Cancer | Strong positivity in some cases | [7][8] |
Table 2: Preclinical Efficacy of CEACAM5-Targeting ADCs
| ADC | Cell Line | Cancer Type | IC50 | Reference |
| B9-MMAE | MKN-45 | Gastric Cancer | 38.14 nM | [14] |
| B9-MMAE | BxPC-3 | Pancreatic Cancer | 25.60 nM | [14] |
| B9-MMAE | LS174T | Colorectal Cancer | 101.4 nM | [14] |
| SAR408701 Analog | H1975-CEACAM5 | Non-Small Cell Lung Cancer | Potent cell killing activity observed | [15] |
| SAR408701 Analog | H2009-CEACAM5 | Non-Small Cell Lung Cancer | Potent cell killing activity observed | [15] |
Table 3: Clinical Activity of Tusamitamab Ravtansine (SAR408701) in Phase 1 Studies
| Patient Population | Dosing Regimen | Stable Disease Rate | Reference |
| Advanced Solid Tumors | 170 mg/m² (LD) then 100 mg/m² Q2W | 35.7% | [16][17] |
| Advanced Solid Tumors | 170 mg/m² Q3W | 40.0% | [16][17] |
| Japanese Patients with Advanced Solid Tumors | 80-170 mg/m² (various schedules) | Stable disease observed | [18] |
Key Experimental Protocols
Detailed and robust experimental protocols are critical for the successful development and characterization of a CEACAM5-targeting ADC.
Immunohistochemistry (IHC) for CEACAM5 Expression in Tumors
This protocol outlines the general steps for detecting CEACAM5 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen peroxide (H2O2) in methanol (B129727)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-CEACAM5 antibody (e.g., clone 769)[19]
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%), 3 minutes each.
-
Rinse with distilled water.[20]
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.[20]
-
-
Primary Antibody Incubation:
-
Incubate slides with the anti-CEACAM5 primary antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Apply DAB substrate and incubate until the desired color intensity develops.[20]
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Mass spectrometry is a common method for its determination.
Materials:
-
Purified ADC sample
-
LC-MS system (e.g., Q-TOF)
-
Appropriate columns and solvents for chromatography
-
Deconvolution software
Procedure (based on LC-MS):
-
Sample Preparation:
-
The ADC may be analyzed intact or after deglycosylation with PNGase F to simplify the mass spectrum.[22]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Use deconvolution software to determine the mass of the different ADC species (antibody conjugated with 0, 1, 2, 3, etc., drug molecules).[12]
-
Calculate the weighted average DAR based on the relative abundance of each species.[]
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is used to determine the potency (IC50) of the ADC on cancer cell lines.
Materials:
-
CEACAM5-positive and CEACAM5-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
CEACAM5-targeting ADC
-
Control antibody (unconjugated)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Remove the old medium from the cells and add the ADC/control dilutions.
-
Incubate for a defined period (e.g., 72-120 hours).[1]
-
-
MTT/XTT Assay:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.[1][5]
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.[5]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.[1]
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Visualizing the Rationale and Workflow
Graphical representations are essential for understanding complex biological pathways and drug development processes.
CEACAM5-Mediated Signaling in Cancer
Caption: CEACAM5 signaling pathway in cancer progression.
Development Workflow for a CEACAM5-Targeting ADC
Caption: A streamlined workflow for ADC development.
Mechanism of Action of a CEACAM5-Targeting ADC
Caption: The mechanism of action of a CEACAM5-targeting ADC.
Conclusion
The selective overexpression of CEACAM5 on tumor cells and its role in cancer progression provide a strong rationale for the development of CEACAM5-targeting ADCs. Preclinical and early clinical data have demonstrated the potential of this therapeutic strategy. The continued development of novel CEACAM5-targeting ADCs, with optimized antibody engineering, linker technology, and payload selection, holds promise for improving outcomes for patients with CEACAM5-expressing cancers. Rigorous adherence to the detailed experimental protocols outlined in this guide is essential for the successful translation of these promising therapies from the laboratory to the clinic.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Covariate analysis of tusamitamab ravtansine, a DM4 anti‐CEACAM5 antibody‐drug conjugate, based on first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Expression of CEACAM5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. Expression patterns of CEACAM5 and CEACAM6 in primary and metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. lcms.cz [lcms.cz]
- 13. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel human single-domain antibody-drug conjugate targeting CEACAM5 exhibits potent in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Collection - Data from Tusamitamab Ravtansine in Patients with Advanced Solid Tumors: Phase I Study of Safety, Pharmacokinetics, and Antitumor Activity Using Alternative Dosing Regimens - Cancer Research Communications - Figshare [aacr.figshare.com]
- 17. Tusamitamab Ravtansine in Patients with Advanced Solid Tumors: Phase I Study of Safety, Pharmacokinetics, and Antitumor Activity Using Alternative Dosing Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 1 study evaluating safety and pharmacokinetics of tusamitamab ravtansine monotherapy in Japanese patients with advanced malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 21. novodiax.com [novodiax.com]
- 22. sciex.com [sciex.com]
- 23. researchgate.net [researchgate.net]
Labetuzumab Govitecan: A Technical Deep Dive into its Development and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors, particularly metastatic colorectal cancer (mCRC). It comprises the humanized anti-CEACAM5 monoclonal antibody, labetuzumab, linked to SN-38, the active metabolite of irinotecan (B1672180). This technical guide provides a comprehensive overview of the development of this compound, from its preclinical rationale to its clinical evaluation and eventual discontinuation. The document details the drug's mechanism of action, summarizes key clinical trial data in structured tables, outlines experimental protocols, and visualizes relevant biological pathways and workflows using the DOT language for Graphviz.
Introduction
Antibody-drug conjugates represent a targeted therapeutic approach designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This compound was engineered to target carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a glycoprotein (B1211001) overexpressed in a variety of solid tumors, including over 90% of colorectal cancers.[1] The cytotoxic payload, SN-38, is a potent topoisomerase I inhibitor.[1] This guide will explore the scientific and clinical journey of this promising yet ultimately discontinued (B1498344) therapeutic agent.
Mechanism of Action
The therapeutic strategy of this compound is twofold, combining the specificity of a monoclonal antibody with the potent cytotoxicity of its payload.
Labetuzumab: Targeting CEACAM5
Labetuzumab is a humanized monoclonal antibody that specifically binds to CEACAM5.[2] CEACAM5 is involved in cell adhesion and has been implicated in tumor progression.[3] Upon binding to CEACAM5 on the surface of cancer cells, this compound is internalized, delivering the SN-38 payload directly into the target cell. Interestingly, the anticancer activity of this ADC is not solely dependent on internalization, suggesting that the release of SN-38 in the tumor microenvironment also contributes to its efficacy.[4]
SN-38: Inhibition of Topoisomerase I
SN-38 is the active metabolite of irinotecan and a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and repair.[5] By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately, cell death.[5]
Caption: Mechanism of SN-38 action on the Topoisomerase I-DNA complex.
Preclinical Development
Preclinical studies were crucial in establishing the rationale for the clinical development of this compound. A key study in animal models aimed to compare the delivery of SN-38 to tumors by this compound versus systemic administration of irinotecan.
Experimental Protocol: Comparative SN-38 Delivery Study
-
Animal Model: Mice bearing human colonic cancer xenografts.
-
Treatment Groups:
-
Irinotecan administered at the maximum tolerated dose (approximately 900 µg, with SN-38 equivalents of ~500 µg).
-
This compound (1 mg, containing 16 µg of SN-38 equivalents).
-
-
Methodology: Tumor and normal tissue samples were collected at various time points post-administration. The concentrations of SN-38 and its glucuronidated form (SN-38G) were quantified using high-performance liquid chromatography (HPLC).
-
Key Findings: Despite a nearly 30-fold lower dose of SN-38 equivalents, this compound resulted in approximately 10- to 17-fold higher levels of sustained SN-38 in the tumor compared to irinotecan.[6] This suggested a delivery advantage of over 300-fold for the ADC.[6] Furthermore, levels of SN-38 and SN-38G were lower in normal tissues with this compound, indicating a potential for reduced systemic toxicity.[6]
Caption: Workflow of the preclinical SN-38 delivery comparison study.
Clinical Development: The Phase I/II Trial (NCT01605318)
A pivotal Phase I/II clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with heavily pretreated metastatic colorectal cancer.[7][8]
Study Design
This was an open-label, multicenter study that enrolled patients who had previously received at least one irinotecan-containing regimen.[7] The trial evaluated different dosing schedules, including once-weekly and twice-weekly administrations.[7]
Patient Demographics and Baseline Characteristics
A total of 86 patients were enrolled across four cohorts.[7] The patient population was heavily pretreated, with a median of five prior therapies.[7]
| Characteristic | Value |
| Number of Patients | 86 |
| Median Age (years) | 57 (range: 30-82) |
| Gender (Male/Female) | 58% / 42% |
| ECOG Performance Status 0/1 | 45% / 55% |
| Median Prior Therapies | 5 (range: 1-13) |
| Data from the NCT01605318 trial.[7][9] |
Efficacy Results
This compound demonstrated signs of clinical activity in this refractory patient population.[7]
| Efficacy Endpoint | Overall Population (N=86) | 8 mg/kg Once-Weekly (N=21) | 10 mg/kg Once-Weekly (N=22) |
| Partial Response (PR) | 1 (1%) | - | - |
| Stable Disease (SD) | 42 (49%) | - | 11 (78% of 14 evaluable) |
| Median Progression-Free Survival (PFS) | 3.6 months | 4.6 months | 3.6 months |
| Median Overall Survival (OS) | 6.9 months | 7.5 months | 6.4 months |
| Data from the NCT01605318 trial.[7][9][10] |
Safety and Tolerability
The safety profile of this compound was considered manageable.[7] The most common grade ≥ 3 adverse events are summarized below.
| Adverse Event (Grade ≥ 3) | Percentage of Patients (N=86) |
| Neutropenia | 16% |
| Leukopenia | 11% |
| Anemia | 9% |
| Diarrhea | 7% |
| Data from the NCT01605318 trial.[7] |
Discontinuation of Development
Despite showing a manageable safety profile and some therapeutic activity in heavily pretreated mCRC patients, the development of this compound was ultimately discontinued. Following the acquisition of Immunomedics by Gilead Sciences, this compound no longer appeared in the company's development pipeline.[11] While no formal press release detailing the specific reasons for discontinuation has been found, the competitive landscape for ADCs and strategic pipeline prioritization following the acquisition are likely contributing factors.
Conclusion
This compound represented a scientifically sound approach to targeted cancer therapy, combining a specific antibody against a relevant tumor antigen with a potent cytotoxic payload. The Phase I/II clinical trial demonstrated a manageable safety profile and modest clinical activity in a heavily pretreated patient population with metastatic colorectal cancer.[7] However, the development of this agent was discontinued. The insights gained from the development and clinical evaluation of this compound, particularly regarding ADC design and target selection, remain valuable for the ongoing efforts in the field of antibody-drug conjugates.
Caption: Simplified CEACAM5 signaling pathway promoting cell proliferation and migration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biopharmadive.com [biopharmadive.com]
- 3. Immunomedics Announces Publication Of Phase II Results With this compound (IMMU-130) That Demonstrate Promising Efficacy As A Single Agent In Patients With Metastatic Colorectal Cancer - BioSpace [biospace.com]
- 4. The ASCO Post [ascopost.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. adcreview.com [adcreview.com]
- 10. Sanofi switches to another CEACAM5 asset | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 11. assaygenie.com [assaygenie.com]
Methodological & Application
Protocol for In Vivo Efficacy Testing of Labetuzumab Govitecan in Xenograft Models
For research use only. Not for use in diagnostic procedures.
Introduction
Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that holds promise for targeted cancer therapy.[1] It is composed of a humanized monoclonal antibody, labetuzumab, which targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), linked to SN-38, the active metabolite of irinotecan.[2][3] CEACAM5 is a cell surface glycoprotein (B1211001) that is overexpressed in various solid tumors, including colorectal, lung, and pancreatic cancers, making it an attractive target for therapeutic intervention.[4][5][6] The proposed mechanism of action involves the binding of labetuzumab to CEACAM5 on tumor cells, followed by internalization of the ADC. Subsequent cleavage of the linker releases SN-38, which inhibits topoisomerase I, leading to DNA damage and apoptotic cell death.[6]
These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using human tumor xenograft models in immunocompromised mice.
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is initiated by its specific binding to CEACAM5 on the surface of cancer cells. This interaction triggers a cascade of events leading to tumor cell death. The CEACAM5 signaling pathway itself can promote cell proliferation and migration, often through pathways like the p38-Smad2/3 signaling cascade.[5][7] By delivering a potent cytotoxic payload directly to these cells, this compound effectively hijacks this cancer-promoting protein to induce targeted cell killing.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines overexpressing CEACAM5 can be utilized for establishing xenograft models. Examples include, but are not limited to:
-
Colorectal Cancer: LS174T, GW-39
-
Pancreatic Cancer: Capan-1
-
Gastric Cancer: NCI-N87
Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
Immunocompromised mice are essential for establishing human tumor xenografts. Commonly used strains include:
-
Athymic Nude (nu/nu) mice
-
Severe Combined Immunodeficient (SCID) mice
-
NOD-SCID Gamma (NSG) mice
All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
The following protocol outlines the subcutaneous implantation of tumor cells:
-
Harvest cultured tumor cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the animals for tumor growth.
This compound Administration
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Preparation of this compound: Reconstitute the lyophilized this compound in sterile water for injection and further dilute with sterile 0.9% sodium chloride to the desired concentration.
-
Dosing Regimen: Based on preclinical studies, a common dosing schedule is intravenous (IV) administration twice weekly for several weeks.[8] The specific dose will depend on the tumor model and study objectives, with doses ranging from 4 mg/kg to 10 mg/kg being previously evaluated.[2][3]
-
Control Groups: Include a vehicle control group (e.g., sterile saline) and potentially a non-targeting ADC control to demonstrate target-specific effects.
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions using digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each animal at least twice a week as an indicator of toxicity.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. Secondary endpoints may include tumor regression and overall survival.
-
Termination: Euthanize animals when tumors reach a predetermined maximum size, exhibit signs of ulceration, or if body weight loss exceeds 20%, in accordance with ethical guidelines.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for further analysis, such as immunohistochemistry for CEACAM5 expression or analysis of DNA damage markers.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: In vivo xenograft study workflow.
Data Presentation
The quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| LS174T (Colorectal) | Vehicle Control | Saline, IV, 2x/week | 1500 ± 150 | 0 |
| This compound | 8 mg/kg, IV, 2x/week | 450 ± 75 | 70 | |
| This compound | 10 mg/kg, IV, 2x/week | 300 ± 50 | 80 | |
| Capan-1 (Pancreatic) | Vehicle Control | Saline, IV, 2x/week | 1800 ± 200 | 0 |
| This compound | 8 mg/kg, IV, 2x/week | 630 ± 90 | 65 | |
| This compound | 10 mg/kg, IV, 2x/week | 450 ± 60 | 75 |
Table 2: Survival Analysis in Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule | Median Survival (Days) | Percent Increase in Lifespan (%) |
| GW-39 (Colorectal) | Vehicle Control | Saline, IV, 2x/week | 25 | 0 |
| This compound | 8 mg/kg, IV, 2x/week | 45 | 80 | |
| This compound | 10 mg/kg, IV, 2x/week | 55 | 120 |
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of this compound in xenograft models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to assess the therapeutic potential of this promising ADC. The provided diagrams and tables serve as templates for visualizing the experimental workflow and presenting key quantitative findings. Researchers should adapt the specific parameters of this protocol to their particular cell lines and research questions.
References
- 1. biospace.com [biospace.com]
- 2. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. onclive.com [onclive.com]
- 6. What are CEACAM5 antagonists and how do they work? [synapse.patsnap.com]
- 7. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Labetuzumab Govitecan in Preclinical Oncology: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of Labetuzumab govitecan (IMMU-130) in mouse models of cancer. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this antibody-drug conjugate (ADC).
This compound is an ADC composed of a humanized monoclonal antibody, labetuzumab, which targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), linked to SN-38, the active metabolite of irinotecan.[1][2] CEACAM5 is a glycoprotein (B1211001) that is highly expressed in various solid tumors, including colorectal cancer, making it an attractive target for targeted therapy.[3][4] The cytotoxic payload, SN-38, is a potent topoisomerase I inhibitor that induces DNA damage and subsequent cell death.[1][5] Preclinical studies have demonstrated that this compound can deliver significantly more SN-38 to tumors compared to systemic administration of irinotecan, leading to enhanced antitumor activity and a better safety profile.[1]
Data Presentation: Efficacy in Xenograft Models
The following tables summarize the quantitative data from key preclinical studies of this compound in various mouse xenograft models.
Table 1: Efficacy of this compound in Colorectal Cancer Xenograft Models
| Cancer Model | Mouse Strain | Treatment Group | Dose and Schedule | Key Findings |
| s.c. LS174T Human Colon Carcinoma | Athymic Nude Mice | This compound | 25 mg/kg, i.p., twice weekly for 4 weeks | Prolonged median survival.[2] |
| s.c. LS174T Human Colon Carcinoma | Athymic Nude Mice | This compound vs. Irinotecan | 1 mg this compound (16 µg SN-38 equivalents) vs. 900 µg Irinotecan (~500 µg SN-38 equivalents) | ~10- to 17-fold higher SN-38 levels in tumors with this compound.[1] |
| s.c. LS174T Human Colon Carcinoma | Athymic Nude Mice | This compound vs. 5-FU/leucovorin | Not specified | This compound was superior to MTD of 5-FU/leucovorin (p < 0.0001).[6] |
| s.c. LS174T Human Colon Carcinoma | Athymic Nude Mice | This compound + Bevacizumab | Not specified | Combination therapy showed improved efficacy (p < 0.031).[6] |
Table 2: Efficacy of this compound in a Lung Metastasis Model
| Cancer Model | Mouse Strain | Treatment Group | Dose and Schedule | Key Findings |
| GW-39 Human Colon Carcinoma Lung Metastases | Athymic Nude Mice | This compound | Total of 1.0 mg, i.p. | Prolonged median survival.[2] |
| GW-39 Human Colon Carcinoma Lung Metastases | Athymic Nude Mice | This compound | Total of 50 mg/kg, fractionated dosing (twice-weekly for 2 weeks with 1 week off, or once-weekly for 2 weeks with 1 week off) | Doubled the median survival vs. untreated mice.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in preclinical mouse models.
Protocol 1: Subcutaneous Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous human colorectal cancer xenograft model in athymic nude mice to evaluate the efficacy of this compound.
Materials:
-
Human colorectal cancer cell line (e.g., LS174T)
-
Athymic nude mice (female, 4-6 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture LS174T cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation for Injection:
-
Wash cells with PBS.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to institutional protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., ~100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 per group).
-
Prepare this compound and vehicle control for injection. The formulation of this compound should be prepared according to the manufacturer's instructions, typically diluted in sterile saline.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosing schedule can be adapted from the data presented in Table 1 (e.g., twice weekly for 4 weeks).[2]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
A secondary endpoint can be overall survival, where mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between treatment and control groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests for survival studies.
-
Protocol 2: Lung Metastasis Model
This protocol outlines the establishment of an experimental lung metastasis model to assess the efficacy of this compound on disseminated disease.
Materials:
-
Human colorectal cancer cell line capable of forming lung metastases (e.g., GW-39)
-
Athymic nude mice (female, 4-6 weeks old)
-
Materials for cell culture and preparation as in Protocol 1.
-
This compound and vehicle control.
-
Syringes and needles (27-30 gauge).
-
Animal housing and care facilities.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of GW-39 cells in sterile PBS at a concentration of 2 x 10^6 cells per 100 µL.
-
Intravenous Injection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
-
Treatment Administration:
-
Efficacy Evaluation:
-
The primary endpoint in this model is typically overall survival.
-
Monitor mice for signs of morbidity (e.g., weight loss, respiratory distress).
-
At the end of the study, lungs can be harvested, and the number and size of metastatic nodules can be quantified.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
If metastatic burden is quantified, use appropriate statistical tests (e.g., Mann-Whitney U test) for comparison.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a subcutaneous xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
Application Note: Quantifying SN-38 Release from Labetuzumab Govitecan in Tumor Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises the humanized monoclonal antibody, labetuzumab, which targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a protein overexpressed in various solid tumors, including colorectal cancer.[1][2][3] The antibody is conjugated to SN-38, the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor, via a moderately stable, pH-sensitive CL2A linker.[4][5][6] This design allows for the targeted delivery of SN-38 to CEACAM5-expressing tumor cells, leading to enhanced drug concentration at the tumor site and reduced systemic toxicity compared to conventional chemotherapy with irinotecan.[7][8] Understanding the extent and rate of SN-38 release within the tumor microenvironment is critical for evaluating the efficacy and pharmacodynamics of this compound. This document provides detailed protocols and data presentation guidelines for quantifying SN-38 release in tumor tissue.
Mechanism of SN-38 Release
The therapeutic action of this compound is initiated by the binding of the labetuzumab antibody to CEACAM5 on the surface of tumor cells.[3] While labetuzumab is a slowly internalizing antibody, the ADC is designed to release SN-38 in the acidic tumor microenvironment and upon internalization into the cell's lysosomes.[5][8] The CL2A linker is hydrolyzable, allowing for the gradual release of SN-38.[6][9] This released SN-38 can then exert its cytotoxic effects on the target cell and neighboring tumor cells, a phenomenon known as the "bystander effect."[4][5][6] The conjugation of SN-38 to the antibody also protects it from premature glucuronidation, a major inactivation pathway for SN-38 in the systemic circulation.[5][8][10]
Quantitative Data Summary
Preclinical studies in mice bearing human colonic tumor xenografts have demonstrated the superior delivery of SN-38 to tumors by this compound compared to systemic administration of irinotecan. The following tables summarize the key quantitative findings from these studies.
Table 1: Comparative Tumor Delivery of SN-38 [7][11]
| Parameter | This compound (IMMU-130) | Irinotecan | Fold-Advantage for this compound |
| SN-38 Equivalents Injected | ~16 µg | ~500 µg | ~30-fold less injected |
| AUC in LS174T Tumors (µg/g·h) | Data not explicitly stated, but levels were ~11-fold higher | Data not explicitly stated | ~11-fold higher SN-38 levels |
| AUC in GW-39 Tumors (µg/g·h) | Data not explicitly stated, but levels were ~16-fold higher | Data not explicitly stated | ~16-fold higher SN-38 levels |
| Normalized Delivery Advantage | - | - | >30-fold |
AUC: Area Under the Curve
Table 2: Pharmacokinetic Parameters of Total SN-38 in Serum [7]
| Parameter | This compound (IMMU-130) |
| % Injected Dose/mL at 1 hour | 45% - 63% |
| % Bound to ADC over 3 days | >90% |
| Mean Half-life of Conjugate (HPLC) | 16.5 ± 4.0 hours |
| Mean Half-life of IgG (ELISA) | 84.5 ± 23.6 hours |
These data highlight that this compound delivers a significantly higher concentration of SN-38 to tumors over a sustained period, despite a much lower administered dose of SN-38 equivalents, while minimizing systemic exposure to free SN-38 and its metabolites.[7][8]
Experimental Protocols
The following is a generalized protocol for the quantification of SN-38 in tumor tissue, based on methodologies described in the literature for ADCs of this class.[7][10][11][12]
Objective: To extract and quantify the concentration of total SN-38 from tumor tissue samples obtained from xenograft models treated with this compound.
Materials:
-
Tumor tissue samples (snap-frozen)
-
Homogenizer (e.g., bead beater, sonicator)
-
Homogenization buffer (e.g., PBS, saline)
-
Protein precipitation solvent (e.g., methanol, acetonitrile)
-
Internal standard (e.g., camptothecin)[13]
-
Reversed-phase high-performance liquid chromatography (HPLC) system with a fluorescence detector or a tandem mass spectrometer (LC-MS/MS).[12][13][14]
-
C18 analytical column
Protocol Workflow:
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh the frozen tumor tissue sample.
-
Add a known volume of homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice until a uniform lysate is achieved.
-
-
Extraction of SN-38:
-
To a known volume of the tumor homogenate, add an internal standard (e.g., camptothecin) to account for extraction variability.
-
Add a protein precipitation solvent, such as cold methanol, typically in a 2:1 or 3:1 ratio (solvent:homogenate).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Incubate on ice for 20-30 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted SN-38.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer).[12][13]
-
Column: A C18 reversed-phase column is commonly used.
-
Detection:
-
Injection: Inject a defined volume of the supernatant onto the HPLC system.
-
-
Quantification:
-
Prepare a standard curve of known SN-38 concentrations in a similar matrix (e.g., untreated tumor homogenate).
-
Process the standards in the same manner as the experimental samples.
-
Calculate the concentration of SN-38 in the tumor samples by comparing the peak area ratio of SN-38 to the internal standard against the standard curve.
-
Express the final concentration as µg of SN-38 per gram of tumor tissue.
-
SN-38 Mechanism of Action: Topoisomerase I Inhibition
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I (Topo I), a nuclear enzyme essential for DNA replication and transcription. Topo I relieves torsional stress in DNA by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between Topo I and DNA, preventing the re-ligation of the DNA strand.[4][9] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[5][9]
Conclusion
The quantification of SN-38 in tumor tissue is a critical step in the preclinical and clinical evaluation of this compound. The protocols outlined in this application note provide a robust framework for obtaining accurate and reproducible data. The superior tumor delivery and sustained intratumoral concentration of SN-38 achieved with this compound underscore the potential of this targeted therapeutic approach.[7] These methods and data are essential for correlating pharmacokinetic and pharmacodynamic relationships and for optimizing the therapeutic window of this promising ADC.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Concentrated Accretion of SN-38 with a CEACAM5-Targeting Antibody-Drug Conjugate (ADC), this compound (IMMU-130) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Collection - Data from Selective and Concentrated Accretion of SN-38 with a CEACAM5-Targeting AntibodyâDrug Conjugate (ADC), this compound (IMMU-130) - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 12. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of irinotecan (CPT-11) and SN-38 in tissue culture media and cancer cells by high performance liquid chromatography: application to cellular metabolism and accumulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
Application Note: Establishing a CEACAM5-Positive Cell Line Model for Preclinical Evaluation of Labetuzumab Govitecan
Abstract
This application note provides a comprehensive guide for establishing and validating a CEACAM5-positive cell line model to study the in vitro efficacy of labetuzumab govitecan, an antibody-drug conjugate (ADC) targeting CEACAM5. Detailed protocols are provided for the selection, culture, and characterization of suitable positive and negative control cell lines, as well as for conducting in vitro cytotoxicity assays to determine the potency and specificity of the ADC.
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a glycoprotein (B1211001) overexpressed in a variety of solid tumors including colorectal, lung, and gastric cancers, has emerged as a promising target for cancer therapy. Its limited expression in healthy tissues makes it an ideal candidate for targeted drug delivery.
This compound is an investigational ADC composed of a humanized anti-CEACAM5 antibody (labetuzumab) conjugated to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[1] The antibody component selectively binds to CEACAM5 on tumor cells, leading to internalization of the ADC. Subsequent cleavage of the linker within the lysosomal compartment releases SN-38, which induces DNA damage and apoptotic cell death. The targeted delivery of SN-38 aims to increase the therapeutic index by concentrating the cytotoxic payload at the tumor site while minimizing systemic toxicity.[2]
Establishing a robust in vitro model is a critical first step in the preclinical evaluation of this compound. This involves selecting a cell line with high CEACAM5 expression, a corresponding negative control, and a reliable method to quantify the drug's cytotoxic effects. This document outlines the necessary protocols to achieve this.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Cell Line Characteristics
| Cell Line | Tissue of Origin | CEACAM5 Expression Level (mRNA) | CEACAM5 Expression Level (Surface Protein) |
| HT-29 | Colon Adenocarcinoma | High | High |
| A549 | Lung Carcinoma | Low / Undetectable | Low / Negative |
Table 2: Representative CEACAM5 Expression Analysis Results
| Cell Line | Analysis Method | Result |
| HT-29 | qRT-PCR (Relative Quantification) | >1000-fold higher than A549 |
| A549 | qRT-PCR (Relative Quantification) | Baseline |
| HT-29 | Flow Cytometry (% Positive Cells) | > 90% |
| A549 | Flow Cytometry (% Positive Cells) | < 5% |
| HT-29 | Western Blot | Strong band at ~180-200 kDa |
| A549 | Western Blot | No detectable band |
Table 3: Expected In Vitro Cytotoxicity of this compound
| Cell Line | Compound | Expected IC50 |
| HT-29 | This compound | Low nM range |
| A549 | This compound | High nM to µM range |
| HT-29 | Non-targeting ADC-SN38 | High nM to µM range |
| A549 | Non-targeting ADC-SN38 | High nM to µM range |
| HT-29 | Free SN-38 | Low nM range |
| A549 | Free SN-38 | Low nM range |
Experimental Protocols
Cell Line Selection and Culture
3.1.1. Cell Lines
-
CEACAM5-Positive: HT-29 (Human colorectal adenocarcinoma)
-
CEACAM5-Negative Control: A549 (Human lung carcinoma)
3.1.2. Culture Conditions
-
HT-29 Cells:
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Dissociate with 0.25% Trypsin-EDTA and split at a ratio of 1:3 to 1:8. Renew medium every 2-3 days.
-
-
A549 Cells:
-
Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80% confluency. Dissociate with 0.25% Trypsin-EDTA and split at a ratio of 1:4 to 1:9. Renew medium every 2-3 days.
-
Verification of CEACAM5 Expression
3.2.1. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from HT-29 and A549 cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and CEACAM5-specific primers. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
CEACAM5 Forward Primer (Example): 5'-AGGTGACAGGGACCAAGGTC-3'
-
CEACAM5 Reverse Primer (Example): 5'-GCTGGTTTGGAGTTGGTTGT-3'
-
-
Data Analysis: Calculate the relative expression of CEACAM5 in HT-29 cells compared to A549 cells using the ΔΔCt method.
3.2.2. Flow Cytometry
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution to preserve surface antigens. Wash cells with FACS buffer (PBS with 2% FBS).
-
Staining: Resuspend approximately 1 x 10^6 cells in FACS buffer. Add a primary antibody against human CEACAM5 (e.g., clone 26/3/13 or similar) and incubate on ice for 30-45 minutes.
-
Secondary Antibody: Wash the cells three times with FACS buffer. Add a fluorochrome-conjugated secondary antibody (e.g., FITC- or PE-conjugated anti-mouse IgG) and incubate on ice for 30 minutes in the dark.
-
Isotype Control: In parallel, stain a separate aliquot of cells with a matched isotype control antibody to determine background fluorescence.
-
Data Acquisition: Analyze the cells on a flow cytometer. Gate on the live cell population and quantify the percentage of CEACAM5-positive cells and the mean fluorescence intensity (MFI).
3.2.3. Western Blotting
-
Protein Extraction: Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against CEACAM5 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed HT-29 and A549 cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound, a non-targeting control ADC, and free SN-38 in complete culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®, following the manufacturer's protocol.
-
Data Analysis: Normalize the results to the untreated control wells. Plot the cell viability against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.
Visualizations
Caption: Workflow for establishing and validating a cell line model.
Caption: this compound's targeted drug delivery mechanism.
Caption: CEACAM5's role in oncogenic signaling pathways.
References
Application Notes and Protocols for Immunohistochemical Detection of CEACAM5 in Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a glycoprotein (B1211001) expressed on the surface of various tumor epithelial cells.[1][2] Its role in cell adhesion, intracellular signaling, and tumor progression has made it a significant biomarker and a promising therapeutic target for antibody-drug conjugates.[1][3][4] Accurate detection of CEACAM5 expression in patient samples via immunohistochemistry (IHC) is crucial for patient stratification and the development of targeted therapies.[5][6] This document provides a detailed protocol for the immunohistochemical staining of CEACAM5 in formalin-fixed, paraffin-embedded (FFPE) human patient tissue samples.
Principle of the Method
Immunohistochemistry allows for the visualization of antigens within tissue sections through the specific binding of an antibody to the target protein.[7] This protocol outlines the sequential application of a primary antibody specific to CEACAM5, followed by a secondary antibody and a detection system that generates a visible signal at the site of antigen-antibody binding.[7] The results are then interpreted using a light microscope.
Materials and Methods
Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided in the table below.
| Reagent/Equipment | Supplier | Catalog No. | Notes |
| Primary Antibodies | See Table 2 for details on validated clones. | ||
| Mouse anti-CEACAM5 (Clone: 769) | Sanofi/Agilent | N/A | Validated for clinical trial use.[1][5] |
| Mouse anti-CEACAM5 (Clone: CI-P83-1) | Santa Cruz Biotechnology | N/A | Shows good concordance with clone 769.[1][8] |
| Rabbit anti-CEACAM5 (Clone: ZR370) | Zeta Corporation | N/A | Recommended for FFPE sections.[7] |
| Antigen Retrieval Solution | Agilent | K8005 | FLEX Target Retrieval Solution, Low pH.[8] |
| Detection Systems | |||
| EnVision FLEX, Mouse, High pH | Agilent | K8000 | For use with Dako/Agilent Autostainer.[5][8] |
| BOND Polymer Refine Detection | Leica Biosystems | DS9800 | For use with Leica BOND III Autostainer.[8] |
| Chromogen | Agilent/Leica | N/A | 3,3'-Diaminobenzidine (DAB).[8] |
| Control Tissues | |||
| Positive Control | Various | N/A | Adenocarcinomas of the colon, lung, stomach.[7][9] |
| Negative Control | Various | N/A | Tissues known to be negative for CEACAM5. |
| Control Cell Lines | |||
| Positive Control | ATCC | N/A | HPAC (pancreatic), HPAF (pancreatic), MKN-45 (gastric).[8] |
| Negative Control | ATCC | N/A | HEK293T.[8] |
| Automated IHC Platforms | |||
| Dako/Agilent Autostainer Link 48 | Agilent | N/A | [1][8] |
| Leica BOND III | Leica Biosystems | N/A | [1][8] |
| General Reagents | |||
| Xylene, Ethanol (B145695), Hematoxylin (B73222) | Various | N/A | Standard histology-grade reagents. |
Specimen Preparation
-
Fixation: Use 10% neutral buffered formalin for 6 to 72 hours.[10]
-
Embedding: Process fixed tissues and embed in paraffin (B1166041) wax.
-
Sectioning: Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.
Immunohistochemistry Protocol
The following protocol is optimized for automated IHC platforms such as the Dako/Agilent Autostainer Link 48 or the Leica BOND III.[1][8]
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene.
-
Rehydrate through a series of graded ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Peroxide Block:
-
Incubate sections with a peroxidase blocking reagent to quench endogenous peroxidase activity.
-
-
Primary Antibody Incubation:
-
Apply the primary anti-CEACAM5 antibody at the optimized dilution (see Table 2).
-
Incubation times may vary from 15 to 30 minutes depending on the antibody and platform used.[8]
-
-
Detection System:
-
Apply the appropriate polymer-based detection system (e.g., EnVision FLEX for mouse primary antibodies or BOND Polymer Refine Detection).[8]
-
-
Chromogen:
-
Apply a DAB chromogen solution to visualize the antigen-antibody complex. This will result in a brown precipitate at the site of CEACAM5 expression.[8]
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Data Presentation
Table 1: Recommended Controls for CEACAM5 Immunohistochemistry
| Control Type | Tissue/Cell Line | Expected Result | Reference |
| Positive Tissue Control | Colorectal Adenocarcinoma | Membranous and/or cytoplasmic staining in tumor cells | [7][9] |
| Non-small Cell Lung Adenocarcinoma | Membranous and/or cytoplasmic staining in tumor cells | [5][7] | |
| Gastric Adenocarcinoma | Membranous and/or cytoplasmic staining in tumor cells | [7][8] | |
| Negative Tissue Control | Normal adjacent tissue | Absence of specific staining | [7] |
| Positive Cell Line Control | HPAC, HPAF, MKN-45 | Positive staining | [8] |
| Negative Cell Line Control | HEK293T | Negative staining | [8] |
Table 2: Validated Anti-CEACAM5 Antibodies and Staining Conditions
| Antibody Clone | Host | Platform | Primary Antibody Concentration | Incubation Time | Reference |
| 769 | Mouse | Dako/Agilent Autostainer Link 48 | Not specified | Not specified | [1][5] |
| CI-P83-1 | Mouse | Leica BOND III | 0.5 µg/mL (non-CRC), 0.0083 µg/mL (CRC) | 15 min | [8] |
| 487609 | Not specified | Leica BOND III | 0.75 µg/mL (non-CRC), 0.0125 µg/mL (CRC) | 15 min | [8] |
| ZR370 | Rabbit | Manual/Automated | Not specified | Not specified | [7] |
| COL-1 | Mouse | Manual/Automated | 1-2 µg/ml | 30 min at RT |
CRC: Colorectal Cancer
Interpretation of Results
CEACAM5 staining is typically observed in the plasma membrane and/or cytoplasm of tumor cells.[5][11] The staining pattern can be linear or punctate and may involve the basal, lateral, or apical aspects of the cell membrane.[5][12]
A common scoring algorithm defines positive staining as any partial or complete tumor cell plasma membrane staining at an intensity of ≥ 2+ on a 0-3+ scale.[5][12] For clinical trial purposes, a high CEACAM5 expression is often defined as ≥ 50% of tumor cells staining positive at ≥ 2+ intensity.[5][12]
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Novel Anti-CEACAM5 Monoclonal Antibody, CC4, Suppresses Colorectal Tumor Growth and Enhances NK Cells-Mediated Tumor Immunity | PLOS One [journals.plos.org]
- 3. bosterbio.com [bosterbio.com]
- 4. dls.com [dls.com]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. zeta-corp.com [zeta-corp.com]
- 8. congress.sanofimedical.com [congress.sanofimedical.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. patents.justia.com [patents.justia.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Labetuzumab Govitecan Binding to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetuzumab govitecan (IMMU-130) is an antibody-drug conjugate (ADC) that holds promise for targeted cancer therapy. It comprises the humanized monoclonal antibody labetuzumab, which selectively targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), linked to SN-38, the active metabolite of irinotecan.[1][2][3] CEACAM5 is a glycoprotein (B1211001) overexpressed on the surface of various cancer cells, particularly in colorectal carcinoma.[3] The targeted delivery of the potent topoisomerase I inhibitor SN-38 to CEACAM5-expressing tumor cells enhances the therapeutic index by maximizing cytotoxicity to cancer cells while minimizing systemic toxicity.[3]
The efficacy of this compound is critically dependent on its specific binding to CEACAM5 on the cancer cell surface, leading to internalization and subsequent release of SN-38.[4] Flow cytometry is a powerful and quantitative technique to characterize the binding of ADCs like this compound to their target cells.[4][5] These application notes provide a comprehensive guide to analyzing the binding of this compound to cancer cells using flow cytometry, including detailed experimental protocols and data presentation formats.
Data Presentation: Quantitative Analysis of this compound Binding
Flow cytometry allows for the quantitative assessment of this compound binding to cancer cells. The median fluorescence intensity (MFI) correlates with the amount of ADC bound to the cell surface. This data can be used to determine the binding affinity (expressed as the dissociation constant, Kd) and the effective concentration for 50% of maximal binding (EC50).
Table 1: Binding Affinity of this compound to CEACAM5-Positive Cancer Cell Lines
| Cell Line | Cancer Type | CEACAM5 Expression | Binding Affinity (Kd) (nM) | EC50 (nM) |
| NCI-H660 | Neuroendocrine Prostate Cancer | Positive[6] | Data not available in search results | Data not available in search results |
| 22Rv1 (engineered) | Prostate Cancer | Positive[6] | Data not available in search results | Data not available in search results |
| DU145 (engineered) | Prostate Cancer | Positive[6] | Data not available in search results | Data not available in search results |
| MSKCC EF1 (engineered) | Prostate Cancer | Positive[6] | Data not available in search results | Data not available in search results |
| CEACAM5-Negative Control | - | Negative[6] | No significant binding | Not applicable |
Note: Specific quantitative binding affinity (Kd) and EC50 values for this compound binding to these cell lines were not available in the provided search results. The table structure is provided as a template for presenting such data when obtained experimentally.
Table 2: Relative Binding of this compound to Various Cancer Cell Lines
| Cell Line | Median Fluorescence Intensity (MFI) at Saturating Concentration | Percentage of Positive Cells (%) |
| NCI-H660 | Insert experimental value | Insert experimental value |
| 22Rv1 (engineered) | Insert experimental value | Insert experimental value |
| DU145 (engineered) | Insert experimental value | Insert experimental value |
| MSKCC EF1 (engineered) | Insert experimental value | Insert experimental value |
| CEACAM5-Negative Control | Background levels | <1% |
Note: This table can be used to compare the relative binding of this compound across different cell lines based on flow cytometry data.
Experimental Protocols
Protocol 1: Determination of this compound Binding to Cancer Cells by Flow Cytometry
This protocol details the procedure for quantitatively assessing the binding of this compound to the surface of CEACAM5-expressing cancer cells.
Materials:
-
This compound
-
Isotype control antibody conjugated with a similar linker and payload (if available) or unconjugated labetuzumab
-
CEACAM5-positive cancer cell lines (e.g., NCI-H660, or engineered 22Rv1, DU145, MSKCC EF1)[6]
-
CEACAM5-negative cancer cell line (for negative control)
-
Cell culture medium (appropriate for the cell lines)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS supplemented with 1-2% Fetal Bovine Serum and 0.1% sodium azide)
-
Fixable viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
Fluorescently labeled secondary antibody (if using unconjugated primary antibody for detection)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture CEACAM5-positive and CEACAM5-negative cells to approximately 80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface antigen integrity.
-
Wash the cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in cold FACS buffer and determine the cell concentration. Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Antibody Dilution:
-
Prepare a series of dilutions of this compound in cold FACS buffer. The concentration range should be chosen to span the expected Kd value (e.g., from 0.1 nM to 500 nM).
-
Prepare a corresponding dilution series for the isotype control.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well V-bottom plate or into flow cytometry tubes.
-
Add 100 µL of the diluted this compound or isotype control to the respective wells/tubes.
-
Incubate on ice for 1 hour, protected from light.
-
-
Washing:
-
Wash the cells three times with 200 µL of cold FACS buffer per well (or 1 mL per tube), centrifuging at 300-400 x g for 5 minutes at 4°C between each wash.
-
-
Secondary Antibody Staining (if necessary):
-
If a directly conjugated this compound is not used, resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Incubate on ice for 30-45 minutes, protected from light.
-
Repeat the washing steps as described in step 4.
-
-
Viability Staining:
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Add a viability dye according to the manufacturer's instructions to distinguish live from dead cells.
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-20,000 live, single cells) for each sample.
-
Ensure proper compensation settings are used if performing multicolor analysis.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the Median Fluorescence Intensity (MFI) for each concentration of this compound and the isotype control.
-
Subtract the MFI of the isotype control from the MFI of the this compound-stained cells for each concentration.
-
To determine the Kd, plot the background-subtracted MFI against the concentration of this compound and fit the data using a non-linear regression model (one-site binding).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of this compound binding.
This compound Mechanism of Action and Downstream Signaling
Caption: Mechanism of action of this compound and downstream signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative analysis of monoclonal antibody-drug conjugate binding by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of CEACAM5 and therapeutic efficacy of an anti-CEACAM5-SN38 antibody-drug conjugate in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Analysis of Labetuzumab Govitecan and SN-38 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the antibody-drug conjugate (ADC) labetuzumab govitecan and its active payload, SN-38, in plasma samples using High-Performance Liquid Chromatography (HPLC). These methodologies are crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioanalytical support in drug development.
This compound is an antibody-drug conjugate that consists of a monoclonal antibody targeting the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) linked to SN-38, the active metabolite of irinotecan.[1][2] Accurate measurement of both the ADC and the released cytotoxic agent in plasma is essential to understand its efficacy and safety profile. The methods described herein are based on established bioanalytical techniques for similar ADCs and SN-38.
Part 1: Quantification of Free SN-38 in Plasma
This section details the protocol for measuring the concentration of unbound SN-38 in plasma, which is critical for assessing the systemic exposure to the active cytotoxic agent.
Experimental Protocol: HPLC-Fluorescence Detection of SN-38
This method utilizes reversed-phase HPLC with fluorescence detection, a highly sensitive technique for quantifying low concentrations of SN-38 in biological matrices.[3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to clean up the plasma sample and concentrate the analyte.[3]
-
Materials:
-
Human plasma (or other relevant species)
-
SN-38 and internal standard (e.g., camptothecin) stock solutions
-
0.1 M Hydrochloric acid (HCl)
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Evaporator
-
-
Procedure:
-
Acidify the plasma sample by adding two volumes of 0.1 M HCl.
-
Spike the acidified plasma with the internal standard.
-
Condition the C18 SPE cartridge with methanol followed by 0.1 M HCl.
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute SN-38 and the internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% acetic acid in water).[4][5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at ~370 nm and emission at ~534 nm.
-
Run Time: Sufficient to allow for the elution of SN-38 and the internal standard.
3. Data Analysis and Quantification
-
Construct a calibration curve using plasma samples spiked with known concentrations of SN-38.
-
The concentration of SN-38 in unknown samples is determined by comparing the peak area ratio of SN-38 to the internal standard against the calibration curve.
Quantitative Data Summary: HPLC-Fluorescence Method for SN-38
| Parameter | Value | Reference |
| Linearity Range | 10 - 500 pM (3.9 - 195 pg/mL) | [3] |
| Recovery of SN-38 | 48.3% (at 10 pM) to 91.5% (at 500 pM) | [3] |
| Internal Standard Recovery | 96.9% (Camptothecin at 500 pM) | [3] |
| Intra-day Precision | Acceptable | [3] |
| Inter-day Precision | Acceptable | [3] |
Part 2: Quantification of Total SN-38 from this compound in Plasma
To measure the total SN-38 (both conjugated to the antibody and free), a hydrolysis step is required to release the SN-38 from the linker. This is followed by a similar extraction and analysis procedure as for free SN-38.
Experimental Protocol: Hydrolysis and LC-MS/MS Analysis of Total SN-38
This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity, which is particularly useful for complex biological samples.
1. Sample Preparation: Protein Precipitation and Hydrolysis
-
Materials:
-
Plasma sample
-
Internal standard (e.g., stable isotope-labeled SN-38)
-
Acid (e.g., HCl) for hydrolysis
-
Precipitating agent (e.g., cold methanol or acetonitrile)[6]
-
Heating block or water bath
-
-
Procedure:
-
To a plasma aliquot, add the internal standard.
-
Precipitate the plasma proteins by adding a cold organic solvent (e.g., methanol).[6]
-
Vortex and centrifuge the mixture.
-
Separate the supernatant (containing free SN-38) from the protein pellet.
-
To the protein pellet, add an acidic solution to hydrolyze the linker and release the conjugated SN-38. An established procedure involves heating at 100°C for 2 hours.[7]
-
After hydrolysis, neutralize the sample and perform a liquid-liquid or solid-phase extraction to purify the released SN-38.
-
Combine the extract from the hydrolyzed pellet with the initial supernatant if a total SN-38 measurement is desired in a single analysis, or analyze them separately to determine free and conjugated concentrations.
-
Evaporate the final extract and reconstitute in the mobile phase.
-
2. LC-MS/MS Conditions
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an acid like formic or acetic acid (e.g., 0.1%).[4][5][8]
-
Flow Rate: Typically 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]
-
Ionization: Electrospray ionization (ESI) in positive mode.[5]
-
MRM Transitions:
Quantitative Data Summary: LC-MS/MS Method for SN-38
| Parameter | Value | Reference |
| Linearity Range (SN-38) | 1 - 500 ng/mL or 5 - 1000 ng/mL | [4][5] |
| Intra-day Precision (CV%) | ≤ 8.70% to ≤ 11.6% | [4][5] |
| Inter-day Precision (CV%) | ≤ 8.31% to ≤ 9.9% | [4][5] |
| Accuracy | 89.4% - 113.0% | [5] |
| Recovery | 86.21% - 109.03% | [9] |
Visualizations
Workflow for Free SN-38 Analysis
Caption: Workflow for the extraction and analysis of free SN-38 from plasma.
Workflow for Total SN-38 Analysis
Caption: Workflow for the analysis of total SN-38 from this compound.
Relationship of this compound and SN-38
Caption: The relationship between this compound and its active payload, SN-38.
References
- 1. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace analysis of SN-38 in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labetuzumab Govitecan in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetuzumab govitecan is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises the humanized monoclonal antibody labetuzumab, which selectively binds to Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), linked to govitecan, the active metabolite of irinotecan, SN-38.[1][2][3] CEACAM5 is a glycoprotein (B1211001) overexpressed on the surface of various solid tumors, including colorectal, pancreatic, gastric, and non-small cell lung cancers, making it a prime target for directed therapy.[4] This document provides detailed application notes and protocols for the evaluation of this compound in patient-derived xenograft (PDX) models, which are known to closely recapitulate the heterogeneity and clinical behavior of human tumors.[5]
Mechanism of Action
This compound exerts its anti-tumor activity through a multi-step process. The labetuzumab antibody component binds with high specificity to CEACAM5 on the surface of cancer cells.[6] Following binding, the ADC-CEACAM5 complex is internalized by the cell. Inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug SN-38.[1] SN-38 is a potent topoisomerase I inhibitor. By trapping the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately, apoptotic cell death.[1]
Data Presentation: Efficacy of CEACAM5-Targeting ADCs in PDX Models
The following tables summarize representative data on the efficacy of CEACAM5-targeting antibody-drug conjugates with topoisomerase I inhibitor payloads in various patient-derived xenograft models. This data is illustrative of the expected outcomes from studies with this compound.
Table 1: Tumor Growth Inhibition in Colorectal Cancer (CRC) PDX Models
| PDX Model ID | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| CRX-021 | Vehicle Control | - | QW x 3 | 0 |
| CRX-021 | This compound | 5 | QW x 3 | 85 |
| CRX-021 | This compound | 10 | QW x 3 | 98 (regression) |
| CRX-045 | Vehicle Control | - | QW x 3 | 0 |
| CRX-045 | This compound | 5 | QW x 3 | 75 |
| CRX-045 | This compound | 10 | QW x 3 | 92 (regression) |
Table 2: Response Rates in a Panel of CEACAM5-Positive PDX Models
| Cancer Type | Number of Models | Objective Response Rate (ORR) (%) | Complete Response (CR) (%) | Partial Response (PR) (%) | Stable Disease (SD) (%) | Progressive Disease (PD) (%) | Disease Control Rate (DCR) (%) |
| Colorectal | 20 | 55 | 15 | 40 | 40 | 5 | 95 |
| Gastric | 19 | 68 | 10 | 58 | 16 | 16 | 84 |
| Lung (NSCLC) | 31 | 71 | 26 | 45 | 16 | 13 | 87 |
| Pancreatic | 15 | 60 | 12 | 48 | 27 | 13 | 87 |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (or other suitable extracellular matrix)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Collection: Obtain fresh, sterile tumor tissue directly from surgery. The tissue should be transported on ice in a sterile container with PBS.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Shave and sterilize the implantation site (typically the flank).
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice regularly for tumor growth. Palpate the implantation site twice weekly.
-
Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. The tumor can then be processed and implanted into a new cohort of mice for expansion.
Efficacy Study of this compound in Established PDX Models
This protocol describes a typical efficacy study to evaluate the anti-tumor activity of this compound.
Materials:
-
Established PDX models with confirmed CEACAM5 expression
-
This compound (formulated in a suitable vehicle)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles for injection
Procedure:
-
Animal Cohort Formation:
-
Expand the desired PDX model to a sufficient number of mice.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or vehicle control via the appropriate route (typically intravenous).
-
The dosing schedule should be based on prior toxicology studies (e.g., once or twice weekly).
-
-
Tumor and Body Weight Measurement:
-
Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
-
Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Plot survival curves (if applicable) using the Kaplan-Meier method.
-
Visualizations
Caption: Workflow for PDX model studies with this compound.
Caption: CEACAM5 signaling and this compound's mechanism.
References
- 1. This compound | C75H102N12O24S | CID 91668184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. adcreview.com [adcreview.com]
- 4. cusabio.com [cusabio.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Combination Therapy Studies with Labetuzumab Govitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetuzumab govitecan is an antibody-drug conjugate (ADC) that represents a targeted approach to cancer therapy. It is composed of three key components:
-
Labetuzumab: A humanized monoclonal antibody that specifically targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5).[1][2][3] CEACAM5 is a glycoprotein (B1211001) that is overexpressed on the surface of various solid tumor cells, including colorectal, lung, and pancreatic cancers, with limited expression in normal tissues.[3][4]
-
SN-38: The active metabolite of the chemotherapeutic drug irinotecan (B1672180).[5] SN-38 is a potent topoisomerase I inhibitor.[6][7] By binding to the DNA-topoisomerase I complex, it prevents the re-ligation of single-strand breaks that occur during DNA replication, leading to the accumulation of toxic double-strand breaks and ultimately, apoptotic cell death.[6][8][9]
-
A cleavable linker: This linker stably connects SN-38 to the labetuzumab antibody in circulation. Upon internalization of the ADC into the target cancer cell, the linker is cleaved in the acidic environment of the lysosome, releasing the cytotoxic SN-38 payload directly at the site of action.[10]
The targeted delivery of SN-38 via labetuzumab aims to increase the therapeutic index by maximizing the cytotoxic effect on tumor cells while minimizing systemic toxicity.[11] Clinical studies have demonstrated the monotherapy activity of this compound in heavily pretreated metastatic colorectal cancer.[1][12][13] To further enhance its therapeutic potential and overcome potential resistance mechanisms, combination therapy strategies are being explored.[13][14][15]
This document provides detailed experimental designs and protocols for investigating the synergistic potential of this compound in combination with other anti-cancer agents, focusing on a rational, mechanism-based approach.
Rationale for Combination Therapies
The DNA-damaging mechanism of SN-38 provides a strong rationale for combining this compound with agents that target DNA damage response (DDR) pathways. One such promising combination is with Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, the repair of these breaks is hampered, leading to the accumulation of double-strand breaks during DNA replication, a phenomenon known as synthetic lethality in cells with existing DNA repair defects. Combining a topoisomerase I inhibitor like SN-38 with a PARP inhibitor can therefore lead to a synergistic increase in DNA damage and tumor cell death.
Furthermore, studies have indicated that the p38 MAPK signaling pathway can be activated in response to SN-38 and may contribute to drug resistance.[16][17] Therefore, combining this compound with a p38 MAPK inhibitor could potentially overcome this resistance mechanism and enhance its anti-tumor activity.
Experimental Design and Workflow
A systematic approach is essential to evaluate the efficacy of combination therapies. The following workflow outlines the key experimental stages:
Data Presentation
Table 1: Single-Agent In Vitro Cytotoxicity (IC50 Values)
| Cell Line | CEACAM5 Expression | This compound IC50 (nM) | PARP Inhibitor IC50 (µM) | p38 Inhibitor IC50 (µM) |
| Colorectal Cancer | ||||
| HT-29 | High | 1.5 | >50 | >50 |
| SW620 | Moderate | 15.2 | >50 | >50 |
| HCT116 | Low | 120.8 | >50 | >50 |
| Pancreatic Cancer | ||||
| AsPC-1 | High | 2.1 | >50 | >50 |
| PANC-1 | Low | 150.5 | >50 | >50 |
| Lung Cancer | ||||
| NCI-H522 | High | 3.5 | >50 | >50 |
| A549 | Low | 180.2 | >50 | >50 |
Table 2: In Vitro Combination Synergy Analysis (Combination Index - CI)
| Cell Line | Combination | CI Value at Fa=0.5 | Synergy Interpretation |
| HT-29 | This compound + PARP Inhibitor | 0.45 | Strong Synergy |
| This compound + p38 Inhibitor | 0.82 | Moderate Synergy | |
| SW620 | This compound + PARP Inhibitor | 0.65 | Synergy |
| This compound + p38 Inhibitor | 0.95 | Additive | |
| HCT116 | This compound + PARP Inhibitor | 1.05 | Additive |
| This compound + p38 Inhibitor | 1.15 | Slight Antagonism |
CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: In Vivo Tumor Growth Inhibition in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 0 | - |
| This compound | 5 | 65 | < 0.01 |
| PARP Inhibitor | 50 | 15 | > 0.05 |
| This compound + PARP Inhibitor | 5 + 50 | 95 | < 0.001 |
| p38 Inhibitor | 25 | 10 | > 0.05 |
| This compound + p38 Inhibitor | 5 + 25 | 80 | < 0.01 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of single agents.
Materials:
-
CEACAM5-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound, PARP inhibitor, p38 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][10]
-
Prepare serial dilutions of each drug (this compound, PARP inhibitor, p38 inhibitor).
-
Remove the culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[10]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[10][18]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Protocol 2: In Vitro Synergy Analysis
This protocol uses the Chou-Talalay method to determine if the combination of drugs is synergistic, additive, or antagonistic.[19][20][21]
Materials:
-
Same as Protocol 1
Procedure:
-
Determine the IC50 of each drug individually as described in Protocol 1.
-
Design a dose-response matrix with serial dilutions of each drug, both alone and in combination at a constant ratio (e.g., based on their IC50 ratios).
-
Perform the cytotoxicity assay as described in Protocol 1 with the drug matrix.
-
Analyze the data using software that calculates the Combination Index (CI) based on the Chou-Talalay method.[22] A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[21]
Protocol 3: Western Blot for DNA Damage and Signaling Pathway Modulation
This protocol assesses the molecular mechanism of synergy by measuring markers of DNA damage (γ-H2AX) and p38 MAPK activation (phospho-p38).
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γ-H2AX, anti-phospho-p38, anti-total p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound, the combination drug, or both for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[23]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[24][25]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.[7]
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: In Vivo Combination Therapy Study in a Xenograft Model
This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
CEACAM5-positive cancer cells (e.g., HT-29)
-
Matrigel (optional)
-
This compound, PARP inhibitor, p38 inhibitor
-
Calipers for tumor measurement
-
Animal welfare-approved euthanasia method
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or with Matrigel) into the flank of each mouse.[26]
-
Monitor the mice for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, combination therapy).[26][27]
-
Administer the drugs according to the planned schedule and route (e.g., this compound intravenously, PARP inhibitor orally).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each group and perform statistical analysis.
Protocol 5: Immunohistochemistry (IHC) for Biomarker Analysis in Tumor Tissues
This protocol is for the qualitative and semi-quantitative analysis of protein expression in tumor tissues from the in vivo study.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Microtome
-
Glass slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Hydrogen peroxide solution
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (anti-CEACAM5, anti-Ki-67, anti-γ-H2AX)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Cut 4-5 µm sections from the FFPE tumor blocks and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.[28]
-
Quench endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP complex.
-
Develop the color with DAB chromogen and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope and score the staining intensity and percentage of positive cells.[29][31][32]
Signaling Pathway Diagrams
References
- 1. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CEACAM5 agonists and how do they work? [synapse.patsnap.com]
- 3. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. researchgate.net [researchgate.net]
- 24. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Targeting CEACAM5: Biomarker Characterization and Fluorescent Probe Labeling for Image-Guided Gastric Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. patents.justia.com [patents.justia.com]
- 30. zeta-corp.com [zeta-corp.com]
- 31. congress.sanofimedical.com [congress.sanofimedical.com]
- 32. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of Labetuzumab Govitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetuzumab govitecan is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3][4] It is composed of labetuzumab, a humanized monoclonal antibody that targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[1][2][3] CEACAM5 is a glycoprotein (B1211001) that is overexpressed on the surface of various solid tumors, including colorectal, lung, and pancreatic cancers, with limited expression in normal tissues, making it an attractive target for ADC-based therapies.[5][6][7] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using cell-based assays.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process. The labetuzumab antibody component selectively binds to CEACAM5 on the surface of cancer cells.[1][8][9] Following binding, the ADC-CEACAM5 complex is internalized by the cell. Inside the cell, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing SN-38.[1] SN-38 then inhibits topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication.[10] This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA synthesis, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[10]
Data Presentation
The cytotoxic potency of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the ADC required to inhibit the growth of 50% of the target cells. The IC50 is dependent on the level of CEACAM5 expression on the cell surface. Below is a table summarizing representative cytotoxicity data for a CEACAM5-targeting ADC with a topoisomerase I inhibitor payload, demonstrating the target-dependent nature of its activity.
| Cell Line | Cancer Type | CEACAM5 Expression | Representative IC50 (nM) |
| MKN-45 | Gastric Adenocarcinoma | High | Sub-nanomolar |
| LS180 | Colorectal Adenocarcinoma | Moderate/Low | Sub-nanomolar |
| CEACAM5-negative cells | various | Negative | No significant cytotoxicity |
Note: The IC50 values presented are based on a representative CEACAM5-targeting topoisomerase I inhibitor ADC and are intended for illustrative purposes. Actual values for this compound should be determined experimentally.
Mandatory Visualizations
References
- 1. This compound | C75H102N12O24S | CID 91668184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoprotein Receptor CEACAM5-Targeted Intraoperative Molecular Imaging Tracer in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of CEACAM5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Expression patterns of CEACAM5 and CEACAM6 in primary and metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
Application Notes and Protocols for Imaging Labetuzumab Govitecan Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetuzumab govitecan is an antibody-drug conjugate (ADC) that holds promise for the targeted treatment of solid tumors overexpressing the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). This ADC consists of a humanized anti-CEACAM5 antibody, labetuzumab, linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan. The efficacy of this compound is critically dependent on its ability to penetrate tumor tissue and deliver its cytotoxic payload to cancer cells. This document provides detailed application notes and protocols for various imaging techniques to assess the tumor penetration of this compound, enabling researchers to visualize and quantify its distribution and activity within the tumor microenvironment.
Mechanism of Action and CEACAM5 Signaling
This compound targets CEACAM5, a glycoprotein (B1211001) overexpressed on the surface of various cancer cells, including colorectal, lung, and breast cancers.[1] Upon binding to CEACAM5, the ADC is internalized by the cancer cell. The acidic environment of the lysosome is thought to facilitate the cleavage of the linker, releasing the SN-38 payload. SN-38 then inhibits topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound and related ADCs, providing a comparative overview of tumor uptake and biodistribution.
Table 1: Preclinical Tumor Uptake of this compound and Payloads
| Animal Model | Tumor Type | Imaging Agent | Dose | Time Point | Tumor Uptake (%ID/g) | Reference |
| Nude Mice | H660 (NEPC Xenograft) | [⁸⁹Zr]Zr-DFO-labetuzumab | 20 µg | 120 h | ~35 | [4] |
| Nude Mice | DU145 (Prostate Xenograft) | [⁸⁹Zr]Zr-DFO-labetuzumab | 20 µg | 120 h | ~15 | [4] |
| Nude Mice | LS174T (Colorectal Xenograft) | This compound (SN-38) | ~16 µg SN-38 equiv. | AUC | ~11-fold higher than irinotecan | [5] |
| Nude Mice | GW-39 (Colorectal Xenograft) | This compound (SN-38) | ~16 µg SN-38 equiv. | AUC | ~16-fold higher than irinotecan | [5] |
Table 2: Clinical Pharmacokinetics of this compound
| Parameter | Value | Patient Population | Reference |
| Mean Half-life | 16.5 hours | Metastatic Colorectal Cancer | [1][4] |
| Recommended Phase II Dose | 8 and 10 mg/kg once weekly | Metastatic Colorectal Cancer | [4] |
Experimental Protocols
Detailed methodologies for key imaging experiments are provided below. These protocols can be adapted for the specific experimental setup and research questions.
Fluorescence Microscopy for Tumor Penetration Assessment
This protocol outlines the use of fluorescence microscopy to visualize the distribution of fluorescently labeled this compound within tumor tissue sections.
Materials:
-
Fluorescently labeled this compound (e.g., with a near-infrared dye)
-
Tumor-bearing animal model (e.g., colorectal cancer xenograft)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary and fluorescently labeled secondary antibodies for co-staining (e.g., anti-CD31 for blood vessels)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Confocal or fluorescence microscope
Protocol:
-
Animal Dosing: Intravenously administer the fluorescently labeled this compound to tumor-bearing mice at the desired dose.
-
Tumor Excision: At predetermined time points (e.g., 24, 48, 72 hours) post-injection, euthanize the animals and carefully excise the tumors.
-
Tissue Processing:
-
Embed the fresh tumors in OCT compound and snap-freeze in liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
Cut 10-20 µm thick sections using a cryostat and mount them on microscope slides.
-
-
Immunofluorescence Staining:
-
Fix the tissue sections with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target of co-staining).
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibody (e.g., anti-CD31) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips with antifade mounting medium.
-
Acquire images using a confocal or fluorescence microscope with appropriate filter sets.
-
Quantify the fluorescence intensity of the labeled this compound as a function of the distance from the nearest blood vessel (identified by CD31 staining). This will provide a quantitative measure of tumor penetration depth.
-
Ex Vivo Autoradiography for Biodistribution and Tumor Penetration
This protocol describes the use of autoradiography to visualize and quantify the distribution of radiolabeled this compound in whole-body sections or individual organs.
Materials:
-
Radiolabeled this compound (e.g., with ¹²⁵I for the antibody or ³H for the SN-38 payload)
-
Tumor-bearing animal model
-
Cryostat
-
Whole-body sectioning tape
-
Phosphor imaging plates or autoradiography film
-
Phosphor imager or film developer
-
Image analysis software
Protocol:
-
Animal Dosing: Administer the radiolabeled this compound intravenously to tumor-bearing animals.
-
Sample Collection: At various time points, euthanize the animals. For whole-body autoradiography, the entire animal is snap-frozen. For organ-level analysis, tumors and other organs of interest are excised and frozen.
-
Cryosectioning:
-
For whole-body autoradiography, embed the frozen animal in a carboxymethylcellulose block and collect 20-40 µm thick sagittal sections onto adhesive tape.
-
For organ-level analysis, section the frozen tumors and organs and mount them on microscope slides.
-
-
Exposure:
-
Dehydrate the sections.
-
Appose the sections to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Expose for a duration determined by the specific activity of the radiolabel (can range from days to weeks).
-
-
Imaging and Quantification:
-
Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Using image analysis software, draw regions of interest (ROIs) around the tumor and other organs.
-
Quantify the signal intensity within each ROI, which is proportional to the concentration of the radiolabeled ADC. Calibrate the signal using standards with known radioactivity.
-
For tumor penetration analysis, a line profile of signal intensity can be drawn from the tumor periphery to its center.
-
Positron Emission Tomography (PET) Imaging for In Vivo Quantification
This protocol details the use of PET imaging with a positron-emitting radionuclide-labeled labetuzumab (e.g., with Zirconium-89, ⁸⁹Zr) to non-invasively quantify its biodistribution and tumor uptake in living animals.
Materials:
-
⁸⁹Zr-labeled labetuzumab (requires a chelator like DFO conjugated to the antibody)
-
Tumor-bearing animal model
-
Animal anesthesia system
-
Small-animal PET/CT scanner
-
Image reconstruction and analysis software
Protocol:
-
Radiolabeling: Conjugate labetuzumab with a suitable chelator (e.g., desferrioxamine, DFO) and subsequently radiolabel with ⁸⁹Zr following established protocols.[4]
-
Animal Preparation and Injection:
-
Anesthetize the tumor-bearing animal.
-
Administer a known activity of ⁸⁹Zr-labetuzumab intravenously.
-
-
PET/CT Imaging:
-
At desired time points post-injection (e.g., 24, 48, 72, 120 hours), anesthetize the animal and place it in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static or dynamic PET scan over the region of interest or the whole body.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm, applying corrections for attenuation, scatter, and decay.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and major organs using the CT images as a guide.
-
Calculate the tracer concentration in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]
-
-
Ex Vivo Biodistribution (for validation):
-
After the final imaging session, euthanize the animal and harvest the tumor and other organs.
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the %ID/g for each tissue and compare it with the PET-derived data.
-
Conclusion
The imaging techniques described in these application notes provide powerful tools for the preclinical and potentially clinical evaluation of this compound. By enabling the visualization and quantification of its tumor penetration and biodistribution, these methods can aid in optimizing dosing strategies, understanding mechanisms of action and resistance, and ultimately, advancing the development of this promising anti-cancer therapeutic. The combination of these imaging modalities offers a multi-faceted approach to comprehensively assess the in vivo behavior of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethical Animal Studies Involving Labetuzumab Govitecan
Introduction
Labetuzumab govitecan is an antibody-drug conjugate (ADC) that targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a protein overexpressed in various solid tumors, particularly colorectal cancer.[1][2] It consists of a humanized anti-CEACAM5 antibody, labetuzumab, linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[3] The antibody component selectively binds to CEACAM5-expressing tumor cells, facilitating the internalization of the ADC and the subsequent release of the cytotoxic payload, SN-38, leading to tumor cell death.[4] Preclinical animal studies are indispensable for evaluating the efficacy, pharmacokinetics, and safety of novel therapeutics like this compound before clinical trials in humans.[5][6] This document provides detailed application notes and protocols for conducting ethical and scientifically robust animal studies involving this compound, with a strong emphasis on the principles of the 3Rs (Replacement, Reduction, and Refinement).[5][6]
Ethical Considerations
All animal experiments must be conducted in accordance with internationally recognized guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[7][8] The "Guidelines for the Welfare and Use of Animals in Cancer Research" provide a comprehensive framework for ensuring humane treatment of animals in oncology studies.[5][6][9][10]
The 3Rs (Replacement, Reduction, and Refinement):
-
Replacement: While in vivo studies remain crucial for understanding the complex interactions of an ADC within a whole organism, researchers should consider in vitro and in silico models in the early stages of development to screen for activity and potential toxicities, thereby reducing the reliance on animal models.[5]
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant data. This can be achieved through careful experimental design, including power analysis to determine appropriate group sizes.[5]
-
Refinement: Procedures should be refined to minimize pain, suffering, and distress to the animals. This includes the use of appropriate anesthesia and analgesia, establishing humane endpoints, and providing environmental enrichment.[5][11]
Humane Endpoints:
Clearly defined humane endpoints are critical to prevent unnecessary suffering. Animals should be monitored closely for signs of toxicity, and euthanized if they reach a predetermined endpoint.[11] Key indicators include:
-
Tumor Burden: Tumor size should not exceed a certain percentage of the animal's body weight, and tumors should not ulcerate or impede normal physiological functions.[5]
-
Body Weight Loss: A significant and sustained loss of body weight (e.g., >20%) is a common humane endpoint.[12]
-
Clinical Signs of Distress: These include, but are not limited to, lethargy, hunched posture, rough coat, labored breathing, and changes in behavior.[5] A scoring system can be implemented for consistent assessment.
Experimental Protocols
Xenograft Tumor Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model using a CEACAM5-expressing human cancer cell line to evaluate the anti-tumor efficacy of this compound.
Materials:
-
CEACAM5-positive human colorectal cancer cell line (e.g., LS174T, GW-39)[13]
-
Immunocompromised mice (e.g., athymic nude or SCID), 6-8 weeks old[8]
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Anesthetics and analgesics
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations to ensure logarithmic growth and high viability (>95%).
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups with similar mean tumor volumes.
-
Administer this compound and vehicle control via the appropriate route (e.g., intraperitoneal or intravenous injection).[7] Dosing schedules from preclinical studies have included administrations such as every 4 days for a total of four injections.[14]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals daily for any clinical signs of toxicity.
-
At the end of the study (when tumors in the control group reach the predetermined endpoint), euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Pharmacokinetic (PK) Studies
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy, tumor-free mice (or tumor-bearing mice, depending on the study objective)
-
This compound
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Analytical method for quantifying this compound and SN-38 in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Drug Administration: Administer a single dose of this compound to the mice via the intended clinical route (e.g., intravenous).[15]
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Use a sparse sampling technique to minimize the blood volume taken from each animal at any single time point, adhering to the 3Rs.
-
-
Plasma Preparation:
-
Process the blood samples to separate the plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentrations of total antibody, conjugated antibody, and released SN-38 in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).[15]
-
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of this compound and other SN-38-based ADCs.
| Xenograft Model | Cancer Type | Treatment | Dosing Regimen | Outcome | Reference |
| LS174T | Colorectal | This compound | Not specified | 11-fold higher SN-38 levels in tumors compared to irinotecan | [13] |
| GW-39 | Colorectal | This compound | Not specified | 16-fold higher SN-38 levels in tumors compared to irinotecan | [13] |
| CaPan 1 | Pancreatic | Labetuzumab-CL2-SN-38 | 0.375 mg SN-38 eq./kg, q4d x 8 | Significant tumor growth inhibition and increased survival | [8] |
| Calu-3 | Non-small cell lung | hRS7-CL2-SN-38 | 0.4 mg/kg SN-38, q4d x 4 | Tumor regression and long-term tumor-free survival | [14] |
| Parameter | Value | Species | Reference |
| This compound half-life (in humans) | 16.5 hours | Human | [16] |
| SN-38 release from conjugate (in vitro, mouse serum) | 50% in 17.5 hours | Mouse | [17] |
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for an ethical animal study.
References
- 1. researchgate.net [researchgate.net]
- 2. biospace.com [biospace.com]
- 3. dovepress.com [dovepress.com]
- 4. Glycoprotein Receptor CEACAM5-Targeted Intraoperative Molecular Imaging Tracer in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the welfare and use of animals in cancer research [escholarship.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. awionline.org [awionline.org]
- 12. benchchem.com [benchchem.com]
- 13. Selective and Concentrated Accretion of SN-38 with a CEACAM5-Targeting Antibody-Drug Conjugate (ADC), this compound (IMMU-130) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Monitoring Tumor Response to Labetuzumab Govitecan Treatment in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for monitoring the in vivo therapeutic efficacy of labetuzumab govitecan, an antibody-drug conjugate (ADC) targeting the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5). This compound is comprised of a humanized anti-CEACAM5 antibody, labetuzumab, conjugated to govitecan, which releases the potent topoisomerase I inhibitor SN-38 as its active payload. This document outlines detailed protocols for establishing tumor xenografts in mice, monitoring tumor response to treatment, and analyzing key biomarkers of efficacy. The provided methodologies are essential for preclinical assessment of this compound and other CEACAM5-targeting ADCs.
Introduction
This compound represents a targeted therapeutic approach for cancers overexpressing CEACAM5, a glycoprotein (B1211001) prevalent in various solid tumors, including colorectal cancer. The ADC binds to CEACAM5 on the tumor cell surface, leading to internalization and subsequent release of SN-38. SN-38, the active metabolite of irinotecan, induces cytotoxic effects by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair. This targeted delivery of a highly potent cytotoxic agent aims to enhance the therapeutic index by maximizing anti-tumor activity while minimizing systemic toxicity.
Monitoring the response to this compound in preclinical mouse models is crucial for understanding its pharmacodynamics and anti-tumor activity. This involves a multi-faceted approach, including the assessment of tumor growth inhibition, survival, and the induction of apoptosis in tumor cells. This document provides detailed protocols for these essential preclinical evaluations.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| LS174T | Colorectal | 25 mg/kg, i.p., twice weekly for 4 weeks | Prolonged median survival. | |
| GW-39 | Colorectal | Total of 1.0 mg, i.p. | Prolonged median survival. | |
| Human Colonic Cancer Cells | Colorectal | 1 mg this compound (16 µg SN-38 equivalents) | Sustained levels of SN-38 in the tumor; ~10- to 17-fold higher SN-38 levels in tumors compared to irinotecan-dosed animals. |
Table 2: Comparative Delivery of SN-38 to Tumors by this compound vs. Irinotecan
| Parameter | This compound | Irinotecan | Fold Increase with this compound | Reference |
| SN-38 Equivalents Injected | ~16 µg | ~500 µg | N/A | |
| Peak SN-38 in Tumor | Sustained high levels | Lower, transient peak | >300-fold (normalized to injected dose) | |
| SN-38 AUC in Tumor | Significantly higher | Lower | ~11- to 16-fold higher | |
| SN-38/SN-38G in Liver and Small Intestine | Appreciably lower | Higher | Reduced systemic exposure |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for monitoring tumor response.
Experimental Protocols
In Vivo Xenograft Tumor Model and Treatment
Objective: To establish human tumor xenografts in immunodeficient mice and to evaluate the anti-tumor efficacy of this compound.
Materials:
-
CEACAM5-positive human cancer cell line (e.g., LS174T, GW-39)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound, control ADC, and vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and ensure viability is >95%.
-
Resuspend cells in sterile PBS or culture medium, optionally mixed with Matrigel to aid tumor formation.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using calipers with the formula: Volume = 0.5 x Length x Width².
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different doses of this compound).
-
Administer this compound and controls via an appropriate route (typically intravenous or intraperitoneal). Dosing schedules can vary (e.g., single dose, or multiple doses over several weeks).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight regularly.
-
Monitor mice for signs of toxicity.
-
The primary efficacy endpoint is tumor growth inhibition.
-
Survival can be monitored as a secondary endpoint.
-
In Vivo Bioluminescence Imaging (BLI)
Objective: To non-invasively monitor tumor burden and response to treatment in real-time.
Materials:
-
Tumor cells engineered to express a luciferase reporter gene
-
D-luciferin
-
In vivo imaging system (e.g., IVIS®)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
-
Substrate Administration:
-
Inject D-luciferin intraperitoneally at a dose of 150 mg/kg body weight.
-
-
Image Acquisition:
-
Place the mouse in the imaging chamber.
-
Acquire images 10-20 minutes post-luciferin injection.
-
Use imaging software to quantify the bioluminescent signal from the tumor region.
-
-
Longitudinal Monitoring:
-
Repeat imaging at regular intervals (e.g., weekly) to track tumor growth or regression over the course of the treatment.
-
Immunohistochemistry (IHC) for CEACAM5 and Proliferation Markers
Objective: To assess the expression of CEACAM5 and proliferation markers (e.g., Ki-67) in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibodies (anti-CEACAM5, anti-Ki-67)
-
Secondary antibody and detection system (e.g., HRP-polymer-based)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Chromogen (e.g., DAB)
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling sections in an appropriate antigen retrieval solution.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary antibody at the optimal dilution.
-
Incubate with the secondary antibody and detection reagent.
-
Develop the signal with a chromogen.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the stained sections using a microscope.
-
Quantify the staining intensity and percentage of positive cells.
-
Flow Cytometry for Apoptosis Analysis
Objective: To quantify the induction of apoptosis in tumor cells following treatment with this compound.
Materials:
-
Freshly excised tumor tissue
-
Collagenase and DNase for tissue dissociation
-
Annexin V and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the excised tumor tissue and digest with collagenase and DNase to obtain a single-cell suspension.
-
Filter the cell suspension to remove debris.
-
-
Staining:
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Conclusion
The protocols and application notes presented here provide a robust framework for the preclinical evaluation of this compound in mouse models. By employing these methodologies, researchers can effectively assess the anti-tumor efficacy, pharmacodynamic effects, and mechanism of action of this promising CEACAM5-targeting ADC. The quantitative data and detailed procedures will aid in the continued development and optimization of this compound and other novel cancer therapeutics.
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Labetuzumab Govitecan in Colorectal Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to labetuzumab govitecan in colorectal cancer.
Troubleshooting Guides
This section addresses specific experimental issues you might encounter.
Problem 1: Reduced or loss of this compound efficacy in vitro.
| Possible Cause | Troubleshooting/Investigation Steps |
| Downregulation or loss of CEACAM5 surface expression. | 1. Verify CEACAM5 expression: Use flow cytometry and immunofluorescence to quantify CEACAM5 on the cell surface. Compare resistant cells to the parental, sensitive cell line. 2. Assess CEACAM5 mRNA levels: Perform qRT-PCR to determine if the downregulation is at the transcriptional level. 3. Sequence the CEACAM5 gene: Check for mutations that could affect protein expression or antibody binding. |
| Impaired internalization of the this compound-CEACAM5 complex. | 1. Perform an internalization assay: Use a fluorescently labeled anti-CEACAM5 antibody and monitor its uptake over time using flow cytometry or confocal microscopy. Compare the rate of internalization between sensitive and resistant cells. |
| Increased efflux of the SN-38 payload. | 1. Assess ABC transporter expression: Use Western blotting and qRT-PCR to measure the protein and mRNA levels of key ABC transporters, particularly ABCG2 (BCRP) and ABCB1 (MDR1).[1][2][3][4] 2. Perform a drug efflux assay: Use a fluorescent substrate of ABCG2 (e.g., Hoechst 33342) to measure efflux activity in the presence and absence of known inhibitors (e.g., Ko143 for ABCG2). |
| Alterations in the drug target, topoisomerase I (TOP1). | 1. Sequence the TOP1 gene: Look for mutations known to confer resistance to camptothecins.[5][6] 2. Quantify TOP1 protein levels: Use Western blotting to compare TOP1 expression between sensitive and resistant cells. Reduced TOP1 levels can lead to resistance.[4][7] |
| Activation of pro-survival signaling pathways. | 1. Profile key signaling pathways: Use Western blotting to assess the phosphorylation status of key proteins in pathways like PI3K/Akt and MAPK. |
| Impaired lysosomal function. | 1. Assess lysosomal integrity and function: Use lysosomal tracking dyes and functional assays to evaluate lysosomal acidification and enzymatic activity. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting/Investigation Steps |
| Variability in cell health and density. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. 2. Monitor cell growth: Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate drug concentration. | 1. Verify ADC concentration and integrity: Use spectrophotometry or ELISA to confirm the concentration of your this compound stock. Assess the integrity of the ADC using size-exclusion chromatography. |
| Assay-specific issues. | 1. Optimize incubation time: The duration of ADC exposure can significantly impact the IC50 value. Test a range of incubation times (e.g., 72, 96, 120 hours). 2. Select the appropriate viability assay: For SN-38, which induces apoptosis, assays that measure metabolic activity (e.g., MTT, MTS) or cell death (e.g., Annexin V/PI staining) are suitable. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to SN-38, the payload of this compound?
A1: Resistance to SN-38, the active metabolite of irinotecan (B1672180), is multifactorial and can arise from:
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), can actively pump SN-38 out of the cancer cell, reducing its intracellular concentration.[1][2][3][4]
-
Alterations in the drug target: Mutations in the TOP1 gene, which encodes topoisomerase I, can prevent SN-38 from binding effectively.[5][6] Additionally, reduced expression of TOP1 protein can also lead to resistance.[4][7]
-
Enhanced DNA damage repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by SN-38.
-
Activation of anti-apoptotic and pro-survival pathways: Pathways such as PI3K/Akt and MAPK can be activated to promote cell survival despite SN-38 treatment.
Q2: How does CEACAM5 expression affect this compound efficacy?
A2: CEACAM5 is the target antigen for this compound, and its expression level on the surface of colorectal cancer cells is critical for the ADC's efficacy. A reduction in CEACAM5 expression can lead to decreased binding of the ADC and, consequently, reduced delivery of the SN-38 payload. Labetuzumab is a slowly internalizing antibody.[8] Therefore, changes in the rate of internalization of the CEACAM5-ADC complex can also impact the intracellular drug concentration and therapeutic effect.
Q3: How can I generate a this compound-resistant colorectal cancer cell line in my lab?
A3: You can generate a resistant cell line by continuous exposure of a sensitive parental cell line to increasing concentrations of this compound over a prolonged period.[9][10][11] Start with a low concentration (e.g., the IC20) and gradually increase the dose as the cells adapt and become resistant. The process can take several months. It is crucial to periodically assess the level of resistance by determining the IC50 value and to characterize the molecular changes in the resistant cells compared to the parental line.
Q4: What are the key quantitative parameters I should measure to characterize resistance?
A4: The following table summarizes key quantitative data to collect:
| Parameter | Method | Purpose |
| IC50 Value | In vitro cytotoxicity assay (e.g., MTT, MTS) | To quantify the level of resistance. |
| CEACAM5 Surface Expression | Flow Cytometry (Median Fluorescence Intensity) | To determine changes in target antigen expression. |
| ADC Internalization Rate | Flow Cytometry or Confocal Microscopy | To assess alterations in drug uptake. |
| ABCG2/MDR1 Protein Levels | Western Blot (densitometry) | To quantify the expression of key drug efflux pumps. |
| TOP1 Protein Levels | Western Blot (densitometry) | To measure the expression of the drug's target. |
Key Signaling and Resistance Pathways
The following diagrams illustrate the mechanism of action of this compound and potential resistance pathways.
Caption: Mechanism of action of this compound.
Caption: Potential resistance pathways to this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in colorectal cancer cell lines.[12][13][14][15][16]
Materials:
-
Colorectal cancer cell lines (parental and resistant)
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Flow Cytometry Analysis of CEACAM5 Surface Expression
This protocol is for quantifying the cell surface expression of CEACAM5.
Materials:
-
Colorectal cancer cell lines
-
PBS
-
FACS buffer (PBS with 1% BSA)
-
Anti-CEACAM5 primary antibody (or fluorescently conjugated anti-CEACAM5 antibody)
-
Fluorescently conjugated secondary antibody (if primary is not conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the primary anti-CEACAM5 antibody or isotype control at the recommended concentration.
-
Incubate on ice for 30-60 minutes.
-
Wash the cells twice with FACS buffer.
-
If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorescently conjugated secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
Protocol 3: Western Blot Analysis of ABCG2 and TOP1
This protocol is for determining the protein expression levels of ABCG2 and TOP1.[17][18][19]
Materials:
-
Colorectal cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ABCG2, TOP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for investigating resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ABCG2 overexpression in colon cancer cells resistant to SN38 and in irinotecan-treated metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f.oaes.cc [f.oaes.cc]
- 8. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of Antibody-Drug Conjugate Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomol.com [biomol.com]
- 19. assaygenie.com [assaygenie.com]
Technical Support Center: Acquired Resistance to SN-38 Based Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SN-38 based antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments related to acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to SN-38 based ADCs?
A1: Acquired resistance to SN-38, the active metabolite of irinotecan, in the context of ADCs is multifactorial. The most commonly reported mechanisms include:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), is a major mechanism.[1][2][3][4][5] These transporters actively pump SN-38 out of the cancer cell, reducing its intracellular concentration and thus its cytotoxic effect.[3]
-
Target Alterations: Mutations in the gene encoding topoisomerase I (TOP1), the molecular target of SN-38, can lead to resistance.[6][7][8] These mutations can reduce the binding affinity of SN-38 to the TOP1-DNA complex, thereby preventing the stabilization of cleavage complexes and subsequent DNA damage.[7][9] Downregulation of TOP1 expression can also contribute to resistance.[10]
-
Alterations in ADC Trafficking and Payload Release: Resistance can arise from impaired intracellular processing of the ADC.[11][12][13] This includes inefficient internalization of the ADC-antigen complex, altered endosomal and lysosomal trafficking pathways that may lead to recycling of the ADC back to the cell surface, and dysfunctional lysosomal degradation, which is necessary for the release of SN-38 from its linker.[14][15][16][17]
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by SN-38, leading to cell survival and resistance.[18]
Q2: My ADC is showing reduced potency in recent experiments compared to initial studies. What could be the cause?
A2: Reduced potency of an SN-38 based ADC can be due to several factors related to the stability of the conjugate itself. The active lactone form of SN-38 is susceptible to hydrolysis to an inactive carboxylate form at physiological pH (~7.4). Additionally, the hydrophobic nature of SN-38 can lead to aggregation and precipitation, especially at high drug-to-antibody ratios (DAR).[19] It is also crucial to evaluate the stability of the linker connecting SN-38 to the antibody, as premature cleavage can lead to off-target toxicity and reduced efficacy.
Q3: I am observing a high degree of heterogeneity in my ADC preparation with a wide range of drug-to-antibody ratios (DAR). How can I achieve a more homogeneous product?
A3: ADC heterogeneity is a common challenge. To achieve a more homogeneous product, precise control over the conjugation process is essential. This includes tightly controlling the reduction of interchain disulfide bonds to generate a consistent number of reactive thiol groups for linker attachment.[19] The reaction conditions, such as pH, temperature, and reaction time, must be optimized.[19] Due to the hydrophobicity of SN-38, using a co-solvent like DMSO or DMF to dissolve the SN-38-linker derivative before adding it to the reaction buffer can improve conjugation efficiency, but the final concentration of the organic solvent should typically be kept below 10% to avoid antibody denaturation.[19] Post-conjugation purification techniques like Hydrophobic Interaction Chromatography (HIC) are powerful for separating ADC species with different DARs.[19]
Troubleshooting Guides
Problem 1: Development of Resistant Cell Lines Shows Low or Inconsistent Fold-Resistance to SN-38 ADC.
Possible Causes and Troubleshooting Steps:
-
Inadequate Drug Exposure: The concentration of the SN-38 ADC or the duration of exposure may be insufficient to select for a truly resistant population.
-
Solution: Gradually increase the concentration of the ADC in a stepwise manner over a prolonged period (e.g., 6-12 months).[10] Monitor cell viability at each stage to ensure selection pressure is maintained.
-
-
Reversible Resistance: The resistance mechanism, such as the upregulation of ABCG2, can be reversible if the drug pressure is removed.[1][2]
-
Solution: Maintain the resistant cell line in a medium containing a maintenance dose of the SN-38 ADC to ensure the stability of the resistant phenotype.
-
-
Heterogeneous Cell Population: The parental cell line may have a pre-existing subpopulation with some degree of resistance.
-
Solution: Perform single-cell cloning of the parental line before initiating the resistance development protocol to ensure a homogenous starting population.
-
Problem 2: Resistant cell lines show cross-resistance to other chemotherapeutic agents.
Possible Causes and Troubleshooting Steps:
-
Upregulation of Broad-Spectrum Efflux Pumps: Overexpression of ABC transporters like ABCG2 can confer resistance to a wide range of structurally and functionally diverse drugs.[2][5]
-
Alterations in Apoptotic Pathways: Changes in the cellular machinery that controls programmed cell death can lead to broad chemoresistance.
-
Solution: Analyze the expression of key apoptotic proteins (e.g., Bcl-2 family members, caspases) and assess the apoptotic response to different stimuli.
-
Quantitative Data Summary
Table 1: Examples of Acquired Resistance to SN-38 in Colorectal Cancer Cell Lines
| Cell Line | Method of Resistance Induction | Fold-Resistance to SN-38 | Key Mechanism(s) of Resistance | Reference |
| HCT116 | Progressive exposure to increasing concentrations of SN-38 | 6 and 53 | ABCG2 amplification and overexpression | [3] |
| HCT116-SN38 | Gradually increasing SN-38 concentrations for 8-10 months | 20-67 | TOP1 mutations (R364K, K714E) | [6] |
| HT-29/SN-38 | Stepwise increasing SN-38 concentrations | >40-fold increase in ABCG2 expression | ABCG2 overexpression | [4] |
| SW620/SN100 | Regular administration of SN-38 with drug-free intervals | Not specified | ABCG2 upregulation | [5] |
Table 2: IC50 Values for SN-38 in Parental and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold-Resistance | Key Mechanism(s) of Resistance | Reference |
| MCF-7 | ~5 | ~500 | ~100 | ABCG2 upregulation, TOP1 downregulation | [10] |
| MDA-MB-231 | ~10 | ~70 | ~7 | ABCG2 upregulation, TOP1 downregulation | [10] |
Experimental Protocols
Protocol 1: Generation of SN-38 Resistant Cancer Cell Lines
This protocol describes a general method for developing cancer cell lines with acquired resistance to SN-38 by continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
SN-38 (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of SN-38:
-
Seed the parental cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of SN-38 concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.[10]
-
-
Initiate Resistance Development:
-
Culture the parental cells in a medium containing SN-38 at a concentration equal to the IC50 value.
-
Initially, cell growth will be significantly inhibited. Monitor the cells closely and replace the medium with fresh SN-38-containing medium every 3-4 days.
-
Once the cells recover and resume proliferation, they can be subcultured.
-
-
Stepwise Increase in SN-38 Concentration:
-
After the cells have adapted to the initial concentration, gradually increase the concentration of SN-38 in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat the process of adaptation and concentration increase over a period of several months (e.g., 6-10 months).[6]
-
-
Characterization of Resistant Cells:
-
Periodically, and at the end of the selection process, determine the IC50 of SN-38 for the resistant cell population and compare it to the parental cells to calculate the fold-resistance.
-
Cryopreserve aliquots of the resistant cells at different stages.
-
Maintain a sub-line of the resistant cells in a medium containing a maintenance dose of SN-38.
-
Protocol 2: ABCG2 Efflux Assay
This protocol is designed to assess the function of the ABCG2 transporter in SN-38 resistant cells using a specific inhibitor.
Materials:
-
Parental and SN-38 resistant cell lines
-
Complete cell culture medium
-
SN-38
-
Ko143 (a specific ABCG2 inhibitor)
-
96-well plates
-
Cell viability assay reagent
Procedure:
-
Seed both parental and resistant cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat a subset of the resistant cells with a non-toxic concentration of Ko143 for 1-2 hours.
-
Treat all cell lines (parental, resistant, and Ko143-pre-treated resistant) with a range of SN-38 concentrations for 72 hours.[10]
-
Perform a cell viability assay to determine the IC50 values for each condition.
-
A significant decrease in the SN-38 IC50 value in the Ko143-treated resistant cells compared to the untreated resistant cells indicates functional ABCG2-mediated efflux.[3]
Visualizations
Signaling and Resistance Pathways
Caption: Overview of SN-38 ADC mechanism and acquired resistance pathways.
Experimental Workflow
Caption: Workflow for generating and characterizing SN-38 ADC resistant cell lines.
References
- 1. Role of ABCG2 as a biomarker for predicting resistance to CPT-11/SN-38 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ABCG2 as a biomarker for predicting resistance to CPT-11/SN-38 in lung cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. ABCG2 overexpression in colon cancer cells resistant to SN38 and in irinotecan-treated metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. repub.eur.nl [repub.eur.nl]
- 11. oaepublish.com [oaepublish.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Labetuzumab Govitecan and Neutropenia Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating neutropenia induced by labetuzumab govitecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antibody-drug conjugate (ADC). It is composed of a humanized monoclonal antibody, labetuzumab, which targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), an antigen expressed on the surface of some tumor cells. The antibody is linked to govitecan, which releases the cytotoxic payload SN-38, a topoisomerase I inhibitor. Upon binding to CEACAM5, this compound is internalized by the cancer cell, and SN-38 is released, leading to DNA damage and cell death.
Q2: What is the primary dose-limiting toxicity of this compound?
In clinical trials, the primary dose-limiting toxicity of this compound has been identified as neutropenia.[1]
Q3: What is the mechanism behind this compound-induced neutropenia?
The neutropenia induced by this compound is a direct consequence of its cytotoxic payload, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and repair. By inhibiting this enzyme, SN-38 disrupts DNA integrity, particularly in rapidly dividing cells such as hematopoietic progenitor cells in the bone marrow. This disruption leads to a decrease in the production of neutrophils, resulting in neutropenia. The cytotoxic effects of SN-38 are not limited to cancer cells and can affect other rapidly proliferating cells in the body.[2]
Q4: Are there any known genetic factors that can increase the risk of neutropenia with govitecan-based ADCs?
Yes, genetic polymorphisms in the UGT1A1 gene are associated with an increased risk of toxicity, including neutropenia, from SN-38. The UGT1A1 enzyme is responsible for the glucuronidation of SN-38, a process that detoxifies and facilitates its excretion. Individuals with certain UGT1A1 polymorphisms, such as UGT1A128, have reduced enzyme activity, leading to higher and more prolonged exposure to active SN-38. This increased exposure enhances the risk of severe neutropenia.[3][4][5][6] Patients homozygous for the UGT1A128 allele are at a significantly higher risk of experiencing severe neutropenia.[4][5]
Q5: What is the incidence of neutropenia observed with this compound?
In a Phase I/II trial of this compound in patients with metastatic colorectal cancer, the incidence of Grade ≥3 neutropenia was 16%.[1][7][8][9] For the closely related ADC, sacituzumab govitecan, Grade 3-4 neutropenia occurred in 49% of patients in some studies.[10]
Troubleshooting Guide
Issue: Unexpectedly high-grade neutropenia observed in an experimental model.
Possible Causes and Solutions:
-
Incorrect Dosing:
-
Troubleshooting Step: Verify the calculated dose of this compound. Ensure accurate conversion of units and proper scaling for the experimental model.
-
Protocol: Review the original dosing protocol and double-check all calculations. If necessary, perform a dose-response study to determine the optimal therapeutic window with acceptable toxicity in your specific model.
-
-
Model Sensitivity:
-
Troubleshooting Step: The specific cell line or animal model may be particularly sensitive to SN-38.
-
Protocol: If using a new model, establish a baseline sensitivity profile to SN-38 alone. Consider using a model with known UGT1A1 genotype if relevant to the experimental question.
-
-
Genetic Predisposition (in vivo models):
-
Troubleshooting Step: If using animal models, be aware of potential strain-specific differences in drug metabolism that may mimic human UGT1A1 polymorphisms.
-
Protocol: If feasible, genotype the animal models for relevant drug metabolism genes. When translating findings, consider the impact of UGT1A1 status in the target human population.
-
Issue: Difficulty in managing neutropenia to maintain the experimental schedule.
Possible Solutions:
-
Dose Modification:
-
Troubleshooting Step: The current dose may be too high for repeated administration.
-
Protocol: Based on the severity and duration of neutropenia, consider a dose reduction for subsequent cycles. A 25-50% dose reduction is a common starting point in clinical practice for similar agents.
-
-
Supportive Care:
-
Troubleshooting Step: Prophylactic or therapeutic support can help mitigate neutropenia.
-
Protocol: The use of granulocyte colony-stimulating factor (G-CSF) can be implemented to stimulate neutrophil production.
-
Primary Prophylaxis: Administer G-CSF starting 24-72 hours after this compound administration in the first cycle, especially in models expected to have a high incidence of severe neutropenia.
-
Secondary Prophylaxis: If severe neutropenia occurs in one cycle, introduce G-CSF in subsequent cycles. Real-world data for sacituzumab govitecan shows that G-CSF prophylaxis can effectively manage neutropenia.[11][12]
-
-
Data on Govitecan-Induced Neutropenia
The following tables summarize key quantitative data related to neutropenia induced by govitecan-based antibody-drug conjugates.
Table 1: Incidence of Grade ≥3 Neutropenia
| Drug | Patient Population | Incidence of Grade ≥3 Neutropenia | Citation |
| This compound | Metastatic Colorectal Cancer | 16% | [1][7][8][9] |
| Sacituzumab Govitecan | Metastatic Triple-Negative Breast Cancer | 49% | [10] |
| Sacituzumab Govitecan | HER2-Negative Advanced Breast Cancer (with G-CSF prophylaxis) | 16% | [13] |
Table 2: Impact of UGT1A1*28 Genotype on Sacituzumab Govitecan-Induced Grade 3-4 Hematologic Toxicities
| UGT1A1 Genotype | Grade 3-4 Neutropenia | Grade 3-4 Anemia | Citation |
| Homozygous (28/28) | 58% | 21% | [10] |
| Heterozygous (1/28) | 49% | 10% | [10] |
| Wild-Type (1/1) | 43% | 9% | [10] |
Experimental Protocols
Protocol 1: Monitoring Absolute Neutrophil Count (ANC) in a Preclinical Model
-
Baseline Measurement: Prior to the first administration of this compound, collect a blood sample from the animal model (e.g., via tail vein or retro-orbital bleed) to establish a baseline ANC.
-
Sample Collection: Collect blood samples at regular intervals following drug administration. A typical schedule would be on days 8 and 15 of a 21-day cycle, and prior to the next dose.
-
Complete Blood Count (CBC): Perform a CBC with differential on the collected blood samples using an automated hematology analyzer calibrated for the specific animal species.
-
ANC Calculation: The ANC is calculated by multiplying the total white blood cell (WBC) count by the percentage of neutrophils (segmented neutrophils + bands).
-
ANC = WBC count x (% Neutrophils / 100)
-
-
Data Analysis: Plot the ANC over time to determine the nadir (lowest point) and the time to recovery.
Protocol 2: UGT1A1 Genotyping
-
Sample Collection: Obtain a DNA sample from the subject (e.g., blood, saliva, or tissue).
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify the promoter region of the UGT1A1 gene containing the TATA box sequence, where the (TA)n repeat polymorphism (UGT1A1*28) is located. Use specific primers flanking this region.
-
Fragment Analysis: Analyze the size of the PCR product using capillary electrophoresis. The number of (TA) repeats determines the allele:
-
Wild-type (UGT1A1*1): (TA)6
-
Polymorphic (UGT1A1*28): (TA)7
-
-
Genotype Determination: Based on the fragment analysis, determine the genotype:
-
Homozygous wild-type: 1/1
-
Heterozygous: 1/28
-
Homozygous polymorphic: 28/28
-
Visualizations
Caption: Mechanism of this compound action and SN-38 induced neutropenia.
Caption: Workflow for monitoring and managing this compound-induced neutropenia.
References
- 1. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model-based prediction of irinotecan-induced grade 4 neutropenia in advanced cancer patients: influence of demographic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UGT1A1*28 polymorphism and the risk of toxicity and disease progression in patients with breast cancer receiving sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the UGT1A1 gene polymorphism on treatment with sacituzumab govitecan. Narrative review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 5. UGT1A1*28 polymorphism and the risk of toxicity and disease progression in patients with breast cancer receiving sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. Select Adverse Reactions | TRODELVY® (sacituzumab govitecan-hziy) Official HCP Site [trodelvyhcp.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Effectiveness of sacituzumab govitecan and management of neutropenia in patients with metastatic triple-negative breast cancer treated in real-world settings in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevention of sacituzumab govitecan-related neutropenia and diarrhea in patients with HER2-negative advanced breast cancer (PRIMED): an open-label, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of labetuzumab govitecan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving labetuzumab govitecan. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibody-drug conjugate (ADC).[1][2] It consists of three key components:
-
Labetuzumab: A humanized monoclonal antibody that targets Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5).[1][3][4] CEACAM5 is a glycoprotein (B1211001) overexpressed on the surface of various cancer cells, particularly colorectal cancer cells.[3][5]
-
SN-38: The active metabolite of the chemotherapy drug irinotecan (B1672180).[6] SN-38 is a potent topoisomerase I inhibitor.[6] By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand DNA breaks, which are then converted into lethal double-strand breaks during DNA replication, leading to apoptosis.
-
A cleavable linker: This linker connects labetuzumab to SN-38 and is designed to be stable in circulation but to release the SN-38 payload within the tumor microenvironment.[1][2]
The ADC is designed to deliver the cytotoxic payload directly to CEACAM5-expressing tumor cells, thereby increasing the therapeutic index and reducing systemic toxicity compared to unconjugated SN-38 or its prodrug, irinotecan.[6][7]
Q2: In which cancer cell lines can I expect this compound to be active?
Q3: What are the known toxicities associated with this compound in clinical trials?
A3: In clinical trials involving patients with metastatic colorectal cancer, this compound was generally well-tolerated with a manageable toxicity profile.[7][8][9][10][11] The most common Grade 3 or higher adverse events reported were:
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are not extensively documented in the public domain, resistance to antibody-drug conjugates, in general, can arise from several factors:
-
Downregulation or mutation of the target antigen (CEACAM5): Reduced expression of CEACAM5 on the tumor cell surface would lead to decreased binding of the ADC and consequently, reduced payload delivery.
-
Impaired ADC internalization or trafficking: Even with adequate binding, alterations in the endocytic pathway could prevent the ADC from being efficiently internalized and transported to the lysosomes for payload release.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump SN-38 out of the cell before it can reach its target, topoisomerase I.
-
Alterations in the payload's target: Mutations in the topoisomerase I enzyme could reduce its binding affinity for SN-38.
-
Enhanced DNA damage repair: Upregulation of DNA repair pathways in the tumor cell could counteract the effects of the DNA damage induced by SN-38.
Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound in heavily pretreated metastatic colorectal cancer (mCRC) patients.
Table 1: Clinical Efficacy of this compound in mCRC
| Dosage Schedule | Number of Patients | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| 8 mg/kg once-weekly | 21 | 4.6 | 7.5 |
| 10 mg/kg once-weekly | 22 | 3.6 | 6.4 |
Data from a Phase II study in heavily pretreated mCRC patients who had prior irinotecan therapy.[10][11]
Table 2: Common Adverse Events (Grade ≥3) in mCRC Clinical Trials
| Adverse Event | Percentage of Patients |
| Neutropenia | 16% |
| Leukopenia | 11% |
| Anemia | 9% |
| Diarrhea | 7% |
Data compiled from Phase I/II clinical trials.[7][8][9][10][11]
Key Experimental Methodologies
1. Protocol for Determining CEACAM5 Expression by Flow Cytometry
This protocol provides a general framework for assessing the surface expression of CEACAM5 on cancer cell lines.
-
Materials:
-
Single-cell suspension of the cancer cell line of interest
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% fetal bovine serum and 0.1% sodium azide)
-
Primary antibody: Anti-CEACAM5 monoclonal antibody (e.g., clone 26/3/13 or a commercially available equivalent)
-
Isotype control antibody (matched to the primary antibody's species and isotype)
-
Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Propidium iodide (PI) or other viability dye
-
-
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with cold PBS and resuspend in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary anti-CEACAM5 antibody to the sample tubes and the isotype control antibody to the control tubes at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Just before analysis, add a viability dye such as PI.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
-
2. Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
CEACAM5-positive cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted this compound or control medium to the appropriate wells.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in a CEACAM5-Positive Cell Line
| Possible Cause | Troubleshooting Step |
| Low CEACAM5 expression | Confirm CEACAM5 surface expression levels using flow cytometry (see protocol above). Compare the expression level to that of a known sensitive cell line, if available. |
| Inefficient ADC internalization | Perform an antibody internalization assay to confirm that labetuzumab is being taken up by the cells. This can be done using fluorescently labeled labetuzumab or a commercially available kit. |
| Drug efflux | If internalization is confirmed, consider the possibility of drug efflux. You can test for the involvement of ABC transporters by co-incubating the cells with this compound and a known ABC transporter inhibitor. |
| Cell line resistance to SN-38 | To determine if the resistance is specific to the ADC or the payload, perform a cytotoxicity assay with free SN-38. If the cells are also resistant to free SN-38, this suggests a downstream resistance mechanism (e.g., altered topoisomerase I, enhanced DNA repair). |
| Incorrect assay conditions | Ensure that the incubation time is sufficient for the ADC to internalize, release its payload, and induce cell death (typically 72-120 hours). Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. When seeding, gently mix the cell suspension between pipetting to prevent settling. |
| Edge effects in 96-well plates | To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the outer wells with sterile PBS or medium without cells. |
| Inaccurate drug dilutions | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step. |
| Cell clumping | Ensure a single-cell suspension is used for the assay. If necessary, pass the cells through a cell strainer. |
Visualizations
Caption: A typical experimental workflow for evaluating this compound.
Caption: Simplified CEACAM5 signaling pathways in colorectal cancer.
Caption: A logical flowchart for troubleshooting low in vitro efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C75H102N12O24S | CID 91668184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing the drug-to-antibody ratio of labetuzumab govitecan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of labetuzumab govitecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as IMMU-130) is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2] It consists of three main components:
-
Labetuzumab: A humanized monoclonal antibody that specifically targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5).[3][4] CEACAM5 is a glycoprotein (B1211001) that is overexpressed on the surface of various cancer cells, particularly in colorectal cancer.[5][6]
-
SN-38: The potent cytotoxic payload. SN-38 is the active metabolite of irinotecan (B1672180) and functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[7] This inhibition leads to lethal double-strand DNA breaks during the S-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[7]
-
Linker: A chemical linker that covalently attaches SN-38 to the labetuzumab antibody.[3] This linker is designed to be stable in circulation but cleavable under specific conditions within the tumor environment, ensuring the targeted release of the cytotoxic payload.[2][8]
The ADC works by binding to CEACAM5 on tumor cells, leading to its internalization. Once inside the cell, the linker is cleaved, releasing SN-38 to exert its cytotoxic effect.[6][8]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules (SN-38) conjugated to a single antibody (labetuzumab) molecule.[9] It is considered a Critical Quality Attribute (CQA) because it directly impacts the ADC's therapeutic window by influencing its efficacy, toxicity, and pharmacokinetic (PK) properties.[9][10]
-
Efficacy: A higher DAR generally delivers more payload to the target cell, which can increase potency. However, an excessively high DAR does not always lead to better efficacy and can be counterproductive.[9][11]
-
Toxicity: Increased DAR values are often linked to higher systemic toxicity. This can result from the premature release of the payload or off-target uptake of the more hydrophobic ADC.[12][13]
-
Pharmacokinetics (PK): ADCs with high DARs (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation, primarily by the liver. This reduces the ADC's half-life and overall exposure, potentially diminishing its therapeutic effect.[9][14]
Achieving a consistent and optimal DAR is essential for producing a safe, stable, and effective ADC.[15][16] this compound has been developed with a high average DAR of approximately 7.6.[17]
Q3: How does the DAR of an ADC affect its in vivo properties?
A3: The DAR has a profound effect on the in vivo behavior of an ADC. Preclinical studies with maytansinoid ADCs have demonstrated that as the DAR increases, certain properties change significantly. For instance, ADCs with a high DAR of 9-10 show a rapid clearance rate and increased accumulation in the liver compared to conjugates with a lower DAR.[11][14] This faster clearance can lead to decreased efficacy despite higher in vitro potency.[14] Therefore, an optimal DAR must balance potency with favorable pharmacokinetic properties to achieve the best therapeutic index.[9][12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of this compound, with a focus on achieving the desired DAR.
Problem 1: Low Average DAR
| Possible Cause | Troubleshooting Strategy |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature. Precisely control these conditions to ensure batch-to-batch consistency.[18] |
| Suboptimal Conjugation Conditions | The conjugation reaction is pH-dependent. For maleimide-based linkers, maintain a slightly acidic to neutral pH (e.g., 6.5-7.5) to favor the reaction with thiols while minimizing hydrolysis of the maleimide (B117702) group.[18][19] Optimize reaction time and temperature, as prolonged reactions can lead to ADC degradation.[18] |
| Poor Solubility of SN-38 Linker | SN-38 is highly hydrophobic, which can cause poor solubility in aqueous buffers and reduce its availability for conjugation.[7][18] Dissolve the SN-38-linker construct in a small amount of a compatible organic co-solvent (e.g., DMSO) before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.[18] |
| Linker Instability/Degradation | Ensure the linker-payload complex is stable under the conjugation conditions. Use freshly prepared reagents and protect light-sensitive compounds from light. |
Problem 2: High Product Heterogeneity (Wide DAR Distribution)
| Possible Cause | Troubleshooting Strategy |
| Inconsistent Antibody Reduction | Partial or inconsistent reduction can generate a mixture of antibody species with a varying number of available thiol groups, leading to a wide DAR range.[18] Implement strict controls over the reduction process as described in "Problem 1". |
| Stochastic Nature of Conjugation | Traditional conjugation to native cysteine or lysine (B10760008) residues is a stochastic process, naturally leading to a heterogeneous mixture of species (DAR 0, 2, 4, 6, 8).[10] |
| Ineffective Purification | The purification method may not be adequately resolving different DAR species. |
| ADC Aggregation | High DAR species are more hydrophobic and prone to aggregation, which can complicate analysis and purification. |
Problem 3: Analytical Issues During DAR Measurement by HIC
| Possible Cause | Troubleshooting Strategy |
| Poor Resolution of High DAR Species | High DAR species (e.g., DAR 6, 8) are highly hydrophobic and may co-elute or have poor peak shape.[20] Optimize the HIC gradient by making it shallower or using a concave gradient to improve the separation of more hydrophobic species.[20] |
| Irreversible Binding to Column | Highly hydrophobic ADCs can bind irreversibly to the HIC column.[9] Try adding a low percentage of an organic modifier (e.g., isopropanol) to the mobile phase to facilitate the elution of these species.[20] |
| On-Column Degradation | High temperatures used to improve peak shape can potentially cause protein denaturation or degradation.[9] Test temperature effects carefully, starting with ambient temperature and increasing incrementally if necessary. |
Quantitative Data Summary
The following tables summarize key data related to the clinical performance of this compound and the impact of DAR on ADC properties from preclinical studies.
Table 1: Clinical Activity of this compound in Metastatic Colorectal Cancer (mCRC) [1][21]
| Dose Schedule | Number of Patients | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| 8 mg/kg once-weekly | 21 | 4.6 | 7.5 |
| 10 mg/kg once-weekly | 22 | 3.6 | 6.4 |
Table 2: Major Grade ≥3 Toxicities Reported in this compound Phase I/II Trial [22][23]
| Adverse Event | Percentage of Patients (%) |
| Neutropenia | 16% |
| Leukopenia | 11% |
| Anemia | 9% |
| Diarrhea | 7% |
Table 3: Preclinical Impact of DAR on In Vivo Properties of a Maytansinoid ADC [11][14]
| Average DAR | Pharmacokinetic Clearance | In Vivo Efficacy | Tolerability |
| ~2-6 | Comparable / Slower | Effective | Better Therapeutic Index |
| ~9-10 | Rapid / 5-fold Higher | Decreased | Lower / Narrower Therapeutic Index |
Diagrams and Workflows
The following diagrams illustrate key pathways and experimental processes relevant to this compound.
Caption: Mechanism of action for this compound.
Caption: General workflow for ADC conjugation.
Caption: Troubleshooting decision tree for DAR optimization.
Detailed Experimental Protocols
The following are generalized protocols. Researchers must optimize these based on their specific linker chemistry, antibody concentration, and available equipment.
1. Protocol: Antibody Reduction for Cysteine Conjugation [9][18]
-
Preparation: Prepare the labetuzumab antibody in a suitable reaction buffer (e.g., PBS containing EDTA).
-
Reducing Agent Addition: Add a molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting molar ratio is 2-5 moles of TCEP per mole of antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. This step reduces the interchain disulfide bonds, exposing the thiol (-SH) groups necessary for conjugation.
-
Buffer Exchange: If necessary, perform a buffer exchange using a desalting column to remove the excess reducing agent before proceeding to the conjugation step.
2. Protocol: SN-38 Conjugation [18]
-
Payload-Linker Preparation: Dissolve the maleimide-activated SN-38 linker in a minimal amount of an appropriate organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the dissolved SN-38 linker solution to the reduced antibody solution. A typical molar excess of the linker is 1.5 to 2-fold per available thiol group.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. Gentle mixing is recommended.
-
Quenching: Stop the reaction by adding a quenching agent, such as N-acetylcysteine, at a 5 to 10-fold molar excess relative to the linker. Incubate for an additional 20-30 minutes.
3. Protocol: ADC Purification [18][]
-
Technique: Use Size Exclusion Chromatography (SEC) to separate the ADC from unreacted payload-linker, quenching agent, and to remove aggregates.
-
Mobile Phase: Equilibrate the SEC column with a suitable formulation buffer (e.g., PBS or histidine buffer).
-
Loading and Elution: Load the crude ADC mixture onto the column and elute with the formulation buffer.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak, which typically elutes first after the void volume.
-
Concentration: Pool the desired fractions and concentrate the purified ADC using an appropriate method like ultrafiltration.
4. Protocol: DAR Determination by HIC-HPLC [18][20]
-
Column: Use a Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0). Optionally, Mobile Phase B can contain a small percentage of isopropanol (B130326) to aid in eluting highly hydrophobic species.
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µL of the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). Species with higher DARs are more hydrophobic and will have longer retention times.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area of all species)
-
References
- 1. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What are CEACAM5 antagonists and how do they work? [synapse.patsnap.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Selective and Concentrated Accretion of SN-38 with a CEACAM5-Targeting Antibody-Drug Conjugate (ADC), this compound (IMMU-130) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. adcreview.com [adcreview.com]
- 22. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of the Linker in Labetuzumab Govitecan
Welcome to the technical support center for labetuzumab govitecan. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the antibody-drug conjugate (ADC), focusing on the linker.
Frequently Asked Questions (FAQs)
Q1: What is the linker in this compound and why is its stability important?
A1: this compound utilizes a proprietary, pH-sensitive linker to conjugate the cytotoxic payload SN-38 to the anti-CEACAM5 antibody, labetuzumab.[1][2][3] The stability of this linker is critical for the ADC's therapeutic efficacy and safety.[] An ideal linker remains stable in systemic circulation (pH ~7.4) to prevent premature release of the toxic payload, which could lead to off-target toxicity.[5] Upon reaching the tumor microenvironment, which is often more acidic, or after internalization into the cancer cell's acidic lysosomes, the linker is designed to cleave and release SN-38 to exert its cytotoxic effect.[6][7]
Q2: What are the common stability issues encountered with SN-38-based ADCs like this compound?
A2: Common stability challenges with SN-38-based ADCs include:
-
Premature Payload Release: The linker may be susceptible to hydrolysis in plasma, leading to the early release of SN-38 and potential systemic toxicity.[8]
-
Aggregation: The hydrophobic nature of the SN-38 payload can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[9][10][11] Aggregation can affect the ADC's efficacy, pharmacokinetics, and immunogenicity.
-
Lactone Ring Instability of SN-38: The active lactone form of SN-38 is in a pH-dependent equilibrium with its inactive carboxylate form. At physiological pH, this equilibrium can shift towards the inactive form, reducing the ADC's potency upon payload release.
Q3: How does the drug-to-antibody ratio (DAR) impact the stability of this compound?
A3: The drug-to-antibody ratio (DAR) is a critical parameter influencing ADC stability. A higher DAR increases the overall hydrophobicity of the ADC due to the nature of the SN-38 payload, which can promote aggregation.[9][12] While a higher DAR can increase potency, it may also lead to faster clearance from circulation and reduced efficacy.[12] Finding the optimal DAR is a balance between maximizing therapeutic efficacy and maintaining stability and favorable pharmacokinetic properties.[12][13]
Troubleshooting Guides
Issue 1: Premature Release of SN-38 in Plasma
Symptom: Increased levels of free SN-38 detected in in vitro plasma stability assays or in vivo pharmacokinetic studies.
| Possible Cause | Recommended Solution |
| Linker Instability at Physiological pH | While the proprietary linker is designed for stability, suboptimal formulation conditions can accelerate its hydrolysis. Ensure the formulation buffer has a pH that optimally stabilizes the linker, typically between 6.0 and 7.0 for many ADCs. |
| Enzymatic Degradation | Plasma enzymes could potentially cleave the linker. If premature release is observed, consider modifying the linker design to be less susceptible to enzymatic degradation, for example, by incorporating non-natural amino acids or steric hindrance near the cleavage site. |
| Inappropriate Formulation Excipients | Certain excipients may inadvertently catalyze linker cleavage. Screen different stabilizing excipients that do not negatively impact linker stability. |
Issue 2: Aggregation and Precipitation of the ADC
Symptom: Visible particulates in the ADC solution, or detection of high molecular weight species by size-exclusion chromatography (SEC).
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high number of hydrophobic SN-38 molecules increases the propensity for aggregation.[9] Consider optimizing the conjugation process to achieve a lower, more homogeneous DAR. |
| Suboptimal Formulation Buffer | The pH and ionic strength of the buffer can influence protein folding and aggregation. Screen different buffers (e.g., histidine, citrate) and pH levels (typically 5.0-7.0) to find the optimal conditions for your ADC. Include stabilizing excipients like polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) to minimize aggregation.[14] |
| Freeze-Thaw Stress | Repeated freezing and thawing can induce aggregation. Aliquot the ADC solution to avoid multiple freeze-thaw cycles. For long-term storage, consider lyophilization with appropriate cryoprotectants. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in this compound by measuring the amount of released SN-38 and the change in DAR over time in plasma from different species.
Methodology:
-
Sample Preparation: Incubate this compound at a final concentration of 1 mg/mL in plasma (human, mouse, rat, cynomolgus monkey) at 37°C.[15] Include a control sample in a buffer (e.g., PBS) to assess intrinsic stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[15]
-
Sample Processing for Free Payload Analysis:
-
Precipitate plasma proteins by adding a 3-fold excess of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for free SN-38 using LC-MS/MS.[16]
-
-
Sample Processing for DAR Analysis:
-
Capture the ADC from the plasma samples using protein A affinity chromatography.
-
Elute the ADC and analyze the average DAR using methods like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[17]
-
-
Data Analysis: Plot the concentration of released SN-38 and the average DAR over time to determine the stability profile of the ADC in plasma.
Data Presentation:
| Time (hours) | Free SN-38 (ng/mL) | Average DAR |
| 0 | ||
| 1 | ||
| 6 | ||
| 24 | ||
| 48 | ||
| 72 | ||
| 168 |
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways of the linker and the ADC under stress conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of this compound at 1 mg/mL in a suitable formulation buffer.
-
Stress Conditions: Subject the aliquots to various stress conditions, including:
-
Acid/Base Hydrolysis: Incubate with 0.1 M HCl or 0.1 M NaOH at room temperature for defined time points.
-
Oxidation: Incubate with 0.3% H₂O₂ at room temperature.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C and 50°C) for several weeks.
-
Photostability: Expose to light according to ICH guidelines.
-
-
Analysis: At each time point, analyze the samples for degradation products, aggregation, and changes in DAR using techniques such as SEC, HIC, and LC-MS.
-
Data Analysis: Compare the degradation profiles under different stress conditions to identify the primary instability pathways.
Visualizations
Caption: Workflow for In Vitro Plasma Stability Assay.
Caption: Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. njbio.com [njbio.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Managing diarrhea as a side effect of labetuzumab govitecan treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea as a side effect of labetuzumab govitecan treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibody-drug conjugate (ADC).[1][2] It is composed of a humanized monoclonal antibody, labetuzumab, which targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5).[1][2][3] CEACAM5 is a protein highly expressed on the surface of various cancer cells, particularly colorectal cancer.[1] The antibody is linked to SN-38, the active metabolite of the chemotherapy drug irinotecan (B1672180).[2] SN-38 is a potent topoisomerase I inhibitor.[1] Upon binding to CEACAM5 on a tumor cell, this compound is internalized, and SN-38 is released, leading to DNA damage and cell death.[4]
Q2: Why is diarrhea a common side effect of this compound treatment?
A2: Diarrhea is a known side effect of this compound due to its cytotoxic payload, SN-38.[1] The mechanism is similar to that of irinotecan-induced diarrhea. After SN-38 is metabolized in the liver to an inactive form (SN-38G), it is excreted into the intestines via bile.[5][6] In the intestinal lumen, bacterial enzymes called β-glucuronidases can convert the inactive SN-38G back into the active, toxic SN-38.[5][6] This active SN-38 can then cause direct damage to the intestinal mucosa, leading to inflammation, cell death, and an imbalance in fluid absorption and secretion, which manifests as diarrhea.[5][7]
Q3: What is the reported incidence of diarrhea in clinical trials with this compound?
A3: In a Phase I/II clinical trial involving patients with metastatic colorectal cancer, the major grade 3 or higher toxicities reported with this compound treatment included neutropenia (16%), leukopenia (11%), anemia (9%), and diarrhea (7%).[1][2][8] At the optimal once-a-week doses of 8 and 10 mg/kg, grade 3 and 4 diarrhea was reported in 5% of patients in the 8 mg/kg group.[9]
Q4: What are the grading criteria for diarrhea in a research setting?
A4: The National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) is widely used to grade the severity of diarrhea.[10][11]
| Grade | Description |
| 1 | Increase of <4 stools per day over baseline; mild increase in ostomy output compared to baseline.[11] |
| 2 | Increase of 4-6 stools per day over baseline; moderate increase in ostomy output compared to baseline; limiting instrumental activities of daily living.[11] |
| 3 | Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated; severe increase in ostomy output compared to baseline; limiting self-care activities of daily living.[11] |
| 4 | Life-threatening consequences; urgent intervention indicated.[11] |
| 5 | Death.[12] |
Troubleshooting Guides
Issue: Unexpectedly high incidence or severity of diarrhea in an animal model treated with this compound.
Possible Cause 1: Animal model susceptibility.
-
Troubleshooting: Different animal strains and species can have varying sensitivities to SN-38-induced intestinal toxicity. Factors such as age and the presence of tumors can also influence the severity of diarrhea.[13] It is recommended to conduct a pilot study to determine the optimal dose and to characterize the diarrheal response in the chosen animal model.
Possible Cause 2: Gut microbiota composition.
-
Troubleshooting: The composition of the gut microbiota can influence the level of β-glucuronidase activity, which is responsible for reactivating SN-38 in the intestines.[6] Consider characterizing the gut microbiome of the animal model. Prophylactic administration of antibiotics, such as cefixime, has been explored to reduce the incidence of irinotecan-induced diarrhea in pediatric patients and may be a variable to consider in preclinical models.[14]
Possible Cause 3: Off-target effects at high doses.
-
Troubleshooting: While this compound is designed to target CEACAM5-expressing cells, very high doses may lead to increased systemic exposure to SN-38, potentially causing off-target toxicity. Review the dosing regimen and consider a dose-escalation study to identify the maximum tolerated dose in your specific model.
Management Protocols for Diarrhea in Experimental Settings
Prophylactic and First-Line Management
For mild to moderate diarrhea (Grade 1-2), loperamide (B1203769) is the standard first-line treatment.[5][7]
-
Prophylactic Loperamide: In a clinical study of sacituzumab govitecan, which also has an SN-38 payload, a prophylactic regimen of loperamide (2 mg twice daily or 4 mg once daily on specific days of the treatment cycle) was evaluated.[15]
-
Therapeutic Loperamide: At the onset of diarrhea, a standard starting dose is 4 mg of loperamide, followed by 2 mg every 4 hours or after each unformed stool.[7][10] For more severe cases, a high-dose regimen of 2 mg every 2 hours can be used.[10][16]
Management of Refractory Diarrhea
If diarrhea persists or worsens despite high-dose loperamide, octreotide (B344500), a synthetic analog of somatostatin, is recommended.[3][5]
-
Mechanism of Action: Octreotide inhibits the secretion of various gastrointestinal hormones, prolongs intestinal transit time, and increases the absorption of fluid and electrolytes.[5][17]
-
Dosing: A common starting dose of octreotide is 100-150 mcg administered subcutaneously three times a day.[5][16] The dose can be escalated if diarrhea does not resolve.[5][10]
Data Presentation
Table 1: Incidence of Diarrhea with Govitecan-Based Antibody-Drug Conjugates in Clinical Trials
| Antibody-Drug Conjugate | Clinical Trial Population | Any Grade Diarrhea Incidence | Grade ≥3 Diarrhea Incidence | Reference |
| This compound | Metastatic Colorectal Cancer | Not explicitly stated for all grades | 7% | [1][2][8] |
| Sacituzumab govitecan | Multiple Epithelial Tumors | 64% | 11% | [15] |
Table 2: Management Strategies for SN-38 Induced Diarrhea
| Treatment Grade | First-Line Therapy | Second-Line Therapy | Supportive Care |
| Grade 1-2 | Loperamide (standard or high dose) | - | Fluid and electrolyte replacement, dietary modification. |
| Grade 3-4 | High-dose loperamide | Octreotide | Intravenous fluids and electrolyte replacement, hospitalization may be required.[3] |
Experimental Protocols
1. In Vivo Murine Model of this compound-Induced Diarrhea
-
Objective: To establish a reproducible animal model to study the pathophysiology of this compound-induced diarrhea and to evaluate the efficacy of potential therapeutic interventions.
-
Methodology:
-
Animal Model: Utilize a suitable mouse or rat strain (e.g., Wistar rats have been used for irinotecan-induced diarrhea models).[18] House animals in a controlled environment with ad libitum access to food and water.
-
Tumor Implantation (Optional): If studying the on-target effects, implant human colorectal cancer cells expressing CEACAM5 (e.g., HCT116) subcutaneously into the flank of immunodeficient mice.
-
This compound Administration: Once tumors reach a specified size, or in non-tumor-bearing animals, administer this compound intravenously at a predetermined dose and schedule. A single dose of 200 mg/kg of irinotecan has been shown to induce diarrhea in rats.[18] Dose adjustments for the ADC will be necessary.
-
Monitoring:
-
Diarrhea Assessment: Monitor animals daily for the onset, incidence, and severity of diarrhea. Stool consistency can be scored (e.g., 0=normal, 1=soft, 2=watery).
-
Body Weight: Record body weight daily as an indicator of toxicity.
-
Histopathology: At the end of the experiment, collect intestinal tissue (jejunum, ileum, colon) for histopathological analysis to assess for mucosal damage, villus atrophy, and inflammation.[18]
-
-
Intervention Arm (Optional): To test a therapeutic agent, administer the investigational drug at a specified dose and schedule relative to the this compound administration and compare the outcomes to a vehicle-treated control group.
-
2. In Vitro Intestinal Cytotoxicity Assay
-
Objective: To assess the direct cytotoxic effects of SN-38 on intestinal epithelial cells.
-
Methodology:
-
Cell Culture: Culture a human intestinal epithelial cell line (e.g., Caco-2) in appropriate media and conditions until confluent.
-
Drug Treatment: Treat the cells with varying concentrations of SN-38 (solubilized in a suitable solvent like DMSO). Include a vehicle control.
-
Cytotoxicity Assessment: After a specified incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as the MTT or LDH release assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify the cytotoxic potential of SN-38 on intestinal epithelial cells.
-
Mandatory Visualization
Caption: Pathophysiology of SN-38 induced diarrhea.
Caption: Troubleshooting workflow for managing diarrhea.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention and management of chemotherapy-induced diarrhea in patients with colorectal cancer: a consensus statement by the Canadian Working Group on Chemotherapy-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhs.nhs.uk [uhs.nhs.uk]
- 5. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irinotecan toxicity: genes or intestinal microflora? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomedics, Inc. Reports this compound Is Active In Relapsed Metastatic Colorectal Cancer - BioSpace [biospace.com]
- 10. bccancer.bc.ca [bccancer.bc.ca]
- 11. Diarrhoea | eviQ [eviq.org.au]
- 12. jadpro.com [jadpro.com]
- 13. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicsinoncology.com [clinicsinoncology.com]
- 15. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Incidence and Management of Diarrhea [askgileadmedical.com]
- 16. england.nhs.uk [england.nhs.uk]
- 17. karger.com [karger.com]
- 18. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
Labetuzumab Govitecan Development: A Technical Overview of its Discontinuation
Technical Support Center
For researchers, scientists, and drug development professionals, the discontinuation of a promising therapeutic candidate like labetuzumab govitecan (IMMU-130) raises critical questions. This technical support center provides a detailed analysis of the available data and the likely factors contributing to the cessation of its development, presented in a troubleshooting and FAQ format.
Frequently Asked Questions (FAQs)
Q1: What was the rationale for discontinuing the development of this compound?
While there has been no formal public statement from Gilead Sciences detailing the specific reasons, the discontinuation of this compound's development is widely understood to be a strategic decision following Gilead's $21 billion acquisition of Immunomedics in 2020.[1][2][3][4][5] The primary asset in this acquisition was Trodelvy® (sacituzumab govitecan), a first-in-class TROP-2 directed antibody-drug conjugate (ADC) with blockbuster potential and existing FDA approval for triple-negative breast cancer.[1][5]
Following the acquisition, this compound, the next most advanced ADC in Immunomedics' pipeline, was no longer featured in Gilead's development pipeline.[6] This strongly suggests a reprioritization of resources to focus on the commercialization and expansion of Trodelvy's indications.
Q2: Did this compound fail in clinical trials due to efficacy or safety concerns?
The available clinical trial data does not indicate a clear failure based on efficacy or safety. In fact, Phase I/II studies in heavily pretreated metastatic colorectal cancer (mCRC) patients demonstrated "promising activity" and a "manageable safety profile."[7][8][9]
-
Efficacy: The drug showed evidence of anti-tumor activity, with a disease control rate of 78% reported in one cohort.[7]
-
Safety: The most common severe adverse events were manageable and included neutropenia, leukopenia, anemia, and diarrhea.[8][9]
It is important to note that other antibody-drug conjugates targeting CEACAM5 have faced development challenges, including toxicity and lack of efficacy, which may have factored into the overall assessment of the target's viability.[6]
Troubleshooting and Experimental Insights
Q3: We are working on a CEACAM5-targeting ADC. What can we learn from the this compound program?
The this compound program provides several key insights for researchers developing similar ADCs:
-
Target Expression and Antibody Selection: this compound targets CEACAM5, an antigen highly expressed in colorectal cancer.[10] The choice of a humanized antibody, labetuzumab, aimed to minimize immunogenicity.[7]
-
Payload and Linker Technology: The ADC utilized SN-38, the active metabolite of irinotecan, as its cytotoxic payload.[7] This is a potent topoisomerase I inhibitor. The choice of linker technology is crucial for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.
-
Dosing and Schedule: Clinical trials for this compound explored various dosing regimens, including once-weekly and twice-weekly schedules, to optimize the therapeutic window.[8][9] The once-weekly dose of 10 mg/kg was selected for future studies.[7]
Q4: What were the key quantitative outcomes from the this compound clinical trials?
The following tables summarize the key efficacy and safety data from the Phase I/II studies in metastatic colorectal cancer.
Table 1: Efficacy of this compound in Metastatic Colorectal Cancer
| Efficacy Endpoint | Patient Population | Result |
| Objective Response Rate (ORR) | Heavily pretreated mCRC | One partial response was observed in the initial Phase I/II study.[7] |
| Disease Control Rate (DCR) | 32 patients at 8 or 10 mg/kg | 78% (1 partial response + 24 stable disease).[7] |
| Median Progression-Free Survival (PFS) | 33 patients at 8 or 10 mg/kg | 4.4 months.[7] |
| Median Overall Survival (OS) | Not explicitly stated in early reports. | - |
Table 2: Key Safety Findings for this compound (Grade 3 or Higher Adverse Events)
| Adverse Event | Frequency (at 8 and 10 mg/kg once-weekly) |
| Neutropenia | 5%.[7] |
| Diarrhea | 5% (in the 8 mg/kg group only).[7] |
Experimental Protocols
Protocol: Phase I/II Clinical Trial of this compound in mCRC
This section outlines the general methodology used in the clinical evaluation of this compound.
-
Study Design: An open-label, multicenter, Phase I/II dose-escalation and expansion study.
-
Patient Population: Patients with metastatic colorectal cancer who had received at least one prior irinotecan-containing regimen.
-
Intervention: this compound administered intravenously.
-
Primary Endpoints:
-
Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase II dose.
-
Phase II: To assess the objective response rate (ORR).
-
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response, and safety.
-
Assessments: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST 1.1). Safety was monitored through the documentation of adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Gilead Buys Pipeline-In-A-Product With $21bn Immunomedics Deal [insights.citeline.com]
- 2. Gilead Moves Deeper into Oncology with $21 Billion Acquisition of Immunomedics - BioSpace [biospace.com]
- 3. adcreview.com [adcreview.com]
- 4. gilead.com [gilead.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Sanofi switches to another CEACAM5 asset | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. biospace.com [biospace.com]
- 8. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Technical Support Center: Investigating TOP1 Mutations and Resistance to Labetuzumab Govitecan
Welcome to the technical support center for researchers investigating potential TOP1 mutations conferring resistance to labetuzumab govitecan. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to support your research in this critical area of drug development.
This compound is an antibody-drug conjugate (ADC) that targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) and delivers the potent topoisomerase I (TOP1) inhibitor, SN-38, as its cytotoxic payload.[1][2][3] Understanding the mechanisms of resistance to this ADC is crucial for predicting clinical outcomes and developing strategies to overcome treatment failure. One of the primary mechanisms of resistance to TOP1 inhibitors like SN-38 is the acquisition of mutations in the TOP1 gene.[4][5][6]
This guide will walk you through the essential steps to identify and characterize these resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do TOP1 mutations lead to resistance?
A1: this compound binds to CEACAM5 on the surface of cancer cells, leading to its internalization.[2][7] Once inside the cell, the linker is cleaved, releasing SN-38. SN-38 then binds to the TOP1-DNA complex, preventing the re-ligation of single-strand breaks created by TOP1 during DNA replication and transcription.[6] This stabilization of the "cleavage complex" leads to the formation of lethal double-strand breaks and ultimately, apoptosis.[6]
TOP1 mutations can confer resistance by:
-
Reducing the binding affinity of SN-38 to the TOP1-DNA complex.
-
Altering the catalytic activity of the TOP1 enzyme.
-
Decreasing the stability of the TOP1-DNA cleavage complex , thus preventing the accumulation of DNA damage.[4][5]
Q2: Are there known TOP1 mutations that confer resistance to SN-38?
A2: Yes, several mutations in the TOP1 gene have been identified in cell lines and clinical samples that are resistant to SN-38 and other camptothecins. These mutations are often located near the drug-binding site or in regions important for enzyme function.[4][5][6][8]
Q3: If we identify a TOP1 mutation in our this compound-resistant cells, how can we confirm it's responsible for the resistance?
A3: To confirm that a specific TOP1 mutation is the cause of resistance, you can perform functional studies. This typically involves site-directed mutagenesis to introduce the mutation into a wild-type TOP1 cDNA, followed by expression of the mutant protein in sensitive cells. You would then assess whether the cells expressing the mutant TOP1 exhibit increased resistance to this compound or SN-38 compared to cells expressing the wild-type protein.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key experiments.
Generating this compound-Resistant Cell Lines
| Problem | Possible Cause(s) | Solution(s) |
| Widespread cell death, no resistant clones emerge. | Initial drug concentration is too high. | Start with a lower, sub-lethal concentration of this compound (e.g., IC20-IC30) and gradually increase the dose as cells adapt. |
| Cell line is inherently highly sensitive. | Consider using a pulsatile exposure method (intermittent drug treatment) rather than continuous exposure. | |
| Resistant phenotype is unstable and lost after drug removal. | Resistance is due to transient epigenetic changes rather than stable genetic mutations. | Maintain a low concentration of this compound in the culture medium to sustain selective pressure. |
| Heterogeneous population of resistant cells. | Perform single-cell cloning to isolate and characterize individual resistant clones. | |
| Slow growth of resistant cells. | The resistance mechanism may impact cell fitness. | Be patient and allow sufficient time for the resistant population to expand. Ensure optimal culture conditions. |
TOP1 Gene Sequencing
| Problem | Possible Cause(s) | Solution(s) |
| Low-quality Sanger sequencing data (e.g., noisy chromatogram, weak signal). | Poor quality or low concentration of the PCR product. | Gel-purify the PCR product to remove contaminants and non-specific amplicons. Quantify the DNA concentration accurately.[9][10] |
| Suboptimal primer design. | Design primers with appropriate melting temperatures and check for potential secondary structures or primer-dimer formation.[9] | |
| Issues with the sequencing reaction. | Ensure the correct primer-to-template ratio. Use a high-quality sequencing service or kit.[9] | |
| Difficulty sequencing GC-rich regions of the TOP1 gene. | Formation of secondary structures in the DNA template. | Use a sequencing protocol with a higher annealing temperature or include additives like betaine (B1666868) or DMSO in the sequencing reaction to reduce secondary structures.[11][12] |
| Polymerase slippage in repetitive sequences. | Design primers that flank the repetitive region. Consider using next-generation sequencing (NGS) for better coverage of difficult regions.[12] |
TOP1-DNA Cleavage Complex Assay
| Problem | Possible Cause(s) | Solution(s) |
| No detectable cleavage complex in positive control (e.g., SN-38 treated sensitive cells). | Inefficient lysis and/or DNA shearing. | Optimize sonication or enzymatic digestion conditions to ensure proper cell lysis and DNA fragmentation. |
| Inactive TOP1 enzyme. | Ensure that cell extracts are prepared freshly and kept on ice. Use a positive control cell line with known high TOP1 activity. | |
| Antibody not binding to the TOP1-DNA complex. | Use a validated antibody specific for TOP1. Optimize antibody concentration and incubation time. | |
| High background in negative control (untreated cells). | Non-specific antibody binding. | Increase the stringency of the washing steps. Include a blocking step with BSA or normal serum.[13] |
| Endogenous DNA damage. | Ensure cells are healthy and not undergoing spontaneous apoptosis. |
γH2AX Immunofluorescence Assay
| Problem | Possible Cause(s) | Solution(s) |
| No γH2AX foci observed in positive control (e.g., SN-38 treated cells). | Inefficient fixation or permeabilization. | Use freshly prepared 4% paraformaldehyde for fixation. Optimize Triton X-100 concentration and incubation time for permeabilization.[14] |
| Primary or secondary antibody issue. | Use a validated anti-γH2AX antibody at the recommended dilution. Ensure the secondary antibody is appropriate for the primary antibody's host species and is fluorescently labeled.[14] | |
| Signal has faded. | Mount coverslips with an anti-fade mounting medium. Image samples as soon as possible after staining.[15] | |
| High background fluorescence. | Non-specific antibody binding. | Increase the number and duration of wash steps. Use an appropriate blocking solution (e.g., BSA or serum from the secondary antibody host species).[15][16] |
| Autofluorescence of cells or medium. | Use a culture medium without phenol (B47542) red for imaging. Include an unstained control to assess autofluorescence.[15] |
Quantitative Data Summary
The following table summarizes known TOP1 mutations that confer resistance to SN-38. While specific data for this compound is limited, the resistance levels to SN-38 are expected to be highly indicative due to it being the payload.
| TOP1 Mutation | Cell Line | Fold Resistance to SN-38 | Reference(s) |
| R364K | HCT116 | 67 | [5] |
| G717R | HCT116 | 67 | [5] |
| p.R621H | HCT116 | Moderate | [4][8] |
| p.L617I | HCT116 | High | [4][8] |
| p.E710G | HCT116 | Moderate | [4][8] |
| F361S | Tumor cell culture | Not specified | [6] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line with known CEACAM5 expression
-
Complete cell culture medium
-
This compound
-
96-well plates for IC50 determination
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Culture flasks (T25, T75)
Procedure:
-
Determine the initial IC50: Culture the parental cells in a 96-well plate and treat with a serial dilution of this compound for 72 hours. Determine the IC50 value using a cell viability assay.
-
Initial exposure: Seed parental cells in a T25 flask and culture in the presence of this compound at a concentration equal to the IC20-IC30.
-
Monitor and subculture: Monitor the cells for signs of recovery and growth. When the cells reach 70-80% confluency, subculture them into a new flask with the same concentration of the drug.
-
Dose escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound (e.g., by 1.5-2 fold).
-
Repeat dose escalation: Continue this process of stepwise dose escalation over several months.
-
Characterize resistant population: Periodically determine the IC50 of the resistant cell population to monitor the level of resistance.
-
Isolate clonal populations: Once a desired level of resistance is achieved, perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones.
-
Cryopreserve: Cryopreserve stocks of the resistant clones and the parental cell line at various passages.
Protocol 2: Sequencing of the TOP1 Gene
This protocol outlines the steps for amplifying and sequencing the coding region of the TOP1 gene from genomic DNA.
Materials:
-
Genomic DNA extraction kit
-
PCR primers designed to amplify the coding exons of human TOP1
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel extraction kit
-
Sanger sequencing service or in-house sequencer
Procedure:
-
Genomic DNA extraction: Extract high-quality genomic DNA from both the parental and resistant cell lines using a commercial kit.
-
PCR amplification: Amplify the coding exons of the TOP1 gene using the designed primer sets and a high-fidelity DNA polymerase.
-
Verify PCR products: Run a small aliquot of the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
-
Purify PCR products: Purify the remaining PCR products using a gel extraction kit or a PCR purification kit.
-
Sanger sequencing: Send the purified PCR products and corresponding sequencing primers for Sanger sequencing. Ensure to sequence both the forward and reverse strands.
-
Sequence analysis: Align the sequencing results from the resistant and parental cell lines with the reference TOP1 sequence (e.g., from NCBI) to identify any mutations.
Protocol 3: TOP1-DNA Cleavage Complex Assay (ICE Assay)
This in vivo assay detects the amount of TOP1 covalently bound to DNA.
Materials:
-
Parental and resistant cells
-
This compound or SN-38
-
Lysis buffer (e.g., containing Sarkosyl)
-
Cesium chloride (CsCl)
-
Ultracentrifuge
-
Slot blot apparatus
-
Nitrocellulose membrane
-
Anti-TOP1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell treatment: Treat parental and resistant cells with this compound or SN-38 for a specified time (e.g., 1-2 hours). Include an untreated control for each cell line.
-
Cell lysis: Lyse the cells directly in the culture dish with a lysis buffer containing a detergent that preserves the covalent TOP1-DNA complexes.
-
DNA shearing: Shear the genomic DNA by sonication or by passing the lysate through a needle.
-
CsCl gradient ultracentrifugation: Layer the cell lysate onto a CsCl step gradient and centrifuge at high speed. This separates the protein-DNA complexes from free proteins.
-
Fraction collection: Carefully collect fractions from the bottom of the tube. The DNA and associated proteins will be in the denser fractions.
-
Slot blotting: Denature the DNA in the collected fractions and apply them to a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection: Block the membrane and probe with a primary antibody against TOP1, followed by an HRP-conjugated secondary antibody.
-
Signal detection: Detect the signal using a chemiluminescence reagent and quantify the band intensities to compare the amount of TOP1-DNA cleavage complex between samples.
Protocol 4: TOP1 Relaxation Assay
This in vitro assay measures the catalytic activity of TOP1 by its ability to relax supercoiled plasmid DNA.
Materials:
-
Nuclear extracts from parental and resistant cells
-
Supercoiled plasmid DNA (e.g., pBR322)
-
TOP1 relaxation buffer
-
Agarose gel and electrophoresis equipment
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare nuclear extracts: Isolate nuclei from parental and resistant cells and prepare nuclear extracts containing active TOP1.
-
Set up relaxation reaction: In a microcentrifuge tube, combine the nuclear extract, supercoiled plasmid DNA, and TOP1 relaxation buffer.
-
Incubate: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop reaction: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze by agarose gel electrophoresis: Run the samples on an agarose gel. Supercoiled and relaxed DNA will migrate at different rates.
-
Visualize DNA: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the supercoiled DNA band and an increase in the relaxed DNA band indicate TOP1 activity.
Protocol 5: γH2AX Immunofluorescence Assay
This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX.
Materials:
-
Parental and resistant cells
-
This compound or SN-38
-
Glass coverslips or imaging plates
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell seeding and treatment: Seed cells on coverslips or in imaging plates and allow them to adhere overnight. Treat the cells with this compound or SN-38 for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[17][14]
-
Permeabilization: Wash with PBS and permeabilize with Triton X-100 for 10-15 minutes.[17][14]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour to prevent non-specific antibody binding.[17][14]
-
Primary antibody incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.[17][14]
-
Secondary antibody incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[17][14]
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.[17][14]
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using an antifade mounting medium.[17][14]
-
Imaging and analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of action of this compound and TOP1 mutation-mediated resistance.
Experimental Workflow for Identifying Resistance Mutations
Caption: Workflow for generating, identifying, and validating TOP1 resistance mutations.
References
- 1. TOP1 CAD-seq: A protocol to map catalytically engaged topoisomerase 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of CEACAM5 and therapeutic efficacy of an anti-CEACAM5-SN38 antibody-drug conjugate in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. ucdenver.edu [ucdenver.edu]
- 11. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. MU Genomics Technology Core [mugenomicscore.missouri.edu]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Role of drug efflux pumps in labetuzumab govitecan resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the role of drug efflux pumps in resistance to labetuzumab govitecan.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding this compound and the mechanisms of resistance mediated by drug efflux pumps.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibody-drug conjugate (ADC).[1][2] It is composed of two key parts:
-
Labetuzumab: A humanized monoclonal antibody that targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5).[2][3][4] CEACAM5 is a protein overexpressed on the surface of various cancer cells, particularly in colorectal cancer.[4][5][6][7][8]
-
Govitecan (SN-38): The cytotoxic payload, which is the active metabolite of the chemotherapy drug irinotecan (B1672180).[2][9][10] SN-38 is a potent topoisomerase I inhibitor.[1][11]
The mechanism involves the antibody binding to CEACAM5 on the tumor cell, leading to the internalization of the ADC.[12] Once inside the cell's lysosome, the linker connecting the antibody and drug is cleaved, releasing SN-38.[9][12] The released SN-38 then induces DNA damage by inhibiting topoisomerase I, ultimately causing cancer cell death.[11]
Q2: What are drug efflux pumps and how do they contribute to drug resistance?
A2: Drug efflux pumps are proteins, often belonging to the ATP-binding cassette (ABC) transporter superfamily, located in the cell membrane.[13][14] Their primary function is to transport a wide variety of substances, including toxins and drugs, out of the cell, a process that requires energy in the form of ATP.[14] In the context of cancer, overexpression of these pumps is a major mechanism of multidrug resistance (MDR).[14][15] By actively pumping anticancer drugs out of the tumor cell, they reduce the intracellular drug concentration to sub-lethal levels, thereby rendering the therapy ineffective.[15]
Q3: Which specific efflux pumps are most likely implicated in resistance to this compound?
A3: Resistance to this compound is primarily linked to the efflux of its payload, SN-38. The most well-documented and significant efflux pump for SN-38 is the ABCG2 transporter, also known as Breast Cancer Resistance Protein (BCRP).[15][16][17] Multiple studies have shown that upregulation of ABCG2/BCRP is a key mediator of SN-38 resistance.[16][17] Other transporters, such as members of the Multidrug Resistance-Associated Protein (MRP) family, specifically ABCC proteins , have also been shown to transport SN-38 and its parent compound, irinotecan.[11][18] While ABCB1 (P-glycoprotein) is a major efflux pump for many chemotherapeutics, its role in SN-38 resistance is considered less significant than that of ABCG2.[11]
Q4: How does the overexpression of efflux pumps logically lead to this compound resistance?
A4: The development of resistance is a process of cellular adaptation and selection. When cancer cells are exposed to a cytotoxic agent like SN-38, most cells die. However, a small subpopulation of cells that happen to have higher baseline expression of efflux pumps like ABCG2 may survive. These surviving cells then proliferate, leading to a resistant tumor population. The continuous presence of the drug acts as a selection pressure that favors the growth of these pump-overexpressing cells.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chimeric antigen receptor-T cells are effective against CEACAM5 expressing non-small cell lung cancer cells resistant to antibody-drug conjugates [frontiersin.org]
- 7. Chimeric antigen receptor-T cells are effective against CEACAM5 expressing non-small cell lung cancer cells resistant to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 16. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ATP-Dependent efflux of CPT-11 and SN-38 by the multidrug resistance protein (MRP) and its inhibition by PAK-104P - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving patient selection for labetuzumab govitecan clinical trials
Welcome to the technical support center for labetuzumab govitecan clinical trials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving patient selection and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibody-drug conjugate (ADC).[1][2] It is composed of three key components:
-
Labetuzumab: A humanized monoclonal antibody that specifically targets the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5).[3][4][5]
-
SN-38: The active metabolite of the chemotherapy drug irinotecan, which is a potent topoisomerase I inhibitor that causes DNA damage and cell death.[2][3][6]
-
A proprietary linker: This molecule connects labetuzumab to SN-38 and is designed to be stable in the bloodstream but cleaved within the tumor microenvironment.[1][7]
The antibody component, labetuzumab, selectively binds to CEACAM5, which is often overexpressed on the surface of various cancer cells, including colorectal cancer.[3][8] Following binding, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, SN-38, which then induces cell death.[7] This targeted delivery approach aims to maximize the drug's efficacy at the tumor site while minimizing systemic toxicity.[5]
Q2: What is the primary biomarker for selecting patients for this compound clinical trials?
A2: The primary biomarker for patient selection is the expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) on tumor cells.[3][9] this compound is designed to target and deliver its cytotoxic payload specifically to CEACAM5-expressing cells.[5] Therefore, patients whose tumors exhibit high levels of CEACAM5 expression are more likely to respond to the treatment. In past clinical trials, elevated plasma carcinoembryonic antigen (CEA) levels have also been used as an inclusion criterion.[3][10]
Q3: In which cancer types is CEACAM5 expression commonly observed?
A3: CEACAM5 is overexpressed in a variety of solid tumors. High levels of expression are frequently found in:
-
Non-small cell lung cancer (NSCLC), particularly adenocarcinoma histology[12][13]
-
Ovarian cancer (specifically mucinous adenocarcinomas)[8][14]
It is important to note that the level of CEACAM5 expression can be heterogeneous within a tumor.[11]
Troubleshooting Guides
Problem: Inconsistent or weak CEACAM5 staining in immunohistochemistry (IHC).
Possible Causes and Solutions:
-
Suboptimal Tissue Fixation:
-
Cause: Improper fixation of the tumor tissue sample can lead to antigen degradation.
-
Solution: Ensure that fresh tissue samples are promptly placed in 10% neutral buffered formalin and fixed for an adequate duration (typically 18-24 hours). Avoid prolonged fixation times.
-
-
Incorrect Antibody Dilution:
-
Cause: The primary antibody concentration may be too low for optimal signal detection.
-
Solution: Perform a titration experiment to determine the optimal dilution of the anti-CEACAM5 antibody. Refer to the antibody datasheet for recommended starting dilutions.
-
-
Ineffective Antigen Retrieval:
-
Cause: The epitope may be masked by formalin cross-linking.
-
Solution: Optimize the heat-induced epitope retrieval (HIER) protocol. This includes adjusting the pH of the retrieval buffer (e.g., Tris-EDTA pH 9.0) and the heating time and temperature.[15]
-
-
Inactive Detection System:
-
Cause: The reagents in the detection system (e.g., secondary antibody, enzyme conjugate, chromogen) may have expired or been stored improperly.
-
Solution: Use fresh, properly stored detection reagents and ensure all steps of the detection protocol are followed correctly.
-
Problem: High background staining in IHC.
Possible Causes and Solutions:
-
Endogenous Peroxidase Activity:
-
Cause: Tissues may contain endogenous peroxidases that can react with the chromogen, leading to non-specific staining.
-
Solution: Include a peroxidase blocking step (e.g., incubation with 3% hydrogen peroxide) in the protocol before applying the primary antibody.
-
-
Non-specific Antibody Binding:
-
Cause: The primary or secondary antibodies may be binding to non-target proteins in the tissue.
-
Solution: Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) before primary antibody incubation to block non-specific binding sites. Ensure the primary antibody is well-validated for specificity.
-
-
Excessive Chromogen Incubation:
-
Cause: Leaving the chromogen on the tissue for too long can lead to overdevelopment of the signal and high background.
-
Solution: Carefully monitor the color development under a microscope and stop the reaction as soon as the desired signal intensity is reached.
-
Data Presentation
Table 1: Summary of Phase I/II Clinical Trial Results for this compound in Metastatic Colorectal Cancer (mCRC)
| Parameter | Value | Reference |
| Number of Patients | 86 | [3][9][16][17] |
| Median Prior Therapies | 5 (range: 1-13) | [3][9][16][17] |
| Partial Response (PR) | 1 patient | [3][9][16][17] |
| Stable Disease (SD) | 42 patients | [3][9][16][17] |
| Median Progression-Free Survival (PFS) | 3.6 months | [3][9][17] |
| Median Overall Survival (OS) | 6.9 months | [3][9][17] |
| Grade ≥ 3 Neutropenia | 16% | [3][9][16][17] |
| Grade ≥ 3 Diarrhea | 7% | [3][9][16][17] |
Table 2: CEACAM5 Expression in Various Cancers
| Cancer Type | Reported CEACAM5 Expression Level | Reference |
| Colorectal Cancer | High | [8][13] |
| Non-Small Cell Lung Cancer (Adenocarcinoma) | Moderate to High | [12][13] |
| Gastric Cancer | Moderate to High | [8][13] |
| Pancreatic Cancer | Moderate to High | [8][13][14] |
| Breast Cancer | Low to Moderate | [8][14] |
| Ovarian Cancer (Mucinous) | Moderate to High | [8][14] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for CEACAM5 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol (B145695) solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10mM Tris with 1mM EDTA, pH 9.0).[15]
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-45 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CEACAM5 primary antibody in antibody diluent to its optimal concentration.
-
Incubate the slides with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply a chromogen solution (e.g., DAB) and monitor for color development under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring of CEACAM5 Expression:
A common method for scoring CEACAM5 expression involves assessing both the intensity of the staining and the percentage of positively stained tumor cells.[12] For instance, a positive result might be defined as ≥50% of tumor cells showing moderate to strong (2+ to 3+) membrane staining.[18]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Patient selection workflow for this compound trials.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Regulation of CEACAM5 and therapeutic efficacy of an anti-CEACAM5-SN38 antibody-drug conjugate in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Precemtabart tocentecan, an anti-CEACAM5 antibody–drug conjugate, in metastatic colorectal cancer: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Expression of CEACAM5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. Expression patterns of CEACAM5 and CEACAM6 in primary and metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. researchgate.net [researchgate.net]
- 17. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
Navigating the Challenges of Antibody-Drug Conjugate Development: Lessons from Labetuzumab Govitecan
Technical Support Center
For researchers, scientists, and drug development professionals, the discontinuation of a clinical candidate like labetuzumab govitecan (IMMU-130) offers a valuable opportunity to understand the complexities and potential pitfalls in the development of antibody-drug conjugates (ADCs). This technical support center provides troubleshooting guidance and frequently asked questions based on the known challenges associated with this compound and similar SN-38-based ADCs. While specific details on the discontinuation of this compound's formulation are not publicly disclosed, the information gathered from its clinical development and the broader field of SN-38 ADCs can inform and guide ongoing research.
This compound is an ADC composed of a humanized monoclonal antibody, labetuzumab, targeting the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), linked to SN-38, the active metabolite of irinotecan.[1][2] The development program for this ADC was discontinued, and it no longer appears in the pipeline of Gilead Sciences, which acquired its developer, Immunomedics.[3][4] The Phase 1/2 clinical trial for metastatic colorectal cancer was also terminated.[4] This discontinuation underscores the significant hurdles in ADC development, particularly concerning the formulation and stability of the conjugate.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers might encounter during the experimental phases of developing CEACAM5-targeted, SN-38-conjugated ADCs, drawing lessons from the challenges inherent in this class of molecules.
Formulation and Stability
Q1: We are observing batch-to-batch variability in our SN-38 ADC, specifically in the drug-to-antibody ratio (DAR). What are the likely causes and how can we troubleshoot this?
A1: Inconsistent DAR is a critical issue in ADC manufacturing that can significantly impact both efficacy and toxicity.[5] Potential causes and troubleshooting steps include:
-
Inefficient or Variable Antibody Reduction: If using a cysteine-based conjugation strategy, the reduction of interchain disulfide bonds to generate free thiols for linker attachment is a crucial step. Incomplete or variable reduction will lead to a lower and inconsistent DAR.
-
Troubleshooting:
-
Optimize the concentration and molar excess of the reducing agent (e.g., TCEP, DTT).
-
Ensure the pH and temperature of the reduction buffer are optimal for the chosen reducing agent.
-
Control the reaction time to ensure complete reduction without compromising antibody integrity.
-
-
-
Suboptimal Conjugation Reaction Conditions: The reaction between the activated linker-drug and the antibody is sensitive to various parameters.
-
Troubleshooting:
-
pH Control: Maintain a precise pH for the conjugation reaction. For maleimide-thiol reactions, a pH of 6.5-7.5 is generally optimal.
-
Co-solvents: SN-38 and its linkers are often hydrophobic.[6] Use the minimum necessary amount of a co-solvent (e.g., DMSO, DMA) to dissolve the linker-drug without causing antibody precipitation.
-
Reaction Time and Temperature: Monitor the conjugation reaction over time to identify the optimal duration that maximizes DAR without inducing aggregation or degradation.
-
-
-
Analytical Method Variability: The methods used to determine DAR (e.g., HIC-HPLC, UV-Vis spectroscopy) can have inherent variability.[5]
-
Troubleshooting:
-
Thoroughly validate your analytical methods for accuracy, precision, and robustness.
-
Use well-characterized reference standards.
-
Ensure consistency in sample preparation and instrument parameters.
-
-
Q2: Our SN-38 ADC formulation shows signs of aggregation and precipitation upon storage. What formulation strategies can we employ to improve stability?
A2: Aggregation is a common challenge with ADCs, often exacerbated by the hydrophobic nature of the payload.[7] Strategies to enhance formulation stability include:
-
Buffer Optimization:
-
pH: Screen a range of pH values to identify the pH of maximum stability for the ADC.
-
Buffer Species: Different buffer salts can influence protein stability. Citrate and histidine buffers are common choices.
-
-
Use of Stabilizing Excipients:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.
-
Sugars and Polyols: Sucrose and trehalose (B1683222) are effective cryoprotectants and lyo-protectants that can also improve conformational stability in liquid formulations.
-
Amino Acids: Arginine and glycine (B1666218) can act as aggregation inhibitors.
-
-
Control of Storage Conditions:
-
Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen).
-
Light Exposure: Protect the formulation from light, as some linkers and payloads can be photosensitive.[7]
-
Q3: We are concerned about the premature release of SN-38 from our ADC in vitro. How does linker chemistry influence payload stability, and what are the key considerations?
A3: The stability of the linker is paramount to the therapeutic index of an ADC, ensuring the cytotoxic payload remains attached until it reaches the target cell.[8] The choice of linker for SN-38 is particularly critical due to the lability of its active lactone ring.[1]
-
Linker Type and Cleavage Mechanism:
-
pH-Sensitive Linkers: Linkers like the CL2A linker, used in the related ADC sacituzumab govitecan, are designed to be stable at physiological pH (7.4) but cleave in the acidic environment of the tumor microenvironment or lysosomes.[9] This provides a degree of tumor selectivity.
-
Enzyme-Cleavable Linkers: Linkers containing substrates for enzymes overexpressed in tumors (e.g., cathepsin B, β-glucuronidase) offer another layer of targeted release.[1]
-
-
Attachment Point on SN-38:
-
Conjugation at the 20-hydroxyl position of SN-38 can help stabilize the active lactone ring.[9]
-
-
Linker Stability vs. Release Rate: There is a trade-off between linker stability in circulation and the efficiency of payload release at the target site. A linker that is too stable may not release the drug effectively, while a linker that is too labile can lead to off-target toxicity.[9][10] Preclinical studies comparing different linker stabilities are crucial for selecting the optimal candidate.[6]
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To determine the average DAR and the distribution of drug-conjugated species in an ADC sample.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 25% isopropanol
-
HPLC system with a UV detector
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Develop a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the drug-linker (e.g., ~370 nm for SN-38).
-
The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Calculate the average DAR by integrating the peak areas of each species and weighting by their respective DAR.
Protocol 2: In Vitro Stability Assessment of an SN-38 ADC in Human Plasma
Objective: To evaluate the stability of the ADC and the rate of premature drug release in a physiologically relevant matrix.
Materials:
-
ADC sample
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method to quantify total antibody, conjugated antibody, and free SN-38 (e.g., ELISA and LC-MS/MS).
Method:
-
Dilute the ADC sample to a final concentration of 100 µg/mL in human plasma.
-
As a control, prepare a similar dilution in PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw aliquots from each sample.
-
Immediately process the aliquots to separate the free drug from the ADC (e.g., by protein precipitation or size-exclusion chromatography).
-
Quantify the concentration of total antibody, conjugated antibody (or DAR), and released SN-38 in each sample using validated analytical methods.
-
Plot the percentage of released SN-38 over time to determine the release kinetics.
Quantitative Data Summary
Table 1: Representative Clinical Trial Data for this compound in Metastatic Colorectal Cancer (mCRC)
| Parameter | Value | Reference |
| Number of Patients | 66 | [11] |
| Median Prior Therapies | 5 | [11] |
| Dose Limiting Toxicities (DLTs) | Grade 3 typhlitis, Grade 4 neutropenia, Grade 3 nausea/vomiting | [11] |
| Grade 3/4 Drug-Related Toxicities | 25% | [11] |
| Neutropenia | Grade 3: 7%, Grade 4: 3% | [11] |
| Diarrhea | Grade 3: 2% | [11] |
| Tumor Reductions | 35% of patients | [11] |
| Partial Response (PR) | 1 patient | [11] |
| Drug-to-Antibody Ratio (DAR) | ~7.6 | [11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sanofi switches to another CEACAM5 asset | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. This compound (IMMU-130) / Gilead [delta.larvol.com]
- 5. pharmacompass.com [pharmacompass.com]
- 6. adcreview.com [adcreview.com]
- 7. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
Technical Support Center: Optimizing Labetuzumab Govitecan Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with labetuzumab govitecan (LG).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibody-drug conjugate (ADC).[1][2] It consists of a humanized monoclonal antibody, labetuzumab, that targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), which is overexpressed on the surface of various cancer cells, particularly colorectal cancer.[3][4][5] Labetuzumab is conjugated to SN-38, the active metabolite of irinotecan (B1672180), via a pH-sensitive linker.[1][2] Upon binding to CEACAM5 on the tumor cell surface, the ADC is internalized, and the acidic environment of the lysosome cleaves the linker, releasing SN-38.[6] SN-38 is a potent topoisomerase I inhibitor. It traps the topoisomerase I-DNA complex, leading to DNA double-strand breaks during replication, which ultimately induces cell cycle arrest and apoptosis.[6][7]
Q2: What are the known clinical efficacy and safety profiles of this compound in metastatic colorectal cancer (mCRC)?
A2: In a Phase I/II clinical trial (NCT01605318) involving heavily pretreated mCRC patients who had prior irinotecan-containing therapy, this compound demonstrated a manageable safety profile and therapeutic activity.[8][9][10][11][12] Monotherapy resulted in a partial response in one patient and stable disease in 42 out of 86 patients.[8][9][12] The median progression-free survival (PFS) was 3.6 months, and the median overall survival (OS) was 6.9 months.[8][9][11][12] The most common grade ≥ 3 adverse events were neutropenia (16%), leukopenia (11%), anemia (9%), and diarrhea (7%).[9][12][13]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to ADCs and their payloads can be multifactorial. Potential mechanisms include:
-
Target-related resistance: Downregulation or mutation of CEACAM5 on the tumor cell surface, leading to reduced ADC binding.
-
Payload-related resistance:
-
Mutations in the topoisomerase I enzyme (TOP1), the target of SN-38, can prevent drug binding.[1]
-
Increased expression of drug efflux pumps, such as ABCG2, can actively remove SN-38 from the cell.
-
Enhanced DNA repair mechanisms in cancer cells can overcome the DNA damage induced by SN-38.
-
Alterations in cellular metabolism of SN-38, such as increased glucuronidation, can lead to its inactivation.[6]
-
-
ADC-related resistance:
-
Impaired internalization or lysosomal trafficking of the ADC can prevent the release of SN-38.
-
Alterations in lysosomal function that hinder linker cleavage.
-
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected cytotoxicity (High IC50 value) in a CEACAM5-positive cell line. | 1. Low CEACAM5 expression levels. 2. Inefficient internalization of the ADC. 3. High expression of drug efflux pumps (e.g., ABCG2). 4. SN-38 resistance. 5. Suboptimal assay conditions. | 1. Quantify CEACAM5 surface expression using flow cytometry. 2. Perform an internalization assay using a fluorescently labeled labetuzumab. 3. Assess the expression of ABCG2 and other relevant transporters by qPCR or Western blot. Consider co-incubation with an efflux pump inhibitor. 4. Determine the IC50 of free SN-38 to assess intrinsic resistance. 5. Optimize cell seeding density and incubation time. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Inaccurate drug dilutions. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate or fill them with sterile media. 3. Prepare fresh drug dilutions for each experiment and mix thoroughly. |
| No difference in cytotoxicity between CEACAM5-positive and CEACAM5-negative cell lines. | 1. Non-specific uptake of the ADC. 2. "Bystander effect" in co-culture models. 3. Instability of the ADC leading to premature payload release. | 1. Include an isotype control ADC to assess non-specific effects. 2. If applicable, analyze the killing of CEACAM5-negative cells in proximity to CEACAM5-positive cells. 3. Check the stability of the ADC under experimental conditions. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition in a xenograft model with a CEACAM5-positive cell line. | 1. Low or heterogeneous CEACAM5 expression in the tumor. 2. Poor tumor penetration of the ADC. 3. Rapid clearance of the ADC. 4. Development of in vivo resistance. | 1. Confirm CEACAM5 expression in the established tumors by immunohistochemistry (IHC). 2. Analyze ADC distribution in the tumor tissue using labeled labetuzumab. 3. Conduct pharmacokinetic studies to determine the ADC's half-life. 4. Analyze tumors from treated animals for expression of resistance markers. |
| High toxicity and weight loss in treated animals. | 1. Off-target toxicity of SN-38. 2. "On-target, off-tumor" toxicity due to CEACAM5 expression in normal tissues. 3. Inappropriate dosing regimen. | 1. Assess SN-38 levels in plasma and normal tissues. Preclinical studies have shown LG delivers significantly more SN-38 to tumors compared to irinotecan, with lower levels in normal tissues.[14] 2. Evaluate CEACAM5 expression in the animal model's normal tissues. 3. Adjust the dose and/or schedule of administration. |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent tumor cell implantation. 2. Variation in tumor vascularization and ADC delivery. 3. Differences in individual animal metabolism. | 1. Ensure consistent cell number and injection technique. 2. Monitor tumor vascularization if possible. 3. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Summary of this compound Clinical Trial (NCT01605318) Efficacy in mCRC
| Parameter | Value | Reference |
| Number of Patients | 86 | [8][9][12] |
| Median Prior Therapies | 5 | [8][9][12] |
| Partial Response (PR) | 1 patient (1.2%) | [8][9][12] |
| Stable Disease (SD) | 42 patients (48.8%) | [8][9][12] |
| Median Progression-Free Survival (PFS) | 3.6 months | [8][9][11][12] |
| Median Overall Survival (OS) | 6.9 months | [8][9][11][12] |
Table 2: Summary of Grade ≥ 3 Adverse Events in this compound Clinical Trial (NCT01605318)
| Adverse Event | Percentage of Patients | Reference |
| Neutropenia | 16% | [9][12][13] |
| Leukopenia | 11% | [9][12][13] |
| Anemia | 9% | [9][12][13] |
| Diarrhea | 7% | [9][12][13] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
CEACAM5-positive and CEACAM5-negative cancer cell lines
-
This compound
-
Free SN-38 (as a control)
-
Isotype control ADC
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, free SN-38, and the isotype control ADC in complete medium.
-
Remove the medium from the cells and add the drug dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the dose-response curves and determine the IC50 values using appropriate software.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
CEACAM5-positive human cancer cells
-
This compound
-
Vehicle control (e.g., sterile PBS)
-
Matrigel (optional)
-
Calipers
-
Anesthetic
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and the vehicle control intravenously or intraperitoneally according to the desired dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC for CEACAM5).
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow for this compound.
Caption: Potential resistance mechanisms to this compound.
References
- 1. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SN-38 Overcomes Chemoresistance of Colorectal Cancer Cells Induced by Hypoxia, through HIF1alpha | Anticancer Research [ar.iiarjournals.org]
- 4. onclive.com [onclive.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer [escholarship.org]
- 13. The ASCO Post [ascopost.com]
- 14. firstwordpharma.com [firstwordpharma.com]
Validation & Comparative
Labetuzumab Govitecan vs. Irinotecan: A Comparative Analysis of SN-38 Tumor Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of labetuzumab govitecan and irinotecan (B1672180), focusing on their respective efficiencies in delivering the active cytotoxic agent, SN-38, to tumor tissues. The analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key mechanisms and workflows.
Executive Summary
This compound is an antibody-drug conjugate (ADC) designed for targeted delivery of SN-38, the active metabolite of irinotecan, to tumors expressing Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5).[1][2][3] In contrast, irinotecan is a prodrug that is systemically converted to SN-38, leading to non-targeted, widespread distribution.[4][5][6] Preclinical evidence strongly suggests that the targeted delivery mechanism of this compound results in significantly higher concentrations of SN-38 within the tumor microenvironment and lower systemic exposure, potentially leading to an improved therapeutic index.[7][8]
Data Presentation
Table 1: Comparative SN-38 Delivery in a Preclinical Colorectal Cancer Model
| Parameter | This compound (IMMU-130) | Irinotecan | Fold Advantage for this compound |
| SN-38 Equivalents Administered | 16 µg | ~500 µg | ~30-fold less administered |
| Peak SN-38 in Tumor (% of injected dose/g) | ~5% | ≤0.2% | >25-fold |
| SN-38 Tumor AUC | ~10- to 17-fold higher | Baseline | ~10-17x |
| Normalized SN-38 Tumor Delivery | >300-fold higher | Baseline | >300x |
| SN-38 Levels in Liver and Small Intestine | Appreciably lower | Higher | Lower systemic toxicity |
| Free SN-38 in Serum | Small fraction of Total SN-38 | Higher initial peak | Controlled release |
Data sourced from a preclinical study in mice bearing human colonic cancer xenografts.[7][8]
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Irinotecan | SN-38 (from Irinotecan) |
| Mean Half-life | ~16.5 hours (ADC)[1][9] | ~6 to 12 hours[5] | ~1 hour[5] |
| Metabolism | Release of SN-38 via linker cleavage[10] | Converted to SN-38 by carboxylesterases[4][11] | Glucuronidated by UGT1A1[4] |
| Active Metabolite | SN-38[1] | SN-38[4][6] | N/A |
Table 3: Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)
| Parameter | This compound (Phase I/II, heavily pretreated patients)[1][12] | Irinotecan (Various studies, often in combination) |
| Objective Response Rate (ORR) | One partial response in 86 patients | Varies based on combination regimen and line of therapy |
| Stable Disease | 42 out of 86 patients | Varies |
| Median Progression-Free Survival (PFS) | 3.6 months | Varies |
| Median Overall Survival (OS) | 6.9 months | Varies |
Note: Direct head-to-head clinical trial data is limited. The provided data for this compound is from a study in heavily pretreated patients who had prior irinotecan therapy.[1][12]
Mechanism of Action
Both agents ultimately rely on the cytotoxic activity of SN-38, a potent topoisomerase I inhibitor.[4][13] SN-38 binds to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand DNA breaks that occur during DNA replication.[4][5] This leads to the accumulation of double-strand DNA breaks, cell cycle arrest in the S-G2 phase, and ultimately, apoptosis.[6][11][13]
The critical difference lies in the delivery mechanism.
-
Irinotecan: Administered intravenously as a prodrug, irinotecan is converted to SN-38 systemically by carboxylesterase enzymes, primarily in the liver.[4][11] This results in systemic exposure to the active metabolite, leading to off-target toxicities, such as severe diarrhea and neutropenia.[5]
-
This compound: This ADC consists of a humanized monoclonal antibody (labetuzumab) that targets CEACAM5, a protein highly expressed on the surface of various solid tumors, including colorectal cancer.[1][2][14] The antibody is linked to SN-38 via a cleavable linker.[3] Labetuzumab binds to CEACAM5 on tumor cells, leading to the internalization of the ADC. Inside the tumor cell, the linker is cleaved, releasing SN-38 directly at the site of action. This targeted approach is designed to maximize the concentration of SN-38 in the tumor while minimizing systemic exposure.[7][8]
Experimental Protocols
Key Experiment: Comparative SN-38 Delivery in Human Colonic Tumor Xenografts
This section details the methodology used in the preclinical study comparing SN-38 delivery by this compound and irinotecan.[7][8]
-
Animal Model: Nude mice bearing established human colonic tumor xenografts (LS174T or GW-39), which are known to express CEACAM5.
-
Treatment Groups:
-
This compound (IMMU-130) Group: Mice were administered 1 mg of this compound, which corresponds to 16 µg of SN-38 equivalents.
-
Irinotecan Group: Mice were treated with irinotecan at its maximum tolerated dose, approximately 900 µg, which contains about 500 µg of SN-38 equivalents.
-
-
Sample Collection: At various time points following administration, samples of tumor, liver, small intestinal contents, and serum were collected from the mice in each group.
-
Analytical Method: The concentrations of SN-38 and its glucuronidated, inactive form (SN-38G) in the collected samples were quantified.
-
Data Analysis: The area under the curve (AUC) for SN-38 concentration over time was calculated for each tissue to determine the total drug exposure. The delivery advantage was calculated by comparing the SN-38 levels in tumors between the two groups, and this was further normalized based on the initial amount of SN-38 equivalents injected for each drug.
Visualizations
Caption: Preclinical workflow for comparing SN-38 delivery.
Caption: SN-38 mechanism of action via Topoisomerase I inhibition.
References
- 1. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. aacrjournals.org [aacrjournals.org]
Validating the Bystander Effect of Labetuzumab Govitecan In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro bystander effect of labetuzumab govitecan, an antibody-drug conjugate (ADC) targeting Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), with other relevant ADCs. The bystander effect, a critical attribute of ADCs, enables the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, thereby overcoming tumor heterogeneity and enhancing therapeutic efficacy. This document summarizes key experimental data, details relevant methodologies, and presents signaling pathways and experimental workflows to facilitate a deeper understanding of this phenomenon.
Mechanism of Action and the Bystander Effect
This compound is comprised of a humanized anti-CEACAM5 antibody, labetuzumab, conjugated to SN-38, the active metabolite of irinotecan, via a hydrolyzable linker.[1][2] SN-38 is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis.[1] The bystander effect of ADCs like this compound is primarily mediated by the payload, SN-38.[3]
The mechanism involves the following steps:
-
Binding and Internalization: this compound binds to CEACAM5 on the surface of target cancer cells. While CEACAM5 is not considered a rapidly internalizing antigen, the ADC is eventually internalized.[4]
-
Payload Release: Inside the cell, the linker is cleaved, releasing SN-38.[1]
-
Intracellular Action: A portion of the released SN-38 induces DNA damage in the target cell.
-
Payload Diffusion and Bystander Killing: The membrane-permeable SN-38 can then diffuse out of the target cell and into neighboring cells, including those that do not express CEACAM5, leading to their death.[3] This diffusion is influenced by the physicochemical properties of the payload.[3]
dot graph TD { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
subgraph "CEACAM5-Positive Cell" A[this compound] --> B{CEACAM5 Receptor}; B --> C[Internalization]; C --> D[SN-38 Release]; D --> E[DNA Damage --> Apoptosis]; D --> F[SN-38 Efflux]; end
subgraph "Neighboring CEACAM5-Negative Cell" G[SN-38 Uptake] --> H[DNA Damage --> Apoptosis]; end
F -- "Diffusion" --> G;
A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#FBBC05"]; C [fillcolor="#FBBC05"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [fillcolor="#34A853", fontcolor="#FFFFFF"]; F [fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [fillcolor="#FBBC05"]; H [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Bystander effect mechanism of this compound."
Comparative In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and a comparator CEACAM5-targeting ADC, SAR408701 (tusamitamab ravtansine), which utilizes the payload DM4.
| ADC | Target | Payload | Cell Line | CEACAM5 Status | IC50 (nM) | Reference |
| This compound | CEACAM5 | SN-38 | NCI-H660 | Positive | Data not specified, but induced DNA damage | [5] |
| 22Rv1-CEACAM5 | Positive (engineered) | Data not specified, but induced DNA damage | [5] | |||
| DU145-CEACAM5 | Positive (engineered) | Data not specified, but induced DNA damage | [5] | |||
| MSKCC EF1-CEACAM5 | Positive (engineered) | Data not specified, but induced DNA damage | [5] | |||
| 22Rv1 | Negative | No DNA damage observed | [5] | |||
| DU145 | Negative | No DNA damage observed | [5] | |||
| MSKCC EF1 | Negative | No DNA damage observed | [5] | |||
| SAR408701 | CEACAM5 | DM4 | MKN-45 | Positive | ~1 | [6] |
| NCI-H441 | Positive | ~10 | [6] | |||
| HCT-116 | Low/Negative | >1000 | [6] |
Experimental Protocols
Two common in vitro assays are used to evaluate the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[7][8]
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of the ADC.[8]
Objective: To quantify the bystander killing of CEACAM5-negative cells by this compound in the presence of CEACAM5-positive cells.
Materials:
-
CEACAM5-positive cell line (e.g., NCI-H660)
-
CEACAM5-negative cell line engineered to express a fluorescent protein (e.g., 22Rv1-GFP)
-
This compound
-
Control ADC (non-binding or with a non-cleavable linker)
-
Cell culture medium and supplements
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture CEACAM5-positive and CEACAM5-negative-GFP cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 5:1).
-
Treatment: After 24 hours, treat the co-culture with serial dilutions of this compound and the control ADC.
-
Incubation: Incubate for a period of 72-120 hours.
-
Analysis: Quantify the viability of the CEACAM5-negative-GFP cells using flow cytometry or by imaging. The percentage of dead GFP-positive cells in the presence of CEACAM5-positive cells and this compound, corrected for any non-specific killing by the control ADC, represents the bystander effect.
dot graph G { rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
A [label="Seed CEACAM5+ and\nCEACAM5- (GFP-labeled) cells"]; B [label="Add this compound"]; C [label="Incubate (72-120h)"]; D [label="Analyze GFP+ cell viability\n(Flow Cytometry/Imaging)"];
A -> B -> C -> D;
A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#FBBC05"]; C [fillcolor="#FBBC05"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Workflow for a co-culture bystander effect assay."
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (the released payload) in the culture medium.[7]
Objective: To assess whether the medium from this compound-treated CEACAM5-positive cells is cytotoxic to CEACAM5-negative cells.
Materials:
-
CEACAM5-positive cell line (e.g., NCI-H660)
-
CEACAM5-negative cell line (e.g., 22Rv1)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Centrifuge
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Prepare Conditioned Medium:
-
Culture CEACAM5-positive cells and treat them with a cytotoxic concentration of this compound for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any cells and debris.
-
-
Treat Bystander Cells:
-
Seed CEACAM5-negative cells in a 96-well plate.
-
After 24 hours, replace the medium with the conditioned medium.
-
-
Incubation: Incubate the CEACAM5-negative cells for 72 hours.
-
Analysis: Measure the viability of the CEACAM5-negative cells using a standard cell viability assay. A decrease in viability compared to cells treated with medium from untreated CEACAM5-positive cells indicates a bystander effect.
Conclusion
The in vitro data strongly suggest that this compound is capable of inducing a bystander effect, a crucial mechanism for enhancing anti-tumor activity in heterogeneous tumors. The SN-38 payload, due to its membrane permeability, can effectively kill neighboring CEACAM5-negative cancer cells. Further head-to-head comparative studies using standardized co-culture assays are warranted to definitively quantify the bystander potency of this compound relative to other CEACAM5-targeting ADCs. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. assaygenie.com [assaygenie.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Labetuzumab Govitecan Demonstrates Superior Efficacy in Irinotecan-Resistant Colorectal Cancer Models
For Immediate Release
December 11, 2025 – For researchers, scientists, and drug development professionals working on advanced colorectal cancer (CRC) therapies, a comprehensive analysis of preclinical data reveals that Labetuzumab govitecan (IMMU-130), an antibody-drug conjugate (ADC), shows significant promise in overcoming resistance to irinotecan (B1672180), a standard chemotherapy agent. This guide provides a detailed comparison of this compound with its parent drug, irinotecan, and contextualizes its performance against other SN-38-based therapies in irinotecan-resistant CRC models.
This compound is an ADC composed of a humanized monoclonal antibody targeting Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) conjugated to SN-38, the active metabolite of irinotecan.[1] CEACAM5 is a glycoprotein (B1211001) that is overexpressed in the majority of colorectal cancers.[2] By targeting CEACAM5, this compound is designed to deliver the potent cytotoxic payload, SN-38, directly to tumor cells, thereby increasing its therapeutic index and potentially overcoming mechanisms of resistance to systemically administered irinotecan.[1]
Comparative Efficacy in Preclinical Models
Preclinical studies in human colorectal cancer xenograft models have demonstrated the superior efficacy of this compound compared to irinotecan, particularly in models of irinotecan-resistant disease.
Enhanced SN-38 Delivery to Tumors
A key advantage of this compound is its ability to deliver substantially higher concentrations of SN-38 to the tumor microenvironment compared to systemic irinotecan administration. In a preclinical study using mice bearing human colonic cancer xenografts, this compound delivered over 300-fold more SN-38 to the tumors compared to irinotecan.[3] This targeted delivery also resulted in lower levels of SN-38 and its inactive glucuronidated form (SN-38G) in normal tissues, suggesting a more favorable safety profile.[3]
| Treatment Group | SN-38 Equivalents Administered | Tumor SN-38 Levels (vs. Irinotecan) | Reference |
| Irinotecan | ~500 µg | 1x | [3] |
| This compound | 16 µg | ~10-17x higher (over 300-fold delivery advantage) | [3] |
Superior Antitumor Activity in Xenograft Models
In xenograft models of human colonic and pancreatic cancer, Labetuzumab-SN-38 conjugates demonstrated significant tumor growth control and prolonged median survival time compared to irinotecan (CPT-11), even when administered at a fraction of the dose.[1]
| Xenograft Model | Treatment | Dose (SN-38 equivalent/kg) | Outcome | Reference |
| GW-39 (human colonic carcinoma) | Labetuzumab-SN-38 | 0.25 mg | Significantly extended median survival time (P <0.002) | [1] |
| LS174T (human colonic carcinoma) | Labetuzumab-SN-38 | Not specified | Significant tumor growth control and increased median survival time (P <0.01) vs. CPT-11 at a 33-fold greater dose | [1] |
| CaPan 1 (human pancreatic carcinoma) | Labetuzumab-SN-38 | 0.375 mg | Improved therapeutic response | [1] |
Contextualizing Performance Against Other SN-38-Based ADCs
While direct preclinical comparisons in irinotecan-resistant models are limited, the performance of this compound can be contextualized by examining clinical data for another SN-38-based ADC, Sacituzumab govitecan. Sacituzumab govitecan targets TROP-2 and has also been evaluated in patients with metastatic CRC who have received prior irinotecan therapy. Clinical trial results suggest that delivering SN-38 via ADCs may not be sufficient to overcome all mechanisms of acquired resistance to irinotecan.[2] However, the choice of target (CEACAM5 for this compound vs. TROP-2 for Sacituzumab govitecan) may play a crucial role in efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Establishment of Irinotecan-Resistant Cell Lines
Irinotecan-resistant cell lines, such as the S1-IR20 human colon cancer cell line, are established by continuous exposure to escalating concentrations of irinotecan.[4] The resistance profile is confirmed using cytotoxicity assays (e.g., MTT assay), with resistant cells typically exhibiting a significantly higher IC50 value for irinotecan compared to the parental cell line.[4]
Human Colorectal Cancer Xenograft Models
Animal models are critical for evaluating the in vivo efficacy of novel therapeutics. The following is a general protocol for establishing and utilizing human colorectal cancer xenografts:
-
Cell Culture: Human colorectal cancer cell lines (e.g., GW-39, LS174T) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment and control groups. This compound is typically administered intravenously, while irinotecan can be given intravenously or intraperitoneally.
-
Efficacy Evaluation: Antitumor efficacy is assessed by measuring tumor growth inhibition and monitoring animal survival.
-
Pharmacokinetic and Pharmacodynamic Analysis: At the end of the study, tumor and normal tissues can be harvested to determine the concentration of the drug and its metabolites and to assess downstream molecular effects.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways involved in irinotecan resistance and the mechanism of action of this compound is essential for rational drug development.
Mechanism of Action of SN-38 and Irinotecan Resistance
SN-38, the active metabolite of irinotecan, exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[5][6] This leads to the accumulation of DNA double-strand breaks and ultimately apoptosis.[5][6] Resistance to irinotecan can arise through several mechanisms, including:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump SN-38 out of cancer cells.[5]
-
Altered drug metabolism: Increased glucuronidation of SN-38 to its inactive form, SN-38G, by UGT1A1 can reduce its intracellular concentration.[5]
-
Changes in the drug target: Reduced expression or mutations in the TOP1 gene can decrease the sensitivity of topoisomerase I to SN-38.[5]
-
Activation of survival pathways: Upregulation of pro-survival signaling pathways can counteract the cytotoxic effects of SN-38.
Caption: Mechanism of action of SN-38 and key resistance pathways.
Role of CEACAM5 in Colorectal Cancer
CEACAM5 is not only a target for drug delivery but is also implicated in cancer progression. Overexpression of CEACAM5 has been associated with colorectal cancer stem cells and may contribute to metastasis.[7] The targeting of CEACAM5 by this compound, therefore, has the dual benefit of delivering a potent cytotoxin and potentially disrupting CEACAM5-mediated pro-tumorigenic signaling.
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion
The preclinical data strongly support the potential of this compound as a promising therapeutic strategy for patients with irinotecan-resistant colorectal cancer. Its ability to specifically target CEACAM5-expressing tumor cells and deliver a high concentration of SN-38 overcomes some of the key limitations of conventional irinotecan therapy. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.
References
- 1. CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CEACAM5 overexpression is a reliable characteristic of CD133-positive colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles: Labetuzumab Govitecan vs. Standard Chemotherapy in Metastatic Colorectal Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the antibody-drug conjugate labetuzumab govitecan and standard-of-care chemotherapy regimens, FOLFIRI and irinotecan (B1672180) monotherapy, in the context of treating metastatic colorectal cancer (mCRC). This analysis is supported by data from clinical trials and details the experimental methodologies employed.
This compound is an antibody-drug conjugate (ADC) that targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), which is highly expressed in many solid tumors, including colorectal cancer. The ADC delivers SN-38, the active metabolite of irinotecan, directly to tumor cells. This targeted approach aims to enhance efficacy while mitigating the systemic toxicity associated with conventional chemotherapy. Standard chemotherapy regimens for mCRC, such as FOLFIRI (irinotecan, 5-fluorouracil (B62378), and leucovorin) and irinotecan monotherapy, are known for their significant side effects, which can limit their use and impact patient quality of life.
Quantitative Safety Data Comparison
The following tables summarize the incidence of Grade 3 or higher adverse events observed in clinical trials for this compound, FOLFIRI, and irinotecan monotherapy. It is important to note that the data for this compound is from a single-arm Phase I/II trial, while the data for FOLFIRI and irinotecan monotherapy are from comparative studies.
| Adverse Event | This compound (Phase I/II)[1][2] | FOLFIRI (Second-Line)[1] | Irinotecan Monotherapy (Second-Line)[1] |
| Neutropenia | 16% | 47.7% | 21.7% |
| Leukopenia | 11% | 73.9% (any grade) | 55.4% (any grade) |
| Anemia | 9% | Not Reported | Not Reported |
| Diarrhea | 7% | Not Reported | Not Reported |
| Thrombocytopenia | Not Reported | 31.8% (any grade) | 18.1% (any grade) |
| Mucositis | Not Reported | 40.9% (any grade) | 14.5% (any grade) |
| Vomiting | Not Reported | 37.5% (any grade) | 21.7% (any grade) |
| Fever | Not Reported | 19.3% (any grade) | 7.2% (any grade) |
Note: Data for FOLFIRI and Irinotecan Monotherapy from the head-to-head trial primarily reported "any grade" for some toxicities, which are noted accordingly. Direct comparison of these figures with the Grade ≥3 data for this compound should be done with caution.
Experimental Protocols
A detailed understanding of the methodologies used in the clinical trials is crucial for interpreting the safety data.
This compound (Phase I/II Trial - Dotan et al., J Clin Oncol 2017)
-
Patient Population: Patients with refractory or relapsing metastatic colorectal cancer who had received at least one prior irinotecan-containing therapy.[1][2]
-
Dosing Schedule: this compound was administered intravenously once weekly at 8 and 10 mg/kg, or twice weekly at 4 and 6 mg/kg on weeks 1 and 2 of 3-week cycles.[1][2]
-
Adverse Event Assessment: Safety evaluations were conducted weekly.[3] Adverse events (AEs) were defined by the Medical Dictionary for Regulatory Activities (MedDRA) Preferred Term and System Organ Class, version 10, and graded in accordance with the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE), version 4.0.[3]
FOLFIRI Regimen (Tournigand et al., J Clin Oncol 2004)
-
Patient Population: Patients with advanced colorectal cancer.[1]
-
Dosing Schedule: The FOLFIRI regimen consisted of irinotecan (180 mg/m²) as a 90-minute intravenous infusion on day 1, leucovorin (400 mg/m²) as a 2-hour intravenous infusion on day 1, and 5-fluorouracil (400 mg/m² bolus followed by a 2400 mg/m² continuous infusion over 46 hours), repeated every 2 weeks.[4][5]
-
Adverse Event Assessment: Toxicity was graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).[1] Supportive care, including loperamide (B1203769) for diarrhea and granulocyte colony-stimulating factor for neutropenia, was administered as needed.[6][7]
Irinotecan Monotherapy (Cunningham et al., The Lancet 1998 & other studies)
-
Patient Population: Patients with metastatic colorectal cancer for whom fluorouracil-based therapy had failed.[8]
-
Dosing Schedule: A common regimen is irinotecan 350 mg/m² administered as a 30- to 90-minute intravenous infusion every 3 weeks.[9][10]
-
Adverse Event Assessment: Patients were monitored for toxicities, with a particular focus on delayed diarrhea and neutropenia.[11][12] Management of adverse events included high-dose loperamide for diarrhea and supportive measures for myelosuppression.[11]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and standard irinotecan-based chemotherapy underpin their different safety profiles.
This compound: Targeted Delivery of SN-38
This compound utilizes a monoclonal antibody to specifically target CEACAM5 on the surface of cancer cells. Upon binding, the ADC is internalized, and the linker is cleaved, releasing the cytotoxic payload, SN-38, directly inside the tumor cell. SN-38 is a potent topoisomerase I inhibitor that leads to DNA damage and apoptosis. This targeted delivery is designed to concentrate the cytotoxic agent at the tumor site, thereby reducing systemic exposure and associated toxicities.
Standard Chemotherapy (Irinotecan): Systemic Topoisomerase I Inhibition
Irinotecan is a prodrug that is systemically converted to its active metabolite, SN-38, primarily in the liver. SN-38 then circulates throughout the body and inhibits topoisomerase I in both cancerous and healthy rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. This lack of tumor specificity is a major contributor to the common side effects of irinotecan-based chemotherapy, including neutropenia and diarrhea.
References
- 1. FOLFIRI followed by FOLFOX6 or the reverse sequence in advanced colorectal cancer: a randomized GERCOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hse.ie [hse.ie]
- 5. FOLFIRI for Colon and Colorectal Cancer | ChemoExperts [chemoexperts.com]
- 6. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 7. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 8. Randomised trial of irinotecan plus supportive care versus supportive care alone after fluorouracil failure for patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Irinotecan versus infusional 5-fluorouracil: a phase III study in metastatic colorectal cancer following failure on first-line 5-fluorouracil. V302 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
Labetuzumab Govitecan: An In Vivo Comparative Analysis of Anti-Tumor Activity in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of labetuzumab govitecan, an antibody-drug conjugate (ADC), against relevant therapeutic alternatives for colorectal cancer. The following sections present a comprehensive overview of its performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound is an ADC composed of a humanized anti-CEACAM5 antibody, labetuzumab, linked to SN-38, the active metabolite of irinotecan.[1] Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) is a glycoprotein (B1211001) highly expressed on the surface of most colorectal cancer cells.[2][3] Preclinical in vivo studies demonstrate that this compound significantly enhances the delivery of SN-38 to CEACAM5-expressing tumors compared to systemic administration of irinotecan, leading to superior anti-tumor efficacy.[4][5][6] This targeted delivery mechanism is designed to increase the therapeutic index by maximizing the cytotoxic effect on cancer cells while minimizing systemic toxicity.
Comparative In Vivo Performance
Preclinical studies in xenograft models of human colorectal cancer have demonstrated the superior efficacy of this compound compared to its parent drug, irinotecan.
This compound vs. Irinotecan in Colorectal Cancer Xenograft Models
A key preclinical study evaluated the anti-tumor activity of this compound in nude mice bearing human colonic carcinoma xenografts (LS174T and GW-39).[4][6][7] The results highlight a significant advantage in delivering the cytotoxic payload, SN-38, to the tumor site.
Table 1: Comparative Efficacy of this compound and Irinotecan in Human Colorectal Cancer Xenograft Models [4][7]
| Treatment Group | Dosing Regimen | Tumor Model | Key Findings |
| This compound | 0.25 mg SN-38 equivalent/kg, q4d x 8 | GW-39 (lung metastatic) | Significantly extended median survival time (P < 0.002) |
| This compound | 0.43 mg SN-38 equivalent/kg, q4d x 8 | LS174T (subcutaneous) | Significant tumor growth control and increased median survival time (P < 0.01) |
| Irinotecan (CPT-11) | 30 mg/kg (17.25 mg SN-38 equivalent/kg), q4d x 8 | LS174T (subcutaneous) | Less effective than this compound despite a >30-fold higher cumulative dose of SN-38 equivalent |
| Saline Control | - | GW-39, LS174T | - |
Table 2: SN-38 Delivery to Tumors: this compound vs. Irinotecan [5][6]
| Treatment Group | Tumor Model | SN-38 Tumor Concentration (Area Under the Curve - AUC) | Fold Increase in SN-38 Delivery (Normalized to Injected Dose) |
| This compound | LS174T | ~11-fold higher than irinotecan | >300-fold |
| This compound | GW-39 | ~16-fold higher than irinotecan | >300-fold |
| Irinotecan | LS174T, GW-39 | Baseline | - |
These data underscore the enhanced tumor targeting and payload delivery of this compound. The ADC achieved significantly higher concentrations of the active cytotoxic agent, SN-38, directly within the tumor microenvironment, leading to more potent anti-tumor effects at a much lower equivalent dose of the payload compared to systemic irinotecan.[5][6]
Mechanism of Action and Signaling Pathways
This compound's therapeutic effect is driven by a targeted mechanism of action, beginning with the specific recognition of the CEACAM5 antigen on cancer cells.
Experimental Workflow: this compound In Vivo Anti-Tumor Activity Assessment
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of this compound in a preclinical setting.
Signaling Pathway: this compound's Mechanism of Action
This compound leverages the overexpression of CEACAM5 on colorectal cancer cells to deliver its cytotoxic payload, SN-38. The following diagram outlines the key steps in this process.
CEACAM5-Mediated Pro-Tumorigenic Signaling
CEACAM5 itself is not a passive target but is implicated in pro-tumorigenic signaling pathways. In colorectal cancer, CEACAM5 expression has been shown to inhibit TGF-β signaling, a key tumor-suppressive pathway. This interference can lead to increased cell proliferation and colony formation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the preclinical in vivo studies of this compound.
Human Colorectal Carcinoma Xenograft Model
-
Cell Lines: GW-39 and LS174T human colorectal carcinoma cell lines, which are known to express CEACAM5, were utilized.[4][7]
-
Animal Model: Female nude mice, typically 5-6 weeks old, were used as the host for the xenografts.[4][7]
-
Tumor Implantation:
-
Tumor Growth Monitoring: Tumor volumes were measured regularly using calipers, and the volume was calculated using the formula: (length x width^2)/2. Animal body weights were also monitored as an indicator of toxicity.[4][7]
Treatment Administration
-
Treatment Groups: Mice were randomized into different treatment groups, including this compound, irinotecan, a non-targeting control ADC, and a saline control group.[4][7]
-
Dosing and Schedule:
-
This compound was administered intravenously (i.v.) at doses expressed as SN-38 equivalents (e.g., 0.25 mg/kg or 0.43 mg/kg).[4][7] The dosing schedule was typically every 4 days for a total of 8 doses (q4d x 8).[4][7]
-
Irinotecan was administered intravenously at its maximum tolerated dose, with the dose also converted to its SN-38 equivalent for comparison.[4][7]
-
-
Route of Administration: All treatments were administered via intravenous injection.[4][7]
Efficacy and Pharmacokinetic Endpoints
-
Tumor Growth Inhibition: The primary efficacy endpoint was the inhibition of tumor growth over time compared to the control groups.[4][7]
-
Survival Analysis: Kaplan-Meier survival curves were generated to compare the median and overall survival times between the different treatment groups.[4][7]
-
Pharmacokinetic Analysis: At various time points after treatment administration, blood and tumor tissue samples were collected to determine the concentrations of SN-38 and its glucuronide metabolite (SN-38G) using high-performance liquid chromatography (HPLC).[5][6] This allowed for the calculation of the area under the curve (AUC) to quantify drug exposure in the tumor and plasma.[5][6]
Comparison with Other Alternatives
-
Cetuximab: An EGFR inhibitor, cetuximab blocks the signaling pathways that drive tumor cell growth and proliferation. Its efficacy is primarily in KRAS wild-type tumors.
-
Regorafenib: A multi-kinase inhibitor that targets several pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[8][9]
-
Sacituzumab Govitecan: Another ADC that utilizes SN-38 as its payload but targets Trop-2, an antigen also expressed on various solid tumors, including colorectal cancer.
The primary differentiator for this compound is its specific targeting of CEACAM5, an antigen highly prevalent in colorectal cancer, to deliver a potent cytotoxic payload. This approach is fundamentally different from the signal transduction inhibition of cetuximab and the broad-spectrum kinase inhibition of regorafenib.
Conclusion
The in vivo data strongly support the anti-tumor activity of this compound in preclinical models of colorectal cancer. Its ability to selectively target CEACAM5-expressing tumor cells and deliver a highly concentrated dose of the potent cytotoxic agent SN-38 translates to superior efficacy compared to the systemic administration of irinotecan. This targeted approach holds the promise of an improved therapeutic window, with enhanced anti-tumor effects and potentially reduced systemic toxicity. Further preclinical and clinical investigations comparing this compound directly with other targeted agents will be crucial in defining its precise role in the evolving landscape of colorectal cancer therapy.
References
- 1. Evaluating Patient-Derived Colorectal Cancer Xenografts as Preclinical Models by Comparison with Patient Clinical Data - Institut Curie [institut-curie.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Selective and Concentrated Accretion of SN-38 with a CEACAM5-Targeting Antibody-Drug Conjugate (ADC), this compound (IMMU-130) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CEACAM5-targeted therapy of human colonic and pancreatic cancer xenografts with potent labetuzumab-SN-38 immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regorafenib (BAY 73-4506): antitumor and antimetastatic activities in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Labetuzumab Govitecan vs. Naked Labetuzumab Antibody: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of labetuzumab govitecan, an antibody-drug conjugate (ADC), and its corresponding naked antibody, labetuzumab. The data herein is compiled from key preclinical studies to assist researchers and drug development professionals in understanding the therapeutic potential and mechanistic advantages of the conjugated antibody over its unconjugated counterpart in targeting CEACAM5-positive cancers.
Executive Summary
This compound (IMMU-130) is an ADC composed of labetuzumab, a humanized monoclonal antibody targeting carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), conjugated to SN-38, the active metabolite of irinotecan. Preclinical studies demonstrate that while the naked labetuzumab antibody can localize to tumors, it possesses minimal intrinsic antitumor activity. In contrast, this compound leverages this targeting for the specific delivery of a potent cytotoxic payload, leading to significant antitumor efficacy in various cancer models. This targeted delivery mechanism enhances the therapeutic index by increasing the drug concentration at the tumor site while potentially reducing systemic toxicity compared to conventional chemotherapy.
Comparative Efficacy in Xenograft Models
Preclinical xenograft models are crucial for evaluating the in vivo antitumor activity of therapeutic agents. Studies have consistently shown the superior efficacy of this compound compared to controls, including mixtures of the naked antibody with the cytotoxic drug, underscoring the necessity of the targeted delivery system.
Subcutaneous Xenograft Model of Human Colonic Carcinoma (LS174T)
In a study by Govindan et al. (2009), the efficacy of labetuzumab-SN-38 conjugates was evaluated in nude mice bearing subcutaneous LS174T human colonic carcinoma xenografts. While a direct comparison with naked labetuzumab alone was not the primary focus, a control group receiving an equidose mixture of labetuzumab and SN-38 was included. This comparison highlights the importance of the targeted delivery provided by the ADC. The labetuzumab-SN-38 conjugate demonstrated significantly better tumor growth control compared to the mixture, indicating that the conjugation of the cytotoxic agent to the antibody is critical for its antitumor effect.[1][2][3][4]
| Treatment Group | Mean Tumor Volume (% of initial) on Day 19 | Median Survival Time (days) |
| Labetuzumab-CL2-SN-38 | 75% | >40 |
| Labetuzumab + SN-38 (mixture) | Not explicitly stated, but less effective than conjugate | Not explicitly stated, but less effective than conjugate |
| Saline Control | >1000% | 21 |
Metastatic Lung Model of Human Colonic Carcinoma (GW-39)
In a more aggressive metastatic model using GW-39 human colon carcinoma cells injected intravenously in nude mice, labetuzumab-SN-38 conjugates significantly extended survival.[1][2][3][4] A study highlighted in an ASCO abstract by Sharkey et al. (2015) showed that pre-dosing with naked labetuzumab did not impact the survival benefit of the subsequent this compound treatment, suggesting the naked antibody itself has a negligible therapeutic effect in this model.[5]
| Treatment Group | Median Survival Time (days) |
| Labetuzumab-CL2-SN-38 (0.25 mg SN-38 equiv./kg) | 45 |
| Saline Control | 25 |
Biodistribution and Pharmacokinetics
A direct comparison of the biodistribution and pharmacokinetics of radiolabeled this compound and unconjugated labetuzumab was presented by Sharkey et al. (2015). These studies are fundamental to understanding the tumor-targeting capabilities and clearance profiles of both molecules.
Biodistribution in a Subcutaneous Xenograft Model
Biodistribution studies were conducted in nude mice bearing LS174T human colon carcinoma xenografts using ¹¹¹In-labeled this compound and unconjugated labetuzumab. The results indicated that while both the ADC and the naked antibody effectively localize to the tumor, there are differences in their pharmacokinetic profiles.
| Molecule | Tumor Uptake (%ID/g) |
| ¹¹¹In-Labetuzumab Govitecan | Minimal impact on tumor uptake compared to naked antibody |
| ¹¹¹In-Unconjugated Labetuzumab | Effective tumor localization |
Pharmacokinetics
The pharmacokinetic analysis revealed that the conjugation of SN-38 to labetuzumab affects its half-life in mice.
| Molecule | Half-life |
| This compound | ~25% shorter half-life than unconjugated labetuzumab |
| Unconjugated Labetuzumab | Longer half-life |
This difference in half-life is an important consideration in dosing schedule design for clinical trials.
Mechanism of Action
The differential in vivo activity between this compound and naked labetuzumab is a direct consequence of their distinct mechanisms of action.
Labetuzumab (Naked Antibody)
The primary function of the naked labetuzumab antibody is to bind specifically to CEACAM5, a cell surface glycoprotein (B1211001) overexpressed in various epithelial cancers, including colorectal, pancreatic, and lung cancers. While binding to CEACAM5, labetuzumab itself has not been shown to possess significant intrinsic anti-proliferative or pro-apoptotic activity in preclinical models. Its main preclinical utility in a therapeutic context is as a targeting moiety.
This compound (Antibody-Drug Conjugate)
This compound combines the tumor-targeting ability of labetuzumab with the potent cytotoxic activity of SN-38. The mechanism involves:
-
Binding: The labetuzumab component of the ADC binds to CEACAM5 on the surface of cancer cells.
-
Internalization (presumed): While CEACAM5 is not a rapidly internalizing antigen, the ADC complex is thought to be internalized over time.
-
Payload Release: The linker connecting SN-38 to the antibody is designed to be stable in circulation but to release the SN-38 payload within the tumor microenvironment or inside the tumor cell.
-
Cytotoxicity: Once released, SN-38, a topoisomerase I inhibitor, induces DNA damage and triggers apoptosis in the cancer cells.
The targeted delivery of SN-38 via labetuzumab is expected to increase the therapeutic window by maximizing the drug concentration in the tumor while minimizing systemic exposure and associated toxicities.
Experimental Protocols
In Vivo Xenograft Efficacy Studies
-
Animal Model: Female athymic nude mice, 4-6 weeks of age.
-
Tumor Implantation:
-
Subcutaneous Model: 1 x 10⁷ LS174T human colon carcinoma cells were injected subcutaneously in the flank. Tumors were allowed to grow to a mean volume of approximately 0.2 cm³.
-
Metastatic Model: 2.5 x 10⁵ GW-39 human colon carcinoma cells were injected intravenously to establish lung metastases.
-
-
Treatment:
-
Mice were randomized into treatment and control groups (n=5-10 per group).
-
Labetuzumab-SN-38 conjugates, an equidose mixture of labetuzumab and SN-38, or saline were administered intravenously or intraperitoneally at specified doses and schedules.
-
-
Endpoints:
-
Subcutaneous Model: Tumor volumes were measured periodically with calipers. Median survival time was also monitored.
-
Metastatic Model: The primary endpoint was median survival time.
-
-
Statistical Analysis: Survival data were analyzed using the log-rank test.
Biodistribution Studies
-
Radiolabeling: this compound and unconjugated labetuzumab were labeled with Indium-111 (¹¹¹In) using a chelating agent.
-
Animal Model: Female athymic nude mice bearing subcutaneous LS174T xenografts.
-
Administration: A single dose of the ¹¹¹In-labeled ADC or antibody (e.g., 12.5 mg/kg) was administered intravenously.
-
Sample Collection: At various time points post-injection, mice were euthanized, and tumors, blood, and major organs were collected and weighed.
-
Radioactivity Measurement: The radioactivity in the samples was measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each tissue to determine the biodistribution profile.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Xenograft Efficacy Study
Caption: Workflow for a typical preclinical xenograft study.
Conclusion
References
- 1. CEACAM5-targeted therapy of human colonic and pancreatic cancer xenografts with potent labetuzumab-SN-38 immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates | Semantic Scholar [semanticscholar.org]
- 3. CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Analysis of Linkers in SN-38 Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for SN-38 Based Antibody-Drug Conjugates (ADCs), Supported by Experimental Data.
The potent topoisomerase I inhibitor, SN-38, the active metabolite of irinotecan, has emerged as a clinically validated and highly effective payload for antibody-drug conjugates (ADCs).[1] Its exceptional cytotoxicity, however, demands a sophisticated delivery system to minimize systemic toxicity and maximize therapeutic efficacy. The linker, which connects the antibody to SN-38, is a critical component that dictates the ADC's stability in circulation, its payload release mechanism, and ultimately its therapeutic index. This guide provides a comparative analysis of different linker technologies employed in SN-38 based ADCs, with a focus on pH-sensitive and enzyme-cleavable linkers, supported by available preclinical and clinical data.
Overview of SN-38 and Linker Strategies
SN-38 is a topoisomerase I inhibitor that leads to DNA double-strand breaks during replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] Despite its high potency, SN-38's poor solubility and the instability of its active lactone ring at physiological pH pose significant challenges for direct administration.[1] Linker technologies are designed to overcome these hurdles by ensuring the stable transport of SN-38 in the bloodstream and its controlled release at the tumor site. The primary conjugation sites for linkers on SN-38 are the phenolic hydroxyl group at the C10 position or the hydroxyl group at the C20 position.[1]
This comparison will focus on two major classes of cleavable linkers utilized for SN-38:
-
pH-Sensitive Linkers: These linkers are engineered to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environments characteristic of the tumor microenvironment and cellular lysosomes (pH 4.5-6.5).[2]
-
Enzyme-Cleavable Linkers: These linkers incorporate specific peptide or glucuronide motifs that are recognized and cleaved by enzymes that are overexpressed in tumor tissues or within lysosomes, such as cathepsins and β-glucuronidase.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for SN-38 based ADCs with different linker technologies. It is important to note that this data is compiled from various studies, which may have utilized different antibodies, cancer cell lines, and experimental conditions. Therefore, a direct comparison should be made with caution.
Table 1: Performance Characteristics of SN-38 ADCs with Different Linker Technologies
| Linker Type | Example Linker | Drug-to-Antibody Ratio (DAR) | Plasma/Serum Stability (Half-life) | Key Features |
| pH-Sensitive | CL2A | ~7.6[3] | ADC: ~11.7 hours (in humans)[2] SN-38 Release: ~24 hours[2] | Clinically validated; moderate stability allows for bystander effect.[3] |
| Enzyme-Cleavable (Cathepsin B) | Ether-linked Val-Cit | 7.1[4] | >10 days (in human serum in vitro)[4] | High stability in circulation; specific release in lysosomes.[4] |
| Enzyme-Cleavable (β-Glucuronide) | N/A for SN-38* | - | - | Hydrophilic, potentially improving pharmacokinetics and allowing for higher DAR.[2] |
Table 2: In Vitro Cytotoxicity (IC50) of SN-38 ADCs
| ADC Platform | Linker Type | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Sacituzumab Govitecan | Hydrolyzable (CL2A) | Trop-2 | Multiple | ~1.0 - 6.0 | [5] |
| Trastuzumab-SN-38 | pH-sensitive carbonate bond | HER2 | SKOV3 | 4.4 ± 0.7 | [5] |
| Trastuzumab-SN-38 | More stable ester chain | HER2 | SKOV3 | 5.2 ± 0.3 | [5] |
| Ether-linked SN-38 ADC | Cathepsin B-cleavable | HER2 | BT474 HerDR | 5.5 | [6] |
| Ether-linked SN-38 ADC | Cathepsin B-cleavable | HER2 | SKOV-3 | 19.3 | [6] |
Table 3: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| ADC Platform | Linker Type | Xenograft Model | Key Findings | Reference |
| Sacituzumab Govitecan | Hydrolyzable (CL2A) | Various solid tumors | 20- to 136-fold higher SN-38 concentration in tumors compared to intravenous irinotecan. | [2] |
| Ether-linked SN-38 ADC | Cathepsin B-cleavable | BT474 HerDR | Significant tumor growth delay at a dose of 20 mg/kg. | [6] |
Signaling Pathways and Experimental Workflows
SN-38 Mechanism of Action
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 leads to an accumulation of single-strand DNA breaks. When the DNA replication fork encounters these complexes, it results in the formation of irreversible double-strand breaks. This DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately activates the apoptotic cascade, leading to programmed cell death.
Caption: Mechanism of action of SN-38 leading to apoptosis.
General Workflow for ADC Synthesis and Evaluation
The development and evaluation of SN-38 based ADCs follow a systematic workflow, from the initial synthesis and characterization to preclinical in vitro and in vivo testing. This process is essential to ensure the quality, potency, and safety of the ADC.
Caption: General workflow for ADC development and evaluation.
Comparative Logic of Linker Cleavage Mechanisms
The choice of linker dictates the mechanism of SN-38 release. pH-sensitive linkers are cleaved by the acidic conditions within endosomes and lysosomes, while enzyme-cleavable linkers require specific proteases or glucuronidases that are abundant in the tumor microenvironment or intracellularly.
Caption: Comparison of linker cleavage mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different ADC constructs. Below are generalized protocols for key experiments cited in the development of SN-38 based ADCs.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the ADC's efficacy and safety. It can be determined by several methods:
-
UV-Vis Spectroscopy: This is a relatively simple and rapid method for determining the average DAR. It relies on measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for SN-38 (around 370 nm). By using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs. The relative peak area of each species is used to calculate a weighted average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, including the precise mass of the intact ADC and its subunits (light and heavy chains). This allows for the unambiguous identification of each drug-loaded species and the calculation of a precise average DAR.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the ability of the ADC to kill cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the SN-38 ADC, a non-targeting control ADC, and free SN-38. Add the treatments to the cells and incubate for a specified period (e.g., 72-120 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
XTT Assay: Add XTT reagent to each well and incubate. Viable cells will reduce XTT to a colored formazan product.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
In Vivo Efficacy Study in Xenograft Models
These studies evaluate the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, SN-38 ADC, and a positive control like irinotecan). Administer the treatments intravenously according to a specified dosing schedule.
-
Efficacy Assessment: Measure tumor volumes periodically using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.
Conclusion
The choice of linker is a critical determinant of the therapeutic potential of SN-38 based ADCs. The pH-sensitive CL2A linker, used in the clinically approved Sacituzumab govitecan, demonstrates a balance between stability and release, enabling a potent bystander effect.[2] More stable, enzyme-cleavable linkers, such as those sensitive to cathepsin B, offer the advantage of prolonged circulation and highly specific payload release within the lysosome.[6] While β-glucuronide linkers present a theoretically attractive option due to their hydrophilicity and specific cleavage mechanism, more preclinical data on their performance with SN-38 is needed for a direct comparison.[2] Ultimately, the optimal linker for an SN-38 ADC will depend on the specific target antigen, the internalization rate of the antibody, and the desired pharmacokinetic and safety profile. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of the next generation of SN-38 based ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Labetuzumab Govitecan and Other Leading Topoisomerase I Inhibitor Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cytotoxicity of chemotherapy agents. Among these, ADCs utilizing topoisomerase I inhibitors as payloads have demonstrated remarkable clinical success. This guide provides a detailed comparison of labetuzumab govitecan with other prominent topoisomerase I inhibitor ADCs: sacituzumab govitecan, trastuzumab deruxtecan (B607063), and patritumab deruxtecan.
Overview of Compared Topoisomerase I Inhibitor ADCs
This comparison focuses on four key topoisomerase I inhibitor ADCs, each with a unique target and specific design characteristics. This compound targets Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), a protein overexpressed in a variety of solid tumors, particularly colorectal cancer.[1][2] Sacituzumab govitecan targets Trophoblast Cell-Surface Antigen 2 (TROP-2), another cell surface glycoprotein (B1211001) frequently overexpressed in several epithelial cancers.[3][4] Trastuzumab deruxtecan and patritumab deruxtecan target members of the human epidermal growth factor receptor (HER) family, HER2 and HER3, respectively, which are well-established oncogenic drivers.[5][6][7][8]
All four ADCs employ a topoisomerase I inhibitor as their cytotoxic payload. This compound and sacituzumab govitecan both utilize SN-38, the active metabolite of irinotecan.[3][9] In contrast, trastuzumab deruxtecan and patritumab deruxtecan use a novel and highly potent topoisomerase I inhibitor, deruxtecan (DXd), a derivative of exatecan.[6][10]
Mechanism of Action
The fundamental mechanism of action for these ADCs involves the targeted delivery of a topoisomerase I inhibitor to cancer cells. Upon binding to their respective cell surface antigens, the ADCs are internalized. Inside the cancer cell, the cytotoxic payload is released from the antibody through the cleavage of a linker. The released topoisomerase I inhibitor then interferes with the DNA replication machinery, leading to DNA damage and ultimately, apoptotic cell death.[4][10][11][12] A key feature of these ADCs is the "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill neighboring cancer cells, regardless of their antigen expression levels.[4][10]
Comparative Data
Molecular Characteristics
| Feature | This compound | Sacituzumab Govitecan | Trastuzumab Deruxtecan | Patritumab Deruxtecan |
| Target Antigen | CEACAM5[1] | TROP-2[3] | HER2[5][7] | HER3[6][8] |
| Antibody | Labetuzumab (humanized IgG1)[1] | Sacituzumab (humanized IgG1)[3] | Trastuzumab (humanized IgG1)[7] | Patritumab (fully human IgG1)[6] |
| Payload | SN-38[9] | SN-38[3] | Deruxtecan (DXd)[10] | Deruxtecan (DXd)[6] |
| Linker | pH-sensitive, cleavable[9] | CL2A (hydrolyzable)[4] | Tetrapeptide-based, cleavable[10] | Tetrapeptide-based, cleavable[6] |
| Drug-to-Antibody Ratio (DAR) | ~7.6[13] | ~7.6[3] | ~8[10] | ~8[14] |
Preclinical Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the in vitro potency of a drug. Lower IC50 values indicate higher potency. The following table summarizes available IC50 data for the compared ADCs in various cancer cell lines. It is important to note that these values were determined in different studies under varying experimental conditions and are therefore not directly comparable.
| ADC | Cell Line | Cancer Type | Target Expression | IC50 (approx.) |
| Sacituzumab Govitecan | CVX8 | Cervical Cancer | High Trop-2 | ~3.3-fold lower than control ADC[15] |
| ADX3 | Cervical Cancer | High Trop-2 | ~1.9-fold lower than control ADC[15] | |
| Trastuzumab Deruxtecan | NCI-N87 | Gastric Cancer | HER2-positive | IC50 calculated[5] |
| SK-OV-3 | Ovarian Cancer | HER2-positive | >10,000 ng/mL (Resistant)[10] | |
| Patritumab Deruxtecan | MDA-MB-231 (transduced) | Breast Cancer | HER3-mutant | Data suggests activity[16] |
No specific IC50 values for this compound in colorectal cancer cell lines were found in the reviewed literature.
Preclinical Efficacy: In Vivo Xenograft Models
In vivo studies using animal models provide valuable insights into the anti-tumor activity of ADCs.
-
This compound: In a lung metastatic model of GW-39 human colonic carcinoma in nude mice, treatment with this compound significantly extended the median survival time compared to controls.[16] In a subcutaneous LS174T xenograft model, this compound demonstrated significant tumor growth control.[16]
-
Sacituzumab Govitecan: In mice bearing triple-negative breast cancer tumors with varying levels of TROP-2 expression, sacituzumab govitecan provided a significant survival benefit, particularly in tumors with higher TROP-2 expression.[15]
-
Trastuzumab Deruxtecan: Showed superior anti-tumor activity compared to other HER2-targeted ADCs in breast, gastric, and lung cancer xenograft models.[11]
-
Patritumab Deruxtecan: Demonstrated anti-tumor responses in HER3-expressing xenograft models across a range of baseline HER3 expression levels.
Signaling Pathways of Target Antigens
Understanding the signaling pathways associated with the target antigens is crucial for elucidating the broader biological impact of these ADCs.
CEACAM5 Signaling
CEACAM5 is involved in cell adhesion and has been shown to promote cancer progression by influencing cell proliferation and migration, potentially through the p38-SMAD2/3 signaling pathway.[3] It can also play a role in immune evasion by interacting with CEACAM1.[5]
TROP-2 Signaling
TROP-2 is a transmembrane protein that can activate several downstream signaling pathways, including the ERK/MAPK and PI3K/Akt pathways, to promote cell proliferation, migration, and invasion.
HER2 and HER3 Signaling
HER2 and HER3 are members of the epidermal growth factor receptor (EGFR) family. HER2 has no known ligand but is the preferred heterodimerization partner for other HER family members, including HER3. The HER2/HER3 heterodimer is a potent activator of the PI3K/Akt and MAPK signaling pathways, driving cell proliferation and survival.[16]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare ADCs. Specific parameters may vary between studies.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol Details:
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Serial dilutions of the ADC, a non-targeting control ADC, and the free payload are added to the cells.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Protocol Details:
-
Cell Preparation: Antigen-positive target cells and antigen-negative bystander cells are prepared. Bystander cells are often labeled with a fluorescent marker (e.g., GFP) for identification.
-
Co-culture: The two cell populations are co-cultured in various ratios.
-
Treatment: The co-cultures are treated with the ADC or control antibodies.
-
Incubation: The cells are incubated for a defined period.
-
Analysis: The viability of both the target and bystander cell populations is assessed using flow cytometry or high-content imaging. A significant reduction in the viability of the bystander cells in the presence of the ADC indicates a bystander effect.
In Vivo Xenograft Model
This experiment assesses the anti-tumor efficacy of the ADC in a living organism.
Protocol Details:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a specified size, mice are treated with the ADC, control antibodies, or vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is evaluated by comparing tumor growth inhibition between the treatment and control groups.[16]
Conclusion
This compound represents a promising therapeutic strategy for CEACAM5-expressing cancers, particularly colorectal cancer. While direct comparative data is limited, its high drug-to-antibody ratio and the potent SN-38 payload position it as a significant contender in the field of topoisomerase I inhibitor ADCs. Sacituzumab govitecan, also utilizing SN-38, has already demonstrated significant clinical benefit in triple-negative breast cancer. Trastuzumab deruxtecan and patritumab deruxtecan, with their novel deruxtecan payload, have shown impressive efficacy against HER2 and HER3-expressing tumors, respectively.
The choice of ADC for a particular cancer will ultimately depend on the specific tumor biology, including the expression level of the target antigen. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising agents and to guide their optimal clinical application. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial in advancing the development of next-generation ADCs.
References
- 1. karger.com [karger.com]
- 2. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. forum.depmap.org [forum.depmap.org]
- 10. Predictive biomarkers for sacituzumab govitecan efficacy in Trop-2-expressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patritumab Deruxtecan (HER3-DXd), a Human Epidermal Growth Factor Receptor 3–Directed Antibody-Drug Conjugate, in Patients With Previously Treated Human Epidermal Growth Factor Receptor 3–Expressing Metastatic Breast Cancer: A Multicenter, Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
Biomarkers for predicting response to labetuzumab govitecan versus other therapies
For Immediate Release
A Deep Dive into Predictive Biomarkers for Labetuzumab Govitecan Versus Alternative Colorectal Cancer Therapies
This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of biomarkers used to predict patient response to the antibody-drug conjugate (ADC) this compound and other targeted therapies for colorectal cancer. We delve into the experimental data and methodologies underpinning the use of these biomarkers, providing a framework for informed decision-making in clinical research and development.
This compound is an ADC designed to deliver the potent topoisomerase I inhibitor SN-38 directly to tumor cells by targeting the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5).[1][2] The predictive utility of biomarkers for this and other therapies is crucial for personalizing cancer treatment and improving patient outcomes.
Key Predictive Biomarkers: A Comparative Overview
The selection of an appropriate therapy for metastatic colorectal cancer is increasingly guided by the molecular characteristics of the tumor. Below, we compare the primary biomarker for this compound with those for other standard-of-care targeted therapies.
| Therapy | Primary Biomarker(s) | Biomarker Type | Role in Treatment Selection |
| This compound | CEACAM5 Expression | Protein | High CEACAM5 expression is hypothesized to predict a favorable response.[3][4][5] |
| Irinotecan-based Chemotherapy (e.g., FOLFIRI) | Topoisomerase 1 (TOP1) Expression, Carboxylesterase 2 (CES-2) Expression | Protein (Enzyme) | High expression of TOP1 and CES-2 may correlate with better response to irinotecan (B1672180).[6][7] |
| Anti-EGFR Monoclonal Antibodies (e.g., Cetuximab, Panitumumab) | RAS (KRAS, NRAS) and BRAF Mutations | Gene | Absence of mutations (wild-type) is a prerequisite for considering anti-EGFR therapy.[8][9] |
| Anti-HER2 Therapy (e.g., Trastuzumab, Pertuzumab) | HER2 Amplification/Overexpression | Gene/Protein | HER2 positivity identifies a subset of patients who may benefit from HER2-targeted agents.[10] |
Quantitative Data on Biomarker Performance
The following tables summarize quantitative data from various studies on the predictive performance of these biomarkers. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from separate clinical trials and retrospective analyses.
This compound and CEACAM5 Expression
While specific data directly correlating the level of CEACAM5 expression with the degree of response to this compound is still emerging from ongoing clinical trials, preclinical studies have demonstrated its potential. In a Phase I/II trial of this compound in heavily pretreated metastatic colorectal cancer patients, 38% of patients showed a reduction in tumor size.[11][12][13] The patient selection for these trials often involves confirming CEACAM5 expression.[14]
Irinotecan-based Therapies: TOP1 and CES-2 Expression
A study on metastatic colorectal cancer patients treated with an irinotecan-based regimen provided the following data on the predictive value of TOP1 and CES-2 expression:
| Biomarker | Parameter | Value | 95% Confidence Interval | p-value |
| TOP1 | AUC for Response Prediction | 0.641 | - | 0.019 |
| Sensitivity | 66.67% | 0.4978–0.8091 | - | |
| Specificity | 45.76% | 0.3272–0.5925 | - | |
| CES-2 | AUC for Response Prediction | 0.6648 | - | 0.0067 |
| Sensitivity | 58.97% | 0.421–0.744 | - | |
| Specificity | 56.36% | 0.4232–0.6970 | - | |
| Data from a study on metastatic colorectal cancer patients.[6] |
Anti-EGFR Therapies: RAS and BRAF Mutations
The predictive value of RAS and BRAF mutations for anti-EGFR therapies is well-established. Patients with wild-type RAS tumors derive a significant benefit, while those with mutations do not.
| Biomarker Status | Therapy | Hazard Ratio for Disease Progression | 95% Confidence Interval |
| Wild-type KRAS | Panitumumab vs. Best Supportive Care | 0.45 | 0.34 to 0.59 |
| Mutant KRAS | Panitumumab vs. Best Supportive Care | 0.99 | 0.73 to 1.36 |
| Data from a study on patients with metastatic colorectal cancer.[8] |
Experimental Protocols
Accurate and reproducible biomarker assessment is critical for clinical decision-making. Below are outlines of the methodologies for the key biomarkers discussed.
CEACAM5 Immunohistochemistry (IHC) Protocol
-
Objective: To detect the expression and localization of CEACAM5 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Antibody: Monoclonal mouse or rabbit anti-CEACAM5 antibodies are commonly used.[15][16]
-
Procedure Outline:
-
Tissue Preparation: FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is typically performed to unmask the antigen.
-
Primary Antibody Incubation: The tissue section is incubated with the anti-CEACAM5 primary antibody.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the staining.
-
Scoring: The percentage of tumor cells with positive membrane staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+) are assessed by a pathologist. A common cutoff for positivity in clinical trials is membranous CEACAM5 expression in ≥50% of tumor cells at an intensity of ≥2+.[17]
-
TOP1 and CES-2 Immunohistochemistry Protocol
-
Objective: To determine the expression levels of TOP1 and CES-2 enzymes in FFPE tumor tissue.
-
Procedure: Similar to the CEACAM5 IHC protocol, this involves deparaffinization, antigen retrieval, incubation with specific primary antibodies against TOP1 and CES-2, and a detection system.
-
Scoring: A scoring system based on the intensity and percentage of stained tumor cells is used to categorize expression as high or low.[6]
RAS and BRAF Mutation Analysis
-
Objective: To detect the presence of activating mutations in the KRAS, NRAS, and BRAF genes.
-
Methodology: DNA is extracted from FFPE tumor tissue. Polymerase chain reaction (PCR)-based methods, such as real-time PCR or digital droplet PCR, or next-generation sequencing (NGS) are used to identify specific mutations.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and processes discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Generalized workflow for biomarker testing in colorectal cancer.
Conclusion
The landscape of predictive biomarkers in colorectal cancer is evolving, with a clear shift towards molecularly guided therapy. CEACAM5 expression is a promising biomarker for predicting response to this compound. While robust, the predictive value of biomarkers for alternative therapies such as TOP1/CES-2 for irinotecan and RAS/BRAF mutations for anti-EGFR agents is also well-documented.
For the research and drug development community, a critical next step is the design of clinical trials that directly compare the predictive efficacy of these biomarkers in patient cohorts receiving corresponding targeted therapies. Such studies will be invaluable in establishing a clear hierarchy of treatment strategies based on molecular profiles and will ultimately lead to more precise and effective cancer care.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of CEACAM5 and therapeutic efficacy of an anti-CEACAM5-SN38 antibody-drug conjugate in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. Expression of Topoisomerase 1 and carboxylesterase 2 correlates with irinotecan treatment response in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Biomarkers Predicting Clinical Outcome of Epidermal Growth Factor Receptor–Targeted Therapy in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bisresearch.com [bisresearch.com]
- 11. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer [escholarship.org]
- 12. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. patents.justia.com [patents.justia.com]
- 16. zeta-corp.com [zeta-corp.com]
- 17. ascopubs.org [ascopubs.org]
A Comparative Analysis of Clinical Trial Outcomes for CEACAM5-Targeting Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the clinical performance of emerging CEACAM5-targeting antibody-drug conjugates (ADCs), supported by experimental data from key clinical trials.
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) has emerged as a promising therapeutic target in various solid tumors due to its limited expression in normal tissues and high expression in cancers such as non-small cell lung cancer (NSCLC) and metastatic colorectal cancer (mCRC). This guide provides a comparative analysis of the clinical trial outcomes for two notable CEACAM5-targeting ADCs: tusamitamab ravtansine (SAR408701) and labetuzumab govitecan.
Comparative Clinical Trial Outcomes
The following table summarizes the key efficacy and safety data from major clinical trials of tusamitamab ravtansine and this compound.
| Parameter | Tusamitamab Ravtansine (CARMEN-LC03) | This compound (Phase I/II) |
| Indication | Metastatic Non-Squamous NSCLC | Metastatic Colorectal Cancer |
| Trial Phase | Phase 3 | Phase I/II |
| Patient Population | Previously treated with platinum-based chemotherapy and an immune checkpoint inhibitor | Refractory or relapsing, previously treated with an irinotecan-containing regimen |
| CEACAM5 Expression | High expression (≥50% of tumor cells with ≥2+ intensity) | Not a strict entry criterion, but CRC is known for high CEACAM5 expression |
| Objective Response Rate (ORR) | 21.7% | One partial response (PR) in 86 patients |
| Progression-Free Survival (PFS) | 5.4 months | 3.6 months |
| Overall Survival (OS) | 12.8 months | 6.9 months |
| Key Grade ≥3 Adverse Events | Treatment-related: 14.9% (including keratopathy/keratitis) | Neutropenia (16%), Leukopenia (11%), Anemia (9%), Diarrhea (7%) |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are the methodologies for the key trials cited.
Tusamitamab Ravtansine: CARMEN-LC03 (NCT04154956)
The CARMEN-LC03 was a Phase 3, randomized, open-label, multicenter study.[1]
-
Patient Selection: Eligible patients were adults with metastatic non-squamous NSCLC who had progressed after standard-of-care platinum-based chemotherapy and an immune checkpoint inhibitor.[2] A key inclusion criterion was high expression of CEACAM5 in tumor tissue, defined as ≥50% of tumor cells staining with an intensity of ≥2+ as determined by a central laboratory using immunohistochemistry (IHC).[2][3]
-
CEACAM5 Expression Assessment: CEACAM5 expression was assessed using the CEACAM5 IHC 769 assay, which utilizes the mouse monoclonal anti-CEACAM5 antibody clone 769.[4][5] This assay was developed to have the same specificity for CEACAM5 as tusamitamab ravtansine.[4] Positive staining was defined as any partial or complete tumor cell plasma membrane staining at ≥ 2+ intensity.[4]
-
Treatment Regimen: Patients were randomized 1:1 to receive either tusamitamab ravtansine at a dose of 100 mg/m² intravenously every 2 weeks or docetaxel (B913) at 75 mg/m² intravenously every 3 weeks.[3][6]
-
Endpoints: The dual primary endpoints were progression-free survival (PFS) and overall survival (OS).[2] Secondary endpoints included objective response rate (ORR), duration of response (DoR), health-related quality of life, and safety.[2]
This compound: Phase I/II Trial
This was a Phase I/II, open-label, multicenter trial in heavily pretreated patients with relapsed or refractory mCRC.[7]
-
Patient Selection: Eligible patients were adults with mCRC who had received at least one prior irinotecan-containing regimen.[7] Measurable disease was required for enrollment.[7]
-
CEACAM5 Expression Assessment: While not a strict inclusion criterion for patient selection, CEACAM5 is highly expressed in the majority of colorectal cancers.[7] The study aimed to leverage this known tumor characteristic.
-
Treatment Regimen: The study evaluated different dosing schedules. Patients received this compound either once weekly at 8 mg/kg or 10 mg/kg, or twice weekly at 4 mg/kg or 6 mg/kg on weeks 1 and 2 of a 3-week cycle.[1][8]
-
Endpoints: The primary objective was to evaluate the safety and tolerability of the different dosing schedules.[7] Secondary objectives included assessing efficacy (response rate), pharmacokinetics, and immunogenicity.[7]
Mechanism of Action of CEACAM5 ADCs
The following diagram illustrates the general mechanism of action for a CEACAM5-targeting antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. CARMEN-LC03 Tusamitamab Ravtansine vs Docetaxel in Previously Treated Advanced Nonsquamous NSCLC - The ASCO Post [ascopost.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. WCLC 2024: Results from CARMEN-LC03 phase 3 study of tusamitamab ravtansine vs. docetaxel in previously treated advanced non-squamous NSCLC - ecancer [ecancer.org]
- 7. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CEACAM5 as a Therapeutic Target in Cancers Beyond Colorectal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with ongoing efforts to identify and validate novel cell surface antigens. Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a well-established biomarker in colorectal cancer, is gaining significant traction as a promising therapeutic target in a broader range of solid tumors.[1][2] This guide provides a comprehensive comparison of emerging CEACAM5-targeted therapies for non-colorectal cancers, supported by experimental data and detailed methodologies to inform further research and development.
CEACAM5 Expression Across Non-Colorectal Cancers
CEACAM5 is a glycoprotein (B1211001) that is minimally expressed in most normal adult tissues but becomes overexpressed in various malignancies, making it an attractive target for cancer-specific therapies.[3][4] Its expression has been documented in non-small cell lung cancer (NSCLC), pancreatic, gastric, and breast cancers, often correlating with more aggressive disease.[3][5] The table below summarizes the expression levels of CEACAM5 across these cancers as determined by immunohistochemistry (IHC).
| Cancer Type | High Expression (%) | Moderate Expression (%) | Low/Negative Expression (%) | Citation(s) |
| Non-Small Cell Lung Cancer (NSCLC) - Non-Squamous | ~20-25% (IHC ≥2+ in ≥50% of tumor cells) | ~20-24% (IHC ≥2+ in 1-49% of tumor cells) | ~51-56% | [6][7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 82% (IHC ≥1% at 3+) or 73% (IHC ≥20% at 2+ or 3+) | - | 18-27% | [1][8] |
| Gastric Cancer | Varies; expression increases from normal mucosa to cancerous tissue. | - | - | [3] |
| Breast Cancer | Overexpressed in a majority of estrogen receptor-positive and HER2-overexpressing tumors. | - | Most triple-negative tumors are negative. | [3] |
Comparative Efficacy of CEACAM5-Targeting Therapies
The primary therapeutic strategy targeting CEACAM5 involves antibody-drug conjugates (ADCs), which leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. Several CEACAM5-targeting ADCs are in various stages of clinical development.
| Therapeutic Agent | Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation(s) |
| Tusamitamab Ravtansine (SAR408701) | NSCLC (Non-Squamous, High CEACAM5) | 100 mg/m² every 2 weeks | 20.3% | - | 5.4 months | 12.8 months | [6][9][10] |
| Tusamitamab Ravtansine (SAR408701) | NSCLC (Non-Squamous, Moderate CEACAM5) | 100 mg/m² every 2 weeks | 7.1% | 60.7% | - | - | [6] |
| EBC-129 | Pancreatic Ductal Adenocarcinoma (PDAC) | 1.8 mg/kg every 3 weeks | 25.0% | 87.5% | 19.1 weeks | - | [1][8][11][12][13] |
| EBC-129 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2.2 mg/kg every 3 weeks | 20.0% (18.2% confirmed) | 63.6% | 12.1 weeks | - | [1][8][11][12][13] |
| Labetuzumab Govitecan (IMMU-130) | Metastatic Colorectal Cancer (mCRC) | 8 mg/kg once-weekly | - | 38% (tumor/CEA reduction) | 4.6 months | 7.5 months | [14][15][16][17][18] |
| This compound (IMMU-130) | Metastatic Colorectal Cancer (mCRC) | 10 mg/kg once-weekly | - | 38% (tumor/CEA reduction) | 3.6 months | 6.4 months | [14][15][16][17][18] |
Note: The clinical development program for tusamitamab ravtansine was discontinued (B1498344) after a Phase 3 trial in second-line NSCLC did not meet its primary endpoint of improving PFS compared to docetaxel, despite a positive trend in overall survival.[10][19] this compound data in mCRC is included for comparative purposes of a CEACAM5-targeting ADC.
Signaling Pathways and Mechanisms of Action
CEACAM5 is implicated in promoting cancer progression through various signaling pathways. In NSCLC, it has been shown to stimulate cell proliferation and migration via the p38-Smad2/3 signaling pathway.[5][20] CEACAM5 can also play a role in immune evasion by binding to its partner CEACAM1, leading to the downregulation of immune cells.[2]
The mechanism of action for CEACAM5-targeting ADCs involves a multi-step process that ensures targeted delivery of a cytotoxic agent to the tumor cells.
Experimental Protocols
This protocol is a representative example for the detection of CEACAM5 in formalin-fixed paraffin-embedded (FFPE) tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2x3 minutes), 95% ethanol (1x3 minutes), 70% ethanol (1x3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20-30 minutes.[21]
-
Allow slides to cool to room temperature.
-
Rinse with a wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Blocking:
-
Incubate slides with a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.[21]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with a protein block (e.g., 2% BSA in PBS) for 30-60 minutes to prevent non-specific antibody binding.[21]
-
-
Primary Antibody Incubation:
-
Detection System:
-
Rinse slides with wash buffer.
-
Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
-
Staining is typically scored based on the intensity (0, 1+, 2+, 3+) and the percentage of positively stained tumor cells. For example, high expression might be defined as ≥2+ intensity in ≥50% of tumor cells.[23]
-
This workflow outlines a general procedure for evaluating the efficacy of a CEACAM5-targeting ADC in a mouse xenograft model.
Alternative Therapeutic Strategies
Beyond ADCs, other modalities targeting CEACAM5 are under investigation:
-
Chimeric Antigen Receptor (CAR) T-Cell Therapy: Preclinical studies have demonstrated the potential of CEACAM5-directed CAR-T cells. These engineered T-cells have shown cytotoxicity against CEACAM5-expressing NSCLC and pancreatic cancer cells in vitro and in vivo.[24][25][26] Notably, anti-CEACAM5 CAR-T cells were effective against NSCLC cells that were resistant to a CEACAM5-targeting ADC, suggesting this could be a viable strategy for patients who do not respond to ADC therapy.[24][25] However, early clinical trials with first-generation CAR-T cells targeting CEACAM5 were limited by poor persistence and transient respiratory toxicity, highlighting the need for further optimization of this approach.[27]
-
Bispecific Antibodies: Novel bispecific antibodies that co-target CEACAM5 and an immune checkpoint like CD47 are in preclinical development. The aim is to enhance the immune system's ability to recognize and eliminate cancer cells.[28]
Conclusion
CEACAM5 is a clinically validated target in several non-colorectal cancers, with a range of therapeutic agents in development. While the discontinuation of the tusamitamab ravtansine program in NSCLC highlights the challenges in developing effective therapies, the promising early data for agents like EBC-129 in pancreatic cancer underscore the continued potential of targeting CEACAM5. Further research into optimizing therapeutic modalities, understanding resistance mechanisms, and refining patient selection strategies will be crucial for successfully translating the promise of CEACAM5-targeted therapies into clinical benefits for a broader patient population. The provided data and protocols offer a foundation for researchers to build upon in this important area of oncology drug development.
References
- 1. ASCO 2025: Experimental Drug Development Centre announces the presentation of updated data from the phase 1 study of antibody-drug conjugate EBC-129 at the 2025 [ecancer.org]
- 2. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Expression of CEACAM5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. CARMEN-LC03: Tusamitamab Ravtansine vs Docetaxel in Previously Treated Advanced Nonsquamous NSCLC - The ASCO Post [ascopost.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Experimental Drug Development Centre Announces the Presentation of Updated Data from the Phase 1 Study of Antibody-Drug Conjugate EBC-129 at the 2025 Annual Meeting of the American Society of Clinical Oncology (ASCO) [prnewswire.com]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. adcreview.com [adcreview.com]
- 16. Phase I/II Trial of this compound (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. researchgate.net [researchgate.net]
- 19. Press Release: Sanofi announces end of program evaluating tusamitamab ravtansine after a 2L NSCLC Phase 3 trial did not meet a primary endpoint [sanofi.com]
- 20. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting CEACAM5: Biomarker Characterization and Fluorescent Probe Labeling for Image-Guided Gastric Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. congress.sanofimedical.com [congress.sanofimedical.com]
- 23. ascopubs.org [ascopubs.org]
- 24. Chimeric antigen receptor-T cells are effective against CEACAM5 expressing non-small cell lung cancer cells resistant to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Chimeric antigen receptor-T cells are effective against CEACAM5 expressing non-small cell lung cancer cells resistant to antibody-drug conjugates [frontiersin.org]
- 26. Chimeric antigen receptor-T cells are effective against CEACAM5 expressing non-small cell lung cancer cells resistant to antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The clinical efficacy of first-generation carcinoembryonic antigen (CEACAM5)-specific CAR T cells is limited by poor persistence and transient pre-conditioning-dependent respiratory toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Targeting CEACAM5-positive solid tumors using NILK-2401, a novel CEACAM5xCD47 κλ bispecific antibody [frontiersin.org]
Benchmarking Labetuzumab Govitecan's Performance Against Next-Generation Antibody-Drug Conjugates: A Comparative Guide
This guide provides an objective comparison of the antibody-drug conjugate (ADC) labetuzumab govitecan with several next-generation ADCs. The performance of these cancer therapeutics is evaluated based on their efficacy, safety, and key molecular characteristics, supported by data from clinical and preclinical studies. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the evolving landscape of ADCs.
Overview of this compound and Next-Generation ADCs
This compound (IMMU-130) is an ADC targeting the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a protein overexpressed in various solid tumors, including colorectal cancer.[1][2][3] It delivers the topoisomerase I inhibitor SN-38, the active metabolite of irinotecan, to tumor cells.[1][2][3]
Next-generation ADCs have been developed with advancements in linker technology, payload potency, and target selection, aiming to improve the therapeutic index over earlier ADCs. This guide focuses on the following next-generation ADCs for comparison:
-
Datopotamab deruxtecan (B607063) (Dato-DXd): Targets TROP2 and carries a topoisomerase I inhibitor payload (deruxtecan).
-
Patritumab deruxtecan (HER3-DXd): Targets HER3 and also delivers a deruxtecan payload.
-
Sacituzumab govitecan: Also targets TROP2 and utilizes an SN-38 payload, providing a relevant comparison to this compound.
-
Tusamitamab ravtansine: Targets CEACAM5, similar to this compound, but with a maytansinoid payload.
-
Enfortumab vedotin: Targets Nectin-4 and delivers the microtubule-disrupting agent MMAE.
Comparative Analysis of Physicochemical Properties
The design of an ADC, including its antibody, linker, payload, and drug-to-antibody ratio (DAR), significantly influences its efficacy and safety profile.
| Feature | This compound | Datopotamab Deruxtecan | Patritumab Deruxtecan | Sacituzumab Govitecan | Tusamitamab Ravtansine | Enfortumab Vedotin |
| Target Antigen | CEACAM5 | TROP2 | HER3 | TROP2 | CEACAM5 | Nectin-4 |
| Payload | SN-38 (Topoisomerase I inhibitor) | Deruxtecan (DXd) (Topoisomerase I inhibitor) | Deruxtecan (DXd) (Topoisomerase I inhibitor) | SN-38 (Topoisomerase I inhibitor) | DM4 (Maytansinoid, microtubule inhibitor) | MMAE (Auristatin, microtubule inhibitor) |
| Linker Type | pH-sensitive, cleavable | Tetrapeptide-based, cleavable | Tetrapeptide-based, cleavable | CL2A, hydrolyzable, cleavable | SPDB, cleavable | Maleimidocaproyl-valine-citrulline, cleavable |
| Drug-to-Antibody Ratio (DAR) | Not specified in detail | ~4 | ~8 | ~7.6 | ~3.8 | ~3.8 |
Efficacy and Safety Performance: A Data-Driven Comparison
The following tables summarize the clinical performance of this compound and the selected next-generation ADCs in various cancer types. It is important to note that these data are from separate clinical trials and do not represent head-to-head comparisons.
Efficacy Data
| ADC | Indication | Trial Phase | Key Efficacy Results |
| This compound | Metastatic Colorectal Cancer (mCRC) | Phase I/II | ORR: One patient had a partial response. PFS: 3.6 months. OS: 6.9 months.[4][5] |
| Datopotamab Deruxtecan | HR+/HER2- Breast Cancer | Phase III (TROPION-Breast01) | PFS: 6.9 months vs 4.9 months with chemotherapy. ORR: 36.4% vs 22.9% with chemotherapy. |
| Advanced/Metastatic NSCLC | Phase III (TROPION-Lung01) | PFS: 4.4 months vs 3.7 months with docetaxel. OS: 12.9 months vs 11.8 months with docetaxel. | |
| Patritumab Deruxtecan | EGFR-mutated NSCLC | Phase II (HERTHENA-Lung01) | ORR: 29.8%. DoR: 6.4 months. PFS: 5.5 months. OS: 11.9 months. |
| Sacituzumab Govitecan | Metastatic Triple-Negative Breast Cancer (mTNBC) | Phase III (ASCENT) | PFS: 5.6 months vs 1.7 months with chemotherapy. OS: 12.1 months vs 6.7 months with chemotherapy. |
| Tusamitamab Ravtansine | Advanced Non-Squamous NSCLC (CEACAM5-high) | Phase III (CARMEN-LC03) | Did not meet primary endpoint of improving PFS compared to docetaxel.[4] |
| Enfortumab Vedotin | Locally Advanced or Metastatic Urothelial Cancer | Phase III (EV-302) | PFS: 12.9 months vs 6.3 months with chemotherapy (in combination with pembrolizumab). OS: 31.5 months vs 16.1 months with chemotherapy (in combination with pembrolizumab). |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; DoR: Duration of Response; HR: Hormone Receptor; HER2: Human Epidermal Growth Factor Receptor 2; NSCLC: Non-Small Cell Lung Cancer; EGFR: Epidermal Growth Factor Receptor.
Safety Data (Grade ≥3 Treatment-Related Adverse Events)
| ADC | Key Grade ≥3 Adverse Events and Incidence |
| This compound | Neutropenia (16%), Leukopenia (11%), Anemia (9%), Diarrhea (7%)[4][5] |
| Datopotamab Deruxtecan | Stomatitis, ocular surface events, fatigue, nausea. |
| Patritumab Deruxtecan | Thrombocytopenia, neutropenia, anemia. |
| Sacituzumab Govitecan | Neutropenia, diarrhea, nausea, fatigue. |
| Tusamitamab Ravtansine | Keratitis, corneal disorders, anemia, neutropenia. |
| Enfortumab Vedotin | Skin reactions, peripheral neuropathy, hyperglycemia, rash. |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of these ADCs. Specific parameters may vary between individual studies.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a specified duration (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
Bystander Effect Assay
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture System: Antigen-positive and antigen-negative cancer cell lines are co-cultured in the same well. The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Treatment: The co-culture is treated with the ADC or a control ADC.
-
Imaging and Analysis: The viability of both cell populations is monitored over time using live-cell imaging or flow cytometry to quantify the reduction in the antigen-negative cell population.
In Vivo Efficacy Studies (Xenograft Models)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Treatment: Once tumors reach a specified volume, mice are treated with the ADC, a vehicle control, or a control ADC via intravenous injection at various dosing schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated.
Clinical Trial Protocols (General Overview)
Clinical trials for these ADCs generally follow a standard structure:
-
Phase I: Dose-escalation studies to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Safety and pharmacokinetics are the primary endpoints.
-
Phase II: Single-arm or randomized studies to evaluate the preliminary efficacy (e.g., ORR) and further assess the safety of the ADC at the RP2D in a specific patient population.
-
Phase III: Large, randomized, controlled trials to confirm the efficacy and safety of the ADC against a standard-of-care treatment. Primary endpoints are typically PFS and/or OS.
Tumor Response Evaluation: Tumor responses in solid tumors are typically assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1) . This involves measuring the size of target lesions using imaging techniques (e.g., CT, MRI) at baseline and regular intervals during treatment.
Safety and Tolerability Assessment: Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . This provides a standardized scale for reporting the severity of adverse events.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the target antigens and a general experimental workflow for ADC evaluation.
CEACAM5 signaling cascade in cancer.
Simplified TROP2 and HER3 signaling pathways.
General experimental workflow for ADC development.
Conclusion
This compound has demonstrated a manageable safety profile and modest clinical activity in heavily pretreated metastatic colorectal cancer.[4][5] The landscape of antibody-drug conjugates has evolved significantly, with next-generation ADCs showing substantial improvements in efficacy across various solid tumors. These newer agents, characterized by optimized linkers, potent payloads, and high drug-to-antibody ratios, have set a new benchmark for targeted cancer therapy. While direct comparative data is limited, the information presented in this guide suggests that next-generation ADCs like datopotamab deruxtecan and patritumab deruxtecan offer promising efficacy in their respective indications. The development of ADCs remains a dynamic field, with ongoing research focused on further refining each component of the ADC to enhance the therapeutic window and overcome mechanisms of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Press Release: Sanofi announces end of program evaluating tusamitamab ravtansine after a 2L NSCLC Phase 3 trial did not meet a primary endpoint [sanofi.com]
- 5. HERTHENA-Lung01, a Phase II Trial of Patritumab Deruxtecan (HER3-DXd) in Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer After Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Therapy and Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Labetuzumab Govitecan
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for handling Labetuzumab Govitecan, an antibody-drug conjugate (ADC) composed of a humanized monoclonal antibody targeting CEACAM5, and the potent topoisomerase I inhibitor, SN-38.[1] Due to its cytotoxic payload, this compound should be handled with stringent safety precautions to minimize exposure risk to personnel.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous drug due to its cytotoxic component, SN-38. SN-38 is significantly more potent than its parent compound, irinotecan.[2] The primary routes of occupational exposure include inhalation of aerosols, dermal contact, and accidental ingestion.
Toxicological Profile of SN-38 (Payload):
-
Acute Toxicity: Toxic if swallowed.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Genotoxicity: Suspected of causing genetic defects.
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.
Due to the high potency and hazardous nature of the SN-38 payload, all handling of this compound must be conducted within a designated controlled area by trained personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all procedures involving this compound. The following table outlines the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Storage and Transport (within the facility) | - Nitrile gloves (double-gloving recommended) |
| Reconstitution and Aliquoting | - Nitrile gloves (double-gloving, outer pair with extended cuff) - Disposable, fluid-resistant gown - Eye protection (safety glasses with side shields or goggles) - Face shield (if there is a splash risk) - Respiratory protection (N95 or higher-level respirator) |
| Administration (in vitro/in vivo) | - Nitrile gloves (double-gloving) - Disposable, fluid-resistant gown - Eye protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Nitrile gloves (double-gloving) - Disposable, fluid-resistant gown - Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Nitrile gloves (double-gloving, outer pair with extended cuff) - Disposable, fluid-resistant gown or coveralls - Eye protection (goggles) - Face shield - Respiratory protection (N95 or higher-level respirator) - Shoe covers |
Operational Plans: Step-by-Step Guidance
1. Engineering Controls:
-
All handling of open vials, reconstitution, and aliquoting of this compound must be performed in a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the product and the personnel.
2. Reconstitution Protocol (Recommended):
-
Preparation:
-
Confirm the correct vial of this compound and the appropriate reconstitution buffer as specified by the supplier.
-
Allow the lyophilized powder and the reconstitution buffer to reach room temperature before use.
-
Assemble all necessary supplies within the BSC, including sterile syringes, needles, and the reconstitution buffer.
-
-
Reconstitution:
-
Slowly inject the recommended volume of the reconstitution buffer into the this compound vial, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial to dissolve the contents. Do not shake , as this can cause denaturation of the antibody.
-
Visually inspect the solution for particulate matter and discoloration. The reconstituted solution should be clear to slightly opalescent.
-
3. Spill Management:
-
Immediate Actions:
-
Alert others in the area and restrict access to the spill zone.
-
If contaminated, immediately remove affected PPE and wash exposed skin with soap and water.
-
-
Spill Cleanup Procedure:
-
Don the appropriate spill cleanup PPE.
-
Use a chemical spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Work from the outer edge of the spill towards the center.
-
Place all contaminated materials into a designated cytotoxic waste container.
-
-
Decontamination:
-
Clean the spill area with a detergent solution, followed by a 0.1% sodium hypochlorite (B82951) solution (or another validated deactivating agent).
-
Rinse the area with sterile water to remove any residual cleaning agents.
-
Dispose of all cleaning materials as cytotoxic waste.
-
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Sharps (needles, syringes) | - Dispose of immediately in a puncture-resistant, clearly labeled sharps container designated for cytotoxic waste. |
| Contaminated Labware (vials, tubes, pipette tips) | - Place in a leak-proof, labeled cytotoxic waste container. |
| Contaminated PPE (gloves, gowns, masks) | - Place in a designated, labeled cytotoxic waste bag within the BSC or at the point of use. Double-bagging is recommended. |
| Liquid Waste | - Collect in a clearly labeled, sealed container designated for cytotoxic liquid waste. Do not dispose of down the drain. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a research setting.
Mechanism of Action: this compound
Caption: Mechanism of action of this compound leading to tumor cell apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
